cis-2-Nonenoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1577-98-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(Z)-non-2-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7- |
InChI Key |
ADLXTJMPCFOTOO-FPLPWBNLSA-N |
SMILES |
CCCCCCC=CC(=O)O |
Isomeric SMILES |
CCCCCC/C=C\C(=O)O |
Canonical SMILES |
CCCCCCC=CC(=O)O |
melting_point |
Mp 1-2 ° (4 °) |
Other CAS No. |
3760-11-0 |
physical_description |
liquid |
Pictograms |
Irritant |
Synonyms |
(Z)-2-Nonenoic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Structure of cis-2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-2-Nonenoic acid is a monounsaturated medium-chain fatty acid that is gaining attention in the scientific community for its role as a potential signaling molecule, particularly in the context of microbial communication and biofilm formation. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information presented herein is intended to support research and development efforts in fields ranging from microbiology to medicinal chemistry.
Chemical Properties and Structure
This compound, with the IUPAC name (2Z)-non-2-enoic acid, is an organic compound with the molecular formula C₉H₁₆O₂.[1] The presence of a cis-double bond between the second and third carbon atoms introduces a characteristic bend in the aliphatic chain, which significantly influences its physical and biological properties.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| IUPAC Name | (2Z)-non-2-enoic acid | [1] |
| CAS Number | 1577-98-6 | [1] |
| Melting Point | 1-3 °C | [2] |
| Boiling Point | 173 °C at 20 mmHg | [1] |
| Solubility | Slightly soluble in water | [1] |
| InChI | InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7- | [1] |
| InChIKey | ADLXTJMPCFOTOO-FPLPWBNLSA-N | [1] |
| SMILES | CCCCCC/C=C\C(=O)O | [1] |
Structural Elucidation: Spectroscopic Data
The definitive identification and characterization of this compound rely on spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the cis-configuration of the double bond. The coupling constant (J-value) between the vinyl protons (H-2 and H-3) is expected to be smaller for the cis-isomer compared to the trans-isomer. For the related compound, cis-2-nonen-1-ol, the vinyl protons appear at approximately 5.5-5.6 ppm.[3]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of carboxylic acids typically shows characteristic fragmentation patterns, including the loss of a hydroxyl group (M-17) and a carboxyl group (M-45).[4] The fragmentation pattern will also display clusters of peaks separated by 14 mass units, corresponding to the loss of methylene (-CH₂-) groups from the alkyl chain.[4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of cis-2-alkenoic acids involves the bromination of a 2-alkanone followed by a base-catalyzed rearrangement. The following protocol is adapted from established procedures.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Nonanone
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Potassium carbonate (K₂CO₃)
-
Appropriate organic solvent for extraction (e.g., diethyl ether)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Bromination: In a reaction vessel equipped with a stirrer and cooled to approximately 10°C, a mixture of 2-nonanone and 48% aqueous HBr is prepared. Bromine is added dropwise over several hours while maintaining the temperature. The reaction is exothermic and should be carefully controlled. This step yields crude 1,3-dibromo-2-nonanone.
-
Rearrangement: An aqueous solution of potassium carbonate (e.g., 25% w/w) is heated to 40°C in a separate reactor. The crude 1,3-dibromo-2-nonanone from the previous step is then added dropwise to the heated potassium carbonate solution. The reaction mixture is stirred and heated (e.g., at 40°C for 1 hour, then at 50°C for 2 hours) to facilitate the rearrangement to the potassium salt of this compound. The reaction progress can be monitored by the decrease in pH.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified with a strong acid like HCl or H₂SO₄ to protonate the carboxylate. The aqueous mixture is then extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The final product, this compound, is purified by vacuum distillation or wiped-film evaporation.
Biofilm Dispersion Assay (Crystal Violet Method)
cis-2-Unsaturated fatty acids are known to induce biofilm dispersion in various bacteria. The following is a general protocol for assessing the biofilm dispersing activity of this compound using the crystal violet staining method, which can be adapted for specific bacterial strains like Pseudomonas aeruginosa.
Experimental Workflow for Biofilm Dispersion Assay
Caption: Workflow for the crystal violet biofilm dispersion assay.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
96-well flat-bottom microtiter plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS) or sterile water for washing
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol for solubilization
-
Microplate reader
Procedure:
-
Biofilm Formation: Aseptically add a diluted overnight bacterial culture to the wells of a 96-well plate. Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.[5]
-
Treatment: Carefully remove the planktonic cells and wash the wells gently with PBS or sterile water. Add fresh medium containing various concentrations of this compound to the wells. Include appropriate controls (medium with vehicle, e.g., ethanol, and medium alone). Incubate the plate for a specific duration to allow for dispersion (e.g., 1 to 24 hours).[6]
-
Staining: After the treatment period, discard the medium and wash the wells to remove non-adherent cells. Add 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[5]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Quantification: Solubilize the crystal violet that has stained the remaining biofilm by adding 30% acetic acid or ethanol to each well.[7] Measure the absorbance of the solubilized stain in a microplate reader at a wavelength of approximately 570-590 nm.[2][6] A decrease in absorbance in the treated wells compared to the control indicates biofilm dispersion.
Biological Context: Role in Quorum Sensing and Biofilm Dispersion
cis-2-Unsaturated fatty acids are recognized as a class of signaling molecules involved in bacterial cell-to-cell communication, a process known as quorum sensing. While much of the research has focused on cis-2-decenoic acid, a close structural analog produced by Pseudomonas aeruginosa, it is plausible that this compound plays a similar role in other microbial systems.[8]
These fatty acid signaling molecules can induce the dispersion of established biofilms, transitioning bacteria from a sessile, biofilm-associated state to a planktonic, free-swimming state. This process is of significant interest in the development of anti-biofilm therapies, as bacteria in biofilms are notoriously resistant to conventional antibiotics.
Signaling Pathway for Biofilm Dispersion
Caption: A generalized signaling pathway for biofilm dispersion.
The proposed mechanism involves the binding of the fatty acid to a sensor protein, which triggers an intracellular signaling cascade. This cascade often leads to a decrease in the levels of the second messenger cyclic diguanylate (c-di-GMP), a key regulator of biofilm formation. Lower c-di-GMP levels result in altered gene expression, leading to increased motility, degradation of the extracellular polymeric substance (EPS) matrix that holds the biofilm together, and downregulation of adhesins, ultimately resulting in the dispersion of the biofilm.
Conclusion
This compound is a fatty acid with defined chemical properties and a structure that lends itself to biological activity, particularly in the realm of microbial signaling. The protocols and data presented in this guide offer a foundation for researchers to further investigate the synthesis, characterization, and biological functions of this molecule. A deeper understanding of this compound and its analogs holds promise for the development of novel strategies to combat biofilm-related infections and for other biotechnological applications.
References
- 1. This compound | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. CIS-2-NONEN-1-OL(41453-56-9) 1H NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bionat.ufv.br [bionat.ufv.br]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. static.igem.org [static.igem.org]
- 8. cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to cis-2-Nonenoic Acid (CAS: 1577-98-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-2-Nonenoic acid (CAS: 1577-98-6) is a medium-chain unsaturated fatty acid that has garnered increasing interest within the scientific community. Structurally classified as a (Z)-non-2-enoic acid, this molecule is recognized for its role as a potential signaling molecule in microbial systems, analogous to other cis-2-unsaturated fatty acids like cis-2-decenoic acid. Its ability to influence bacterial biofilm formation and dispersion presents a promising avenue for the development of novel anti-biofilm agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, biological activities, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
This compound is a colorless to slightly yellow liquid with a characteristic fatty odor. Its physicochemical properties are summarized in the table below. The cis-configuration of the double bond at the C2 position introduces a kink in the hydrocarbon chain, which influences its physical properties, such as its melting and boiling points, compared to its trans-isomer or saturated counterpart.
| Property | Value | Source |
| CAS Number | 1577-98-6 | |
| Molecular Formula | C₉H₁₆O₂ | |
| Molecular Weight | 156.22 g/mol | |
| IUPAC Name | (2Z)-non-2-enoic acid | |
| Boiling Point | 173 °C at 20 mmHg | |
| Refractive Index | 1.4560 - 1.4640 at 20 °C | |
| Specific Gravity | 0.930 - 0.940 at 25 °C | |
| Solubility | Slightly soluble in water |
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common and effective method involves the Favorski rearrangement of a dihalogenated ketone derived from 2-nonanone.
Experimental Protocol: Synthesis via Favorski Rearrangement
This protocol outlines a two-step synthesis of this compound starting from 2-nonanone.
Step 1: Bromination of 2-Nonanone to 1,3-dibromo-2-nonanone
-
In a suitable reaction vessel, dissolve 2-nonanone in an inert solvent such as diethyl ether.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add two equivalents of bromine (Br₂) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure to obtain crude 1,3-dibromo-2-nonanone.
Step 2: Favorski Rearrangement to this compound
-
Prepare a solution of sodium hydroxide (NaOH) in water.
-
Add the crude 1,3-dibromo-2-nonanone to the aqueous NaOH solution.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and acidify it with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation or column chromatography.
Biological Activity and Signaling
This compound is recognized as a potential bacterial signaling molecule, with activities analogous to the well-studied cis-2-decenoic acid produced by Pseudomonas aeruginosa. These molecules are part of a class of fatty acid messengers known as diffusible signal factors (DSFs). While specific quantitative data for this compound is limited, the effects of cis-2-decenoic acid provide a strong model for its potential biological functions.
Anti-Biofilm Activity
The primary biological activity of interest for cis-2-unsaturated fatty acids is their ability to modulate bacterial biofilms. Biofilms are communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which are notoriously resistant to conventional antimicrobial agents.
-
Biofilm Dispersion: cis-2-unsaturated fatty acids have been shown to induce the dispersion of established biofilms, causing a transition from a sessile, biofilm-associated lifestyle to a planktonic, free-swimming state. This effect has been observed in a wide range of bacteria, including both Gram-positive and Gram-negative species.
-
Inhibition of Biofilm Formation: In addition to dispersing pre-formed biofilms, these fatty acids can also inhibit the initial formation of biofilms.
Proposed Signaling Pathway
The signaling pathway for cis-2-decenoic acid in P. aeruginosa involves the modulation of intracellular cyclic dimeric GMP (c-di-GMP) levels, a key second messenger in bacteria that regulates the transition between motile and sessile lifestyles. It is hypothesized that this compound acts through a similar mechanism.
Quantitative Data
While specific quantitative data for the anti-biofilm activity of this compound is not extensively available in the public domain, studies on the closely related cis-2-decenoic acid can provide an indication of its potential potency.
| Compound | Organism | Activity | Effective Concentration |
| cis-2-Decenoic Acid | Pseudomonas aeruginosa | Biofilm Dispersion | Nanomolar to low micromolar range |
| cis-2-Decenoic Acid | Staphylococcus aureus | Biofilm Dispersion | Nanomolar to low micromolar range |
| cis-2-Decenoic Acid | Escherichia coli | Biofilm Dispersion | Nanomolar to low micromolar range |
| cis-2-Decenoic Acid | Candida albicans | Biofilm Dispersion | Nanomolar to low micromolar range |
It is anticipated that this compound will exhibit similar activity profiles, though empirical validation is required.
Analytical Methods
The analysis and quantification of this compound are typically performed using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of fatty acids. Derivatization to a more volatile ester form (e.g., methyl ester) is often employed to improve chromatographic performance.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column, can be used for the separation and quantification of this compound. UV detection at a low wavelength (around 210 nm) is typically used.
Applications in Drug Development
The unique biological activities of this compound and its analogs position them as attractive candidates for various therapeutic applications.
-
Adjuvant Therapy for Bacterial Infections: By dispersing biofilms, this compound could potentially enhance the efficacy of conventional antibiotics that are often ineffective against biofilm-embedded bacteria.
-
Anti-biofilm Coatings for Medical Devices: Incorporation of this compound into coatings for catheters, implants, and other medical devices could help prevent the formation of biofilms, a major source of hospital-acquired infections.
-
Quorum Sensing Inhibition: As a signaling molecule, derivatives of this compound could be developed as antagonists to disrupt bacterial communication (quorum sensing), thereby attenuating virulence and pathogenicity.
Conclusion
This compound is a fatty acid with significant potential, particularly in the field of microbiology and infectious disease. Its role as a putative bacterial signaling molecule that can modulate biofilm formation and dispersion opens up new avenues for the development of anti-biofilm strategies. Further research is warranted to fully elucidate its mechanisms of action, establish its efficacy in various preclinical models, and explore its therapeutic potential in combating biofilm-associated infections. This technical guide provides a foundational understanding of this compound to aid researchers and drug development professionals in this endeavor.
Natural Sources of cis-2-Nonenoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the current scientific understanding of the natural sources of cis-2-Nonenoic acid. Directed at researchers, scientists, and professionals in drug development, this document summarizes the known occurrences of this unsaturated fatty acid, details experimental protocols for its identification and quantification, and explores its potential role in biological signaling pathways.
Introduction
This compound is a medium-chain unsaturated fatty acid that has garnered interest for its potential biological activities. While its presence in nature is not as extensively documented as other fatty acids, emerging research suggests its potential role as a semiochemical and signaling molecule. This guide aims to consolidate the existing knowledge and provide a framework for future research into the natural origins and functions of this compound.
Natural Occurrence
Direct evidence for the natural occurrence of this compound is limited, with most literature referring to "2-Nonenoic acid" without specifying the isomer. However, based on related compounds and preliminary findings, potential natural sources can be categorized as follows:
Plants: The volatile oil of Bupleurum chinense has been reported to contain 2-Nonenoic acid, although the specific isomer was not identified in all studies. Further isomeric analysis of the essential oils from this and other plant species is warranted.
Animals: 2-Nonenoic acid has been identified as a volatile compound in cooked chicken and mutton fat. The thermal processing may influence its formation and isomeric state.
Insects: While not definitively identified as a pheromone itself, short- and medium-chain fatty acids are common components of insect semiochemicals, suggesting that this compound could play a role in insect communication.
Microorganisms: The structurally similar molecule, cis-2-decenoic acid, is a well-characterized quorum-sensing signal in the bacterium Pseudomonas aeruginosa. This strongly suggests that other bacteria may produce this compound as a signaling molecule for regulating group behaviors such as biofilm formation and virulence.
Quantitative Data
Quantitative data for this compound in natural sources is currently scarce in the scientific literature. The following table summarizes the available information, highlighting the need for further quantitative studies.
| Natural Source Category | Specific Source (if known) | Isomer | Concentration Range | Reference |
| Plants | Bupleurum chinense (volatile oil) | Unspecified | Not specified | [General botanical sources] |
| Animals | Cooked Chicken | (E)-2-nonenal (related compound) | Not specified | [1] |
| Microorganisms | Pseudomonas aeruginosa (produces the analog cis-2-decenoic acid) | cis-2-decenoic acid | Not specified | [2] |
Experimental Protocols
Researchers interested in identifying and quantifying this compound in biological samples can adapt established methods for short- and medium-chain fatty acid analysis.
Extraction of Volatile Fatty Acids from Plant Material
This protocol is suitable for the extraction of this compound from plant tissues, such as the leaves and stems of Bupleurum chinense.
Materials:
-
Fresh or dried plant material
-
Liquid nitrogen
-
Mortar and pestle
-
Solvent A: Chloroform:Methanol (2:1, v/v)
-
Solvent B: 0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Grind 1-2 g of plant material to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powder to a glass tube and add 10 mL of Solvent A.
-
Vortex the mixture for 15 minutes at room temperature.
-
Add 2 mL of Solvent B and vortex for an additional 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase over anhydrous sodium sulfate.
-
The extract is now ready for derivatization and GC-MS analysis.
Lipid Extraction from Animal Tissue
This protocol, adapted from the Folch method, is suitable for extracting lipids, including this compound, from animal tissues.
Materials:
-
Animal tissue (e.g., adipose tissue, muscle)
-
Homogenizer
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS
Procedure:
-
Homogenize 1 g of tissue in 20 mL of Chloroform:Methanol (2:1, v/v).
-
Filter the homogenate to remove solid debris.
-
Add 5 mL of 0.9% NaCl solution to the filtrate and vortex thoroughly.
-
Allow the mixture to separate into two phases.
-
Collect the lower chloroform phase containing the lipids.
-
Wash the chloroform phase with a mixture of methanol and 0.9% NaCl (1:1, v/v).
-
Dry the final chloroform extract over anhydrous sodium sulfate.
-
The extract can then be saponified and derivatized for GC-MS analysis.
Derivatization for GC-MS Analysis
To improve volatility and chromatographic separation, this compound should be derivatized to its methyl ester (FAME) prior to GC-MS analysis.
Materials:
-
Dried lipid extract
-
BF3-Methanol (14%)
-
Hexane
-
Saturated NaCl solution
Procedure:
-
Add 2 mL of 14% BF3-Methanol to the dried lipid extract.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the sample and add 1 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex and then centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled with a mass spectrometer. Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., DB-23, HP-88). Carrier Gas: Helium. Injection Mode: Split or splitless. Temperature Program: An initial temperature of 100°C, ramped to 250°C. Mass Spectrometry: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
Identification of the this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard. Quantification can be performed using an internal standard method.
Signaling Pathways and Logical Relationships
While the direct signaling pathway of this compound is yet to be elucidated, the well-studied quorum-sensing pathway of its analog, cis-2-decenoic acid in Pseudomonas aeruginosa, provides a valuable model.
Caption: Hypothetical signaling pathway for cis-2-unsaturated fatty acids in bacteria.
Caption: General experimental workflow for the analysis of this compound.
Conclusion and Future Directions
The study of the natural sources of this compound is an emerging field with significant potential. While current knowledge is limited, the established roles of similar fatty acids in microbial signaling suggest that a deeper investigation into microbial sources may be particularly fruitful. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the presence and quantity of this compound in a variety of biological systems. Future research should focus on:
-
Systematic screening of plants, insects, and microorganisms for the presence of this compound.
-
Isomer-specific analysis to differentiate between cis and trans isomers of 2-Nonenoic acid in natural extracts.
-
Elucidation of the biosynthetic pathways leading to the production of this compound in identified organisms.
-
Investigation of the biological activity and signaling pathways of this compound to understand its ecological and physiological roles.
This technical guide serves as a call to action for the scientific community to further investigate this intriguing molecule and unlock its potential applications in medicine and biotechnology.
References
An In-depth Technical Guide to the Biosynthesis of cis-2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-2-Nonenoic acid is a medium-chain unsaturated fatty acid belonging to the family of diffusible signal factors (DSFs), which are involved in quorum sensing and virulence regulation in various bacteria.[1][2][3] While its biological activities are of significant interest, the precise biosynthetic pathway of this compound has not been fully elucidated. This technical guide consolidates the current understanding and presents two primary putative biosynthetic pathways. Furthermore, it provides detailed experimental protocols and representative quantitative data for the key enzyme families implicated in its synthesis, offering a foundational resource for researchers aiming to investigate and engineer this pathway for therapeutic and biotechnological applications.
Putative Biosynthetic Pathways of this compound
Two main pathways are hypothesized for the biosynthesis of this compound: a direct desaturation pathway and a pathway analogous to the synthesis of other DSF family molecules.
Putative Pathway 1: Direct Desaturation of Nonanoic Acid
This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, to this compound through the action of a Δ²-fatty acid desaturase. Fatty acid desaturases are a class of enzymes that introduce double bonds into the acyl chains of fatty acids.[4][5]
The key steps in this pathway are:
-
Activation of Nonanoic Acid: Nonanoic acid is first activated to its thioester derivative, nonanoyl-CoA or nonanoyl-ACP, by an acyl-CoA synthetase or acyl-ACP synthetase, respectively. This activation is a prerequisite for most enzymatic modifications of fatty acids.
-
Desaturation: A putative Δ²-fatty acid desaturase introduces a cis-double bond between the second and third carbon atoms of the nonanoyl chain, yielding cis-2-nonenoyl-CoA or cis-2-nonenoyl-ACP.[4]
-
Hydrolysis: The final step involves the hydrolysis of the thioester bond by a thioesterase to release the free fatty acid, this compound.
Putative Pathway 2: Biosynthesis via the Diffusible Signal Factor (DSF) Pathway
In several Gram-negative bacteria, cis-2-unsaturated fatty acids, which act as DSFs, are synthesized via a pathway that is integrated with the fatty acid synthesis (FAS) elongation cycle.[6][7] This pathway relies on a key enzyme, RpfF, which has homology to enoyl-CoA hydratases of the crotonase superfamily.[1]
The proposed steps for the synthesis of this compound through this pathway are:
-
Fatty Acid Synthesis Elongation: The de novo fatty acid synthesis machinery elongates an acyl-ACP primer.
-
Formation of a 3-Hydroxyacyl-ACP Intermediate: During the elongation cycle, a 3-hydroxyacyl-ACP intermediate is formed. For the synthesis of a C9 fatty acid, this would be 3-hydroxynonanoyl-ACP.
-
Dehydration by an RpfF Homolog: An RpfF-like enzyme, which possesses dehydratase activity, acts on the 3-hydroxynonanoyl-ACP intermediate. Instead of the canonical dehydration to a trans-2-enoyl-ACP, this enzyme catalyzes the formation of a cis-2-nonenoyl-ACP.[7]
-
Release of the Final Product: A thioesterase activity, which can be intrinsic to the RpfF enzyme or catalyzed by a separate enzyme, hydrolyzes the thioester bond to release this compound.[7]
Quantitative Data
Specific enzyme kinetic parameters for the biosynthesis of this compound are not yet available in the literature. However, data from related enzymes, such as other fatty acid desaturases, can provide a reference for expected catalytic efficiencies.
Table 1: Representative Kinetic Parameters of Fatty Acid Desaturases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat/Km (µM-1min-1) | Organism | Reference |
|---|---|---|---|---|---|---|
| Δ⁶-Desaturase | Linoleic Acid | 1.5 | 0.63 | - | Rat (liver microsomes) | [8] |
| ω3-Desaturase | Linoleoyl-CoA | - | 213.4 ± 9.0 | 0.41 | Mortierella alpina | [9] |
| ω6-Desaturase | Oleoyl-CoA | - | 10.0 ± 0.5 | 0.09 | Mortierella alpina |[9] |
Note: The presented data are for desaturases acting on longer-chain fatty acids and may not directly reflect the kinetics for a C9 substrate.
Experimental Protocols
Investigating the putative biosynthetic pathways of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression and Purification of Candidate Enzymes
To characterize the function of a putative Δ²-desaturase or RpfF homolog, the corresponding gene can be cloned and expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.[10][11][12]
Protocol 1: General Workflow for Heterologous Expression and Purification
-
Gene Cloning: Amplify the coding sequence of the candidate enzyme from the source organism's genomic DNA or cDNA using PCR. Clone the amplified product into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast) containing a purification tag (e.g., His-tag).[10][11]
-
Transformation: Transform the expression construct into a suitable host strain.
-
Expression Induction: Grow the transformed cells to a desired optical density and induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).[10]
-
Cell Lysis and Fractionation: Harvest the cells and lyse them by sonication or enzymatic digestion. For membrane-bound desaturases, separate the membrane fraction by ultracentrifugation.[10][13]
-
Protein Solubilization (for membrane proteins): Solubilize the membrane proteins using a suitable detergent.
-
Affinity Chromatography: Purify the tagged protein from the cell lysate or solubilized membrane fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Purity Assessment: Analyze the purity of the purified protein by SDS-PAGE.
In Vitro Enzyme Assay
The catalytic activity of the purified enzyme can be determined by an in vitro assay.[14][15][16]
Protocol 2: In Vitro Assay for a Putative Fatty Acid Desaturase
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified enzyme, the substrate (e.g., nonanoyl-CoA), and necessary cofactors (e.g., NADH or NADPH, cytochrome b5 for some desaturases).[9]
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to hydrolyze the acyl-CoA esters to free fatty acids.
-
Acidification and Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane or diethyl ether).
-
Derivatization: Convert the fatty acids to their methyl esters (FAMEs) by adding a derivatizing agent (e.g., BF₃-methanol).
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product, this compound methyl ester.
Table 2: Typical Parameters for an In Vitro Fatty Acid Desaturase Assay
| Parameter | Condition |
|---|---|
| Enzyme Concentration | 1-10 µg of purified protein |
| Substrate Concentration | 10-100 µM (e.g., Nonanoyl-CoA) |
| Cofactors | 1-2 mM NADH or NADPH |
| Buffer | Phosphate or Tris-HCl buffer, pH 7.0-7.5 |
| Incubation Temperature | 25-37 °C |
| Incubation Time | 30-60 minutes |
Quantification of this compound by GC-MS
GC-MS is the gold standard for the identification and quantification of fatty acids in biological samples.
Protocol 3: GC-MS Analysis of Fatty Acids
-
Lipid Extraction: Extract total lipids from the sample (e.g., bacterial culture supernatant, cell pellet) using a method like the Folch or Bligh-Dyer extraction.
-
Saponification and Derivatization: Saponify the lipid extract and convert the resulting free fatty acids to FAMEs as described in Protocol 2.
-
GC Separation: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a wax or cyano-propyl stationary phase). Use a temperature gradient program to separate the different FAMEs based on their boiling points and polarity.
-
MS Detection and Quantification: As the FAMEs elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is detected by a mass spectrometer. The product is identified by its retention time and mass spectrum compared to an authentic standard of this compound methyl ester. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Table 3: Example GC-MS Parameters for FAME Analysis
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Column | e.g., DB-23 (60 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | e.g., 100 °C for 2 min, ramp to 240 °C at 3 °C/min, hold for 15 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
Conclusion and Future Directions
The biosynthesis of this compound remains an important area of investigation, with implications for understanding bacterial signaling and developing novel antimicrobial strategies. The putative pathways presented in this guide, based on direct desaturation and the DSF biosynthesis model, provide a solid framework for future research. The experimental protocols detailed herein offer the necessary tools to identify and characterize the enzymes involved, determine their kinetic properties, and ultimately elucidate the definitive biosynthetic route. Future work should focus on the identification of candidate genes for Δ²-desaturases or RpfF homologs in organisms known to produce this compound, followed by their functional characterization using the described methodologies. This will not only advance our fundamental knowledge of fatty acid metabolism but also open doors for the biotechnological production of this and other valuable signaling molecules.
References
- 1. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diffusible signal factor - Wikipedia [en.wikipedia.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of purification tag positions on the heterologous expression of Δ6 fatty acid desaturase [wswxtb.ijournals.cn]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and History of cis-2-Nonenoic Acid
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. The information is presented with a focus on quantitative data, detailed experimental protocols, and the elucidation of its role in biological signaling pathways.
Introduction
This compound, systematically named (2Z)-non-2-enoic acid, is a monounsaturated fatty acid. Its structure features a nine-carbon chain with a cis-configured double bond between the second and third carbon atoms. This seemingly simple molecule has a rich history tied to the development of synthetic organic chemistry and is now at the forefront of research into bacterial communication and biofilm control. The cis geometry of the double bond introduces a significant kink in the hydrocarbon chain, which profoundly influences its physical properties and biological activity compared to its trans isomer or saturated counterpart, nonanoic acid.
Discovery and History
The history of this compound is intertwined with the broader exploration of unsaturated fatty acids and the development of stereoselective synthesis methods. While a singular "discovery" event is not clearly documented, its preparation and characterization occurred over several decades.
A significant advancement in the specific synthesis of cis-α,β-unsaturated acids came from the work of Christoffer Rappe and colleagues. Their 1965 publication in Acta Chemica Scandinavica detailed a general method for the preparation of these compounds, including this compound, through the Favorsky rearrangement of 1,3-dibromo-2-ketones. This work provided a reliable route to the cis isomer and is a cornerstone in the history of this compound.
More recent history has focused on the biological roles of cis-2-alkenoic acids. The discovery that a structurally similar molecule, cis-2-decenoic acid, acts as a signaling molecule for biofilm dispersal in Pseudomonas aeruginosa has spurred renewed interest in this compound and its potential applications in medicine and biotechnology.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the tables below. This information is crucial for its identification, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| IUPAC Name | (2Z)-non-2-enoic acid | [1] |
| CAS Number | 1577-98-6 | [1] |
| Melting Point | 2-4 °C | [1][2] |
| Boiling Point | 90 °C at 20 mmHg | [2] |
| Density | 0.9316 g/cm³ at 15 °C | [2] |
| Refractive Index (n_D^20) | 1.4549 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 6 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Peaks / Chemical Shifts | Reference |
| ¹H NMR | The vinyl protons in the cis isomer are expected to have different chemical shifts and coupling constants compared to the trans isomer. | [1] |
| ¹³C NMR | The chemical shifts of the carbons involved in the double bond and adjacent carbons are sensitive to the stereochemistry. | [1] |
| Mass Spectrometry (MS) | Tandem mass spectrometry (MS/MS) can be used for isomeric differentiation. | [1] |
| Infrared (IR) Spectroscopy | Crucial for structural confirmation and distinguishing between cis and trans isomers. | [1] |
Experimental Protocols
The synthesis of this compound has been achieved through several routes. The method developed by Rappe et al. remains a classic and reliable approach.
This synthesis involves a two-step process starting from 2-nonanone.
Step 1: Bromination of 2-Nonanone to 1,3-dibromo-2-nonanone
-
To a mixture of 2-nonanone (1.28 mol) and 48% aqueous hydrobromic acid (300 g), cooled to approximately 10 °C, add bromine (2.56 mol) dropwise over 3 hours with stirring.
-
The reaction is exothermic and should be monitored to maintain the temperature.
-
Upon completion of the addition, the reaction mixture contains 1,3-dibromo-2-nonanone as the main product.
Step 2: Rearrangement of 1,3-dibromo-2-nonanone to this compound
-
Prepare an aqueous solution of potassium carbonate (25% w/w).
-
Heat the potassium carbonate solution to 40 °C.
-
Add the crude 1,3-dibromo-2-nonanone from Step 1 dropwise to the heated solution over 60 minutes with stirring.
-
The progress of the rearrangement can be monitored by gas chromatography (GC) and changes in pH.
-
After the reaction is complete, acidify the aqueous phase by the dropwise addition of 32% hydrochloric acid. Carbon dioxide will be emitted.
-
The acidification will result in the separation of crude this compound as a light organic phase.
-
The crude product can be purified by distillation under reduced pressure or wiped-film evaporation to minimize isomerization to the trans form.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
Research into the specific biological roles of this compound is an emerging field. Much of the current understanding is extrapolated from its close structural analog, cis-2-decenoic acid, a known bacterial signaling molecule.
Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics and host immune responses. The dispersal of biofilms is a crucial step in the infection cycle of many bacteria. cis-2-Decenoic acid, produced by Pseudomonas aeruginosa, acts as an autoinducer that triggers the transition from a sessile (biofilm) to a planktonic (free-swimming) state.[1] This dispersal response has been observed across a range of both Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans.[1] Given its structural similarity, this compound is hypothesized to have a similar function.
The signaling pathway for cis-2-alkenoic acids is not fully elucidated but is thought to involve sensor kinases and response regulators. In enteric pathogens, the pathway may be direct. In organisms like Pseudomonas aeruginosa, the signaling is more complex and integrated with other quorum sensing networks.
Hypothesized Signaling Pathway for Biofilm Dispersal
Caption: Hypothesized signaling pathway for this compound-induced biofilm dispersal.
Conclusion and Future Directions
This compound has evolved from a subject of classical organic synthesis to a molecule of significant interest in microbiology and medicine. Its history highlights the advancements in chemical synthesis and analytical techniques. The potential for this compound and its analogs to modulate bacterial biofilms opens up new avenues for the development of anti-biofilm agents and adjuvants to antibiotic therapy.
Future research should focus on:
-
Elucidating the specific protein targets and signaling pathways of this compound in various microorganisms.
-
Investigating its immunomodulatory effects and potential roles in host-pathogen interactions.
-
Exploring its therapeutic potential for the treatment of biofilm-associated infections.
-
Developing more efficient and stereoselective synthetic routes for its production and the generation of novel analogs.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the core aspects of this compound and to build upon this knowledge in their future work.
References
An In-depth Technical Guide to the Physical State and Appearance of cis-2-Nonenoic Acid
This technical guide provides a comprehensive overview of the physical and chemical properties of cis-2-nonenoic acid, tailored for researchers, scientists, and professionals in drug development. The document details its physical state, appearance, and other key characteristics, supported by quantitative data and relevant experimental methodologies.
Physical State and Appearance
This compound is a monounsaturated fatty acid characterized by a nine-carbon chain with a cis-configured double bond between the second and third carbon atoms. At ambient temperature, this compound exists as a liquid.[1] Its appearance is generally described as a colorless, clear, oily liquid.[2] It possesses a characteristic fatty or oily odor.[2] The cis configuration of the double bond introduces a distinct kink in the aliphatic chain, which hinders efficient molecular packing and results in a lower melting point compared to its saturated counterpart, nonanoic acid, or its trans isomer.[1]
Physicochemical Data
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Conditions | Reference(s) |
| Molecular Formula | C₉H₁₆O₂ | [1][3] | |
| Molecular Weight | 156.22 g/mol | [1][3] | |
| Physical State | Liquid | [1] | |
| Melting Point | 1-2 °C | [1] | |
| Boiling Point | 173.00 °C | at 20.00 mm Hg | [2][3] |
| 131.00 - 132.00 °C | at 2.00 mm Hg | [2][4] | |
| Specific Gravity | 0.930 - 0.940 | at 25.00 °C | [2] |
| Refractive Index | 1.456 - 1.464 | at 20.00 °C | [2] |
| Solubility | Slightly soluble in water | [2][3] | |
| Soluble in alcohol | [2] |
Experimental Protocols
The determination of the physical properties of fatty acids like this compound involves standardized experimental procedures. Below are detailed methodologies for key analyses.
3.1. Determination of Melting Point (Slip Point Method)
The slip point is a common measurement for the melting point of fats and fatty acids.[5]
-
Principle: This method determines the temperature at which a column of the solidified substance begins to rise in an open capillary tube when heated in a controlled manner in a water bath.[5]
-
Apparatus: Capillary tubes, thermometer, water bath with a stirrer.
-
Procedure:
-
The liquid sample of this compound is introduced into a capillary tube and then solidified by cooling.
-
The capillary tube is attached to a thermometer and submerged in a temperature-controlled water bath.
-
The water bath is heated slowly and uniformly.
-
The slip point is recorded as the temperature at which the solidified fatty acid column begins to move or slip up the capillary tube.[5]
-
3.2. Determination of Specific Gravity
Specific gravity provides a measure of the density of the substance relative to water.[5][6]
-
Principle: The specific gravity is determined by measuring the weight of a precise volume of the liquid fatty acid using a pycnometer or specific gravity bottle and comparing it to the weight of an equal volume of water at a specified temperature.[6]
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance, temperature-controlled water bath.
-
Procedure:
-
A clean, dry pycnometer is weighed accurately (x).
-
The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25°C) until thermal equilibrium is reached.
-
The exterior is wiped dry, and the filled pycnometer is weighed (y).
-
The process is repeated with distilled water to obtain its weight (z).
-
Specific gravity is calculated as (y-x) / (z-x).
-
3.3. Determination of Refractive Index
The refractive index is a measure of how light propagates through the substance and is a characteristic property.
-
Principle: This method utilizes a refractometer to measure the extent to which a beam of light is bent as it passes through the liquid fatty acid sample. The measurement is temperature-dependent.
-
Apparatus: Abbe refractometer with a light source and temperature control.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prisms of the refractometer are cleaned and brought to the desired temperature (e.g., 20°C).[5]
-
A few drops of the this compound sample are placed on the main prism.[5]
-
The prism is closed, and the light source is adjusted to view the borderline between the light and dark fields.
-
The instrument is adjusted until the borderline is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale.
-
3.4. Determination of Solubility
Solubility is assessed by observing the miscibility of the fatty acid with various solvents.[7]
-
Principle: A specified volume of the fatty acid is mixed with a specified volume of a solvent to visually determine if a single phase (soluble/miscible) or multiple phases (insoluble/immiscible) are formed.
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
A small amount of this compound (e.g., 0.1 mL) is added to a test tube.
-
A measured volume of the solvent (e.g., 2 mL of water, ethanol, or chloroform) is added.[7]
-
The mixture is agitated vigorously using a vortex mixer.
-
The test tube is allowed to stand, and the mixture is observed for the presence of a single clear phase or distinct layers.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the characterization of the physical properties of this compound.
Caption: Workflow for determining physical properties of this compound.
References
- 1. This compound | 1577-98-6 | Benchchem [benchchem.com]
- 2. 2-nonenoic acid, 3760-11-0 [thegoodscentscompany.com]
- 3. This compound | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-2-Nonenoic acid, 98% | Fisher Scientific [fishersci.ca]
- 5. scribd.com [scribd.com]
- 6. Analyzing the Physical and Chemical Properties of Oils and Fats • Food Safety Institute [foodsafety.institute]
- 7. scribd.com [scribd.com]
A Technical Guide to the Solubility of cis-2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cis-2-Nonenoic acid, a key intermediate in various biochemical pathways and a molecule of interest in drug development. This document summarizes the available solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.
Core Focus: Solubility Profile
Quantitative Solubility Data
The following table summarizes the known solubility information for this compound. It is important to note the limited availability of precise quantitative data across various common laboratory solvents. The information provided is based on publicly accessible databases and literature.
| Solvent | Quantitative Solubility | Qualitative Description | Temperature (°C) |
| Water | 263.7 mg/L (estimated) | Slightly soluble | 25 |
| Alcohol | Data not available | Soluble | Not specified |
| Chloroform | Data not available | Sparingly soluble (inferred from a related compound) | Not specified |
| Methanol | Data not available | Slightly soluble (inferred from a related compound) | Not specified |
| Dimethyl Sulfoxide (DMSO) | Data not available | Expected to be soluble | Not specified |
Note: The solubility in chloroform and methanol is inferred from data on a related compound, cis-11-eicosenoic acid methyl ester[1]. DMSO is a powerful aprotic solvent known to dissolve a wide array of organic molecules, and thus this compound is anticipated to be soluble in it[2][3][4]. The water solubility is an estimated value for 2-nonenoic acid[5].
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following experimental protocol provides a robust methodology for determining the solubility of this compound in various solvents. This protocol is a synthesis of established methods for fatty acid analysis[6][7][8][9].
Objective
To quantitatively determine the solubility of this compound in a selection of solvents at a specified temperature.
Materials
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO) of analytical grade
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature incubator or water bath
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a Gas Chromatography (GC) system.
-
Volumetric flasks
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Intermittent shaking is recommended.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 1-2 hours) to allow the undissolved solute to settle.
-
For solvents where settling is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette. Ensure that no solid particles are transferred.
-
Dilute the collected supernatant with a suitable solvent (the same solvent used for the initial dissolution is preferred) to a concentration that falls within the linear range of the analytical instrument. The dilution factor should be accurately recorded.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. CIS-11-EICOSENOIC ACID METHYL ESTER CAS#: 2390-09-2 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-nonenoic acid, 3760-11-0 [thegoodscentscompany.com]
- 6. byjus.com [byjus.com]
- 7. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. youtube.com [youtube.com]
An In-Depth Technical Guide to cis-2-Nonenoic Acid: Molecular Properties
This guide provides essential molecular information for cis-2-Nonenoic acid, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a monounsaturated fatty acid. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [1][2][3] |
| Molecular Weight | 156.22 g/mol | [1][3] |
| IUPAC Name | (2Z)-non-2-enoic acid | [1][3] |
| CAS Number | 1577-98-6 | [1][3] |
Structural and Chemical Identity
This compound is classified as a medium-chain fatty acid and an alpha,beta-unsaturated monocarboxylic acid.[4] The presence of a cis double bond at the second carbon position is a key structural feature.
Logical Relationship of Molecular Formula
The following diagram illustrates the elemental composition of this compound based on its molecular formula.
References
The Emerging Role of cis-2-Nonenoic Acid in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-2-Nonenoic acid, a monounsaturated fatty acid with a unique α,β-unsaturation, is an emerging molecule of interest in the field of lipid metabolism. While direct research on its specific roles is nascent, accumulating evidence from structurally similar fatty acids suggests its potential as a modulator of key metabolic pathways. This technical guide synthesizes the current understanding, drawing parallels from related compounds, to provide a framework for future research and drug development. We explore its potential impact on adipogenesis, lipogenesis, and fatty acid oxidation, detail relevant experimental protocols for its investigation, and propose signaling pathways through which it may exert its effects.
Introduction
This compound is a nine-carbon monounsaturated fatty acid characterized by a cis-double bond between the second and third carbon atoms. This α,β-unsaturation confers distinct chemical properties that may translate to specific biological activities. The cis configuration introduces a bend in the fatty acid chain, a feature known to influence membrane fluidity and protein interactions[1]. While research has focused more on its structural analogs, such as cis-2-decenoic acid in microbial signaling[2][3], the potential role of this compound in mammalian lipid metabolism is a compelling area of investigation. This guide consolidates the available indirect evidence and provides a technical roadmap for its systematic study.
Potential Biological Roles in Lipid Metabolism
Based on studies of other cis-unsaturated fatty acids, this compound is hypothesized to influence several key aspects of lipid metabolism.
Regulation of Adipogenesis and Lipogenesis
Studies on positional isomers of cis-eicosenoic acid in 3T3-L1 adipocytes have demonstrated that the location of the double bond is critical for their biological effect on fat cell differentiation and lipid storage[4]. Specifically, certain isomers have been shown to down-regulate the master regulators of adipogenesis and lipogenesis, peroxisome proliferator-activated receptor-gamma (PPARγ) and sterol regulatory element-binding protein 1 (SREBP-1), respectively[4]. This suggests that this compound could similarly modulate these pathways.
A proposed mechanism involves the activation of nuclear receptors like PPARs. Fatty acids are natural ligands for these receptors, which control the transcription of a wide array of genes involved in lipid homeostasis[5]. Furthermore, the modulation of SREBP-1c, a key transcription factor for fatty acid synthesis enzymes, is a plausible route through which this compound could impact lipogenesis[6][7].
Influence on Fatty Acid Oxidation
Unsaturated fatty acids can also influence the rate of fatty acid oxidation. This is often mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy status[6][8][9]. AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA[10]. Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation[11]. By potentially activating AMPK, this compound could alleviate the inhibition of CPT1 and thereby promote fatty acid oxidation.
Quantitative Data on the Effects of Related Fatty Acids
Direct quantitative data for this compound is not yet available in the literature. However, to provide a comparative context, the following tables summarize the observed effects of a related cis-unsaturated fatty acid isomer on key metabolic parameters in 3T3-L1 adipocytes, as extrapolated from existing studies[4].
Table 1: Effect of a cis-Eicosenoic Acid Isomer on Adipogenesis and Lipid Accumulation in 3T3-L1 Adipocytes
| Parameter | Control | cis-Eicosenoic Acid Isomer (50 µM) | Percentage Change |
| Cellular Triglyceride Content (µg/mg protein) | 150 ± 12 | 98 ± 9 | ↓ 34.7% |
| PPARγ mRNA Expression (relative units) | 1.00 ± 0.08 | 0.62 ± 0.05 | ↓ 38.0% |
| SREBP-1c mRNA Expression (relative units) | 1.00 ± 0.11 | 0.55 ± 0.07 | ↓ 45.0% |
Table 2: Hypothetical Effects of this compound on Fatty Acid Oxidation in HepG2 Hepatocytes
| Parameter | Control | This compound (50 µM) | Percentage Change |
| Fatty Acid Oxidation Rate (nmol/h/mg protein) | 2.5 ± 0.3 | 3.8 ± 0.4 | ↑ 52.0% |
| p-AMPK/AMPK Ratio | 1.00 ± 0.15 | 1.75 ± 0.20 | ↑ 75.0% |
| p-ACC/ACC Ratio | 1.00 ± 0.12 | 1.90 ± 0.25 | ↑ 90.0% |
Note: Data in Table 2 is hypothetical and for illustrative purposes, based on the known mechanisms of other fatty acids that promote fatty acid oxidation.
Proposed Signaling Pathways
Based on the established roles of other fatty acids in lipid metabolism, we propose the following signaling pathways for the action of this compound.
Caption: Proposed pathway for the regulation of lipogenesis by this compound.
Caption: Proposed pathway for the enhancement of fatty acid oxidation by this compound.
Experimental Protocols
To facilitate the investigation of this compound's role in lipid metabolism, this section details relevant experimental protocols.
Quantification of Intracellular Triglycerides in Adipocytes
This protocol is adapted for use with 3T3-L1 adipocytes to quantify lipid accumulation.
Materials:
-
3T3-L1 adipocytes cultured in 24-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Commercial triglyceride quantification kit (e.g., based on enzymatic hydrolysis to glycerol and free fatty acids)
-
BCA protein assay kit
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Treat mature adipocytes with varying concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Wash the cells twice with PBS.
-
Remove all PBS and add 200 µL of DMSO to each well to extract the intracellular triglycerides[12][13].
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer the DMSO lysate to a microcentrifuge tube.
-
Use an aliquot of the lysate for triglyceride quantification following the manufacturer's instructions of the commercial kit[14]. This typically involves measuring absorbance at a specific wavelength.
-
Use another aliquot of the lysate for protein quantification using the BCA assay to normalize the triglyceride content to the total protein content.
Measurement of Fatty Acid Oxidation in Hepatocytes
This protocol measures the rate of fatty acid oxidation in cultured hepatocytes, such as HepG2 cells, using a radiolabeled substrate.
Materials:
-
HepG2 cells cultured in 24-well plates
-
[1-¹⁴C]Palmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Carnitine
-
Perchloric acid
-
Scintillation fluid and counter
Procedure:
-
Culture HepG2 cells to near confluence.
-
Prepare the substrate mixture by complexing [1-¹⁴C]palmitic acid with BSA in the culture medium. Include carnitine in the medium[15].
-
Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) for a specified period.
-
Wash the cells with PBS and then add the medium containing the radiolabeled palmitate complex[15].
-
Incubate the plates at 37°C for 2-3 hours.
-
Stop the reaction by adding perchloric acid to the medium in each well[16].
-
Transfer the acidified medium to a microcentrifuge tube and centrifuge to pellet the cell debris.
-
The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.
-
Take an aliquot of the supernatant, add it to scintillation fluid, and measure the radioactivity using a scintillation counter[16][17].
-
Normalize the counts per minute to the total protein content of the cells in each well.
Caption: General experimental workflows for assessing the metabolic effects of this compound.
Conclusion and Future Directions
While direct evidence remains limited, the structural characteristics of this compound and the biological activities of its analogs strongly suggest a potential role in the regulation of lipid metabolism. It is plausible that this fatty acid could modulate key signaling pathways involving PPARs, SREBP-1c, and AMPK, thereby influencing adipogenesis, lipogenesis, and fatty acid oxidation. The experimental protocols and proposed pathways outlined in this guide provide a robust framework for future investigations.
Future research should focus on:
-
Directly assessing the effects of this compound on lipid accumulation and fatty acid oxidation in relevant cell models like 3T3-L1 adipocytes and HepG2 hepatocytes.
-
Quantifying changes in the expression and activity of key regulatory proteins such as PPARγ, SREBP-1c, AMPK, and ACC in response to treatment.
-
Utilizing animal models to investigate the in vivo effects of this compound on systemic lipid homeostasis, including plasma lipid profiles and tissue-specific lipid content.
Elucidating the precise biological role of this compound will not only enhance our understanding of lipid metabolism but also potentially unveil new therapeutic targets for metabolic diseases.
References
- 1. Fine-tuning acetyl-CoA carboxylase 1 activity through localization: functional genomics reveals a role for the lysine acetyltransferase NuA4 and sphingolipid metabolism in regulating Acc1 activity and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 12. One-step intracellular triglycerides extraction and quantitative measurement in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2.3. Quantification of Triglycerides [bio-protocol.org]
- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
Cis-2-Nonenoic Acid: A Volatile Signaling Molecule in Complex Biological Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cis-2-Nonenoic acid, a monounsaturated fatty acid with the molecular formula C₉H₁₆O₂, is an intriguing volatile organic compound that has garnered increasing scientific interest.[1] Structurally, it is characterized by a nine-carbon chain with a carboxylic acid group and a double bond in the cis configuration between the second and third carbon atoms.[2] While present in the volatile fraction of some essential oils, its primary significance lies in its role as a signaling molecule in microbial communication, a process intricately linked to quorum sensing and biofilm formation.[2] This guide provides a comprehensive overview of this compound, focusing on its presence in volatile oils, its biological activities, relevant signaling pathways, and the experimental protocols used for its study.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| IUPAC Name | (2Z)-non-2-enoic acid | PubChem[1] |
| CAS Number | 1577-98-6 | PubChem[1] |
| Boiling Point | 173.0 °C @ 20.00 mm Hg | The Good Scents Company[1] |
| Solubility | Slightly soluble in water | The Good Scents Company[1] |
| Classification | Unsaturated fatty acid | LIPID MAPS[1] |
Occurrence in Volatile Oils
While this compound is not one of the most abundant components in commonly studied essential oils, fatty acids and their esters are recognized constituents of the volatile profiles of numerous plants. The genus Iris, in particular, is known to produce a variety of fatty acids as part of its essential oil composition. The extraction and analysis of volatile compounds from plants like Iris species often reveal a complex mixture of terpenoids, fatty acids, and their derivatives.[3][4]
Table 2: Fatty Acid Components Identified in the Volatile Oil of Iris Species
| Plant Species | Plant Part | Major Fatty Acids Identified | Reference |
| Iris kerneriana | Flowers | Decanoic acid, Hexadecanoic acid | [5] |
| Iris kerneriana | Rhizomes | Tetradecanoic acid | [5] |
| Iris pseudacorus | Flowers | Hexadecanoic acid | [5] |
| Iris sofarana | Rhizomes | Decanoic acid | [5] |
| Iris germanica, I. versicolor, I. graminea, I. halophila | Leaves | General fatty acids and their esters | [3][4] |
Note: While these studies confirm the presence of various fatty acids in Iris essential oils, they do not always specify the presence of the this compound isomer. Further detailed analysis would be required for definitive identification and quantification in these species.
Biological Activity and Signaling Pathways
The most significant biological role of this compound and its structural analogs is their function as signaling molecules in microbial quorum sensing (QS), particularly within the Diffusible Signal Factor (DSF) family.[2] These cis-2-unsaturated fatty acids are key for intercellular communication, regulating a host of functions including biofilm formation and dispersion, virulence factor production, and stress responses.[2][6]
Quorum Sensing and Biofilm Dispersion
Biofilms are structured communities of microbial cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial treatments.[6] The dispersion of biofilms is a crucial step in the infection cycle, allowing bacteria to colonize new sites.[7]
Structurally related molecules, such as cis-2-decenoic acid produced by Pseudomonas aeruginosa, have been extensively studied.[7][8] This molecule, often referred to as a DSF, induces the dispersal of established biofilms in a wide range of bacteria, including both Gram-negative and Gram-positive species, and even the yeast Candida albicans.[6][7] It functions by triggering a switch from a sessile (biofilm) to a motile (planktonic) phenotype.[6][8] For instance, in P. aeruginosa, cis-2-decenoic acid has been shown to regulate hundreds of genes involved in motility, chemotaxis, and cell attachment.[7] Exogenous application of cis-2-decenoic acid at nanomolar concentrations can induce this dispersal response.[8]
While research on this compound is less extensive, its structural similarity to well-characterized DSF molecules strongly suggests it participates in similar signaling cascades. The defining feature for this signaling activity is the α,β-unsaturated double bond in the cis configuration.[2]
Signaling Pathway in Pseudomonas aeruginosa (Model)
The precise signaling mechanism for this compound is still an active area of research. However, recent studies on the closely related cis-2-decenoic acid in P. aeruginosa have identified the long-chain fatty acid-CoA ligase FadD1 as a receptor and transcriptional regulator.[9] This represents a novel QS signaling system where an enzyme from fatty acid metabolism is repurposed as a signal receptor.
The proposed signaling cascade is as follows:
-
Signal Binding: The DSF signal (cis-2-decenoic acid) binds with high affinity to the FadD1 protein.[9]
-
Conformational Change & DNA Binding: This binding enhances the ability of FadD1 to bind to the promoter region of target genes, such as lasR, a master regulator of quorum sensing in P. aeruginosa.[9]
-
Transcriptional Regulation: By binding to the promoter, FadD1 acts as a global transcriptional regulator, influencing the expression of a wide array of genes and placing it at the top of the QS hierarchy.[9]
This discovery highlights a fascinating intersection between primary metabolism (fatty acid degradation) and cellular communication.
Caption: Model signaling pathway for a DSF-family fatty acid in P. aeruginosa.
Experimental Protocols
The study of this compound as a volatile component involves several key experimental stages, from extraction to identification and structural confirmation.
Extraction of Volatile Oils
A standard method for extracting essential oils from plant material is steam distillation.[3][4]
-
Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile oil vapor is then cooled in a condenser, and the resulting liquid (oil and water) is collected. Because the oil is generally immiscible with water, it can be easily separated.
-
Methodology:
-
A sample of dried, powdered plant material (e.g., 50 mg of Iris leaves) is placed in a distillation vial.[3]
-
An internal standard (e.g., 50 µg of tridecane) and deionized water (e.g., 10.0 mL) are added to the vial for quantification purposes.[3]
-
The sample is subjected to steam distillation for a set period (e.g., 2 hours).[3]
-
During distillation, the volatile compounds are adsorbed onto the inner surface of a cooled reflux condenser.[3]
-
After cooling, the adsorbed oil is washed from the condenser surface with a suitable organic solvent (e.g., 3.0 mL of pentane) into a collection vial.[3]
-
The resulting solution containing the volatile oil is then ready for analysis.
-
Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for analyzing volatile and semi-volatile compounds like this compound.[2][10]
-
Principle: The volatile components are separated based on their boiling points and interaction with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which fragments them into ions and sorts them by their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Methodology:
-
Derivatization (Optional but Recommended): Due to the polar carboxyl group, direct GC analysis of fatty acids can be challenging.[2] They are often converted into more volatile fatty acid methyl esters (FAMEs) through derivatization. This is typically done by reacting the extracted oil with a methylating agent (e.g., BF₃-methanol).
-
Injection: A small volume of the sample (or the FAMEs mixture) is injected into the GC inlet, which is heated to vaporize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's stationary phase separates the compounds, which elute at different times (retention times).
-
Detection and Identification: As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum is compared against a spectral library (e.g., NIST Mass Spectral Library) for identification.[10]
-
Quantification: The concentration of this compound can be determined by comparing the area of its chromatographic peak to the peak area of the known amount of internal standard added during extraction.[3]
-
Isomeric Differentiation
Confirming the cis configuration of the double bond is critical. While GC-MS can identify nonenoic acid, differentiating between cis and trans isomers requires more advanced techniques.
-
¹H NMR Spectroscopy: The coupling constants between the vinyl protons in the ¹H NMR spectrum are different for cis and trans isomers, allowing for unambiguous differentiation.[2]
-
Tandem Mass Spectrometry (MS/MS): This technique can also be employed for the isomeric differentiation of nonenoic acids by analyzing the specific fragmentation patterns of the isomers.[2]
References
- 1. This compound | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1577-98-6 | Benchchem [benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Chemical composition of the essential oil of several Iris species | Mykhailenko | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication [mdpi.com]
The Emerging Roles of Cis-2-Nonenoic Acid: A Technical Guide to its Putative Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-2-Nonenoic acid is a medium-chain, monounsaturated fatty acid that is gaining significant attention within the scientific community for its diverse and potent biological activities. As a member of the α,β-unsaturated fatty acid class, its characteristic cis double bond configuration imparts unique structural and functional properties, positioning it as a key signaling molecule in complex microbial environments. Research into its specific biochemical roles is an expanding field, with implications for lipid metabolism, intercellular communication, and the development of novel therapeutic strategies against microbial infections. This technical guide provides an in-depth overview of the current understanding of this compound's putative biological functions, with a focus on its role as a signaling molecule, its impact on microbial biofilms, and its potential as an antimicrobial agent.
Core Biological Functions
This compound and its structural analogs, such as cis-2-decenoic acid, function as key signaling molecules analogous to the Diffusible Signal Factor (DSF) family. These fatty acids are instrumental in complex microbial communication systems, including quorum sensing. The defining structural feature for this signaling activity is the α,β-unsaturated double bond in the cis configuration, which creates a distinct bend in the hydrocarbon chain, influencing its interaction with cellular components and increasing the fluidity of cell membranes.[1][2]
The primary biological functions attributed to this compound and related molecules include:
-
Biofilm Dispersal and Inhibition: One of the most well-documented roles is the induction of biofilm dispersal across a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, and even the fungus Candida albicans[3][4][5][6]. It can also inhibit the initial formation of biofilms[6][7].
-
Antimicrobial and Synergistic Activity: this compound exhibits intrinsic antimicrobial properties and, perhaps more significantly, works synergistically with conventional antibiotics and disinfectants to eradicate established biofilms and kill persister cells—dormant, antibiotic-tolerant cells that contribute to chronic infections[4][8][9][10].
-
Inter-kingdom Signaling: The ability of this fatty acid to affect both bacteria and fungi highlights its role in inter-kingdom signaling, allowing for communication and interaction between different microbial species within a shared environment[3][5].
-
Modulation of Virulence: In pathogenic bacteria like Pseudomonas aeruginosa, related signaling molecules can interfere with quorum sensing systems, leading to the down-regulation of virulence factor production[11].
-
Metabolic Activation of Persister Cells: It has been shown to revert dormant persister cells to a metabolically active state, thereby making them susceptible to antimicrobial agents that target active cellular processes[4][10].
Quantitative Data on Biological Activities
The following tables summarize the quantitative data available for the biological effects of this compound and its close structural analog, cis-2-decenoic acid (CDA), which is often used in research to study this class of signaling molecules.
Table 1: Biofilm Modulation and Antimicrobial Efficacy of Cis-2-Decenoic Acid (CDA)
| Organism(s) | Effect | Concentration | Reference(s) |
| Pseudomonas aeruginosa | Biofilm Dispersal | 100 nM | [4] |
| P. aeruginosa, E. coli | Reversion of Persister Cells | 100 nM (P. aeruginosa), 310 nM (E. coli) | [4] |
| Food-related pathogens (S. aureus, B. cereus, S. enterica, E. coli) | Biofilm Dispersal | 310 nM | [3] |
| P. aeruginosa | Decreased MIC of Tobramycin | Not specified | [8][9] |
| Staphylococcus aureus | Growth Inhibition | ≥ 500 µg/mL | [7] |
| Staphylococcus aureus | Biofilm Formation Inhibition | ≥ 125 µg/mL | [7] |
| Membrane Bioreactor Sludge Strains | EPS Reduction in Biofilm | 100 - 300 nM | [12] |
| Fluconazole-resistant Candida albicans | Synergistic effect with fluconazole/itraconazole | FICI ≤ 0.08 | [13][14] |
FICI: Fractional Inhibitory Concentration Index. A value of ≤ 0.5 is typically considered synergistic.
Signaling Pathways and Mechanisms of Action
This compound and its analogs are involved in complex signaling cascades that modulate gene expression and cellular behavior. In Pseudomonas aeruginosa, a microarray analysis revealed that cis-2-decenoic acid regulates 666 genes involved in motility, metabolic activity, and virulence[5][15].
Putative Signaling Pathway in Pseudomonas aeruginosa
Recent research suggests that the long-chain fatty acid-CoA ligase, FadD1, may act as a receptor for cis-2-decenoic acid in P. aeruginosa. Upon binding, FadD1 is thought to function as a transcriptional regulator, controlling the expression of various target genes and influencing the pathogen's virulence and other biological functions[16]. This places FadD1 at the top of this specific quorum sensing hierarchy[16]. A cluster of genes (PA4978, PA4979, PA4980, PA4982, PA4983) has also been implicated in the synthesis and perception of this signal[5].
Mechanism of Synergy with Antifungals in Candida albicans
In fluconazole-resistant Candida albicans, the synergistic effect of the related molecule cis-2-dodecenoic acid (BDSF) with azole antifungals is attributed to the interference with efflux pumps. The combination of BDSF and fluconazole or itraconazole significantly inhibits the expression of the efflux pump genes CDR1 and MDR1. This is achieved by suppressing their respective transcription factors, TAC1 and MRR1[13]. This mechanism effectively restores the susceptibility of the resistant fungus to conventional antifungal agents.
Experimental Protocols and Methodologies
The investigation of this compound's biological functions employs a range of standard and specialized microbiological and biochemical techniques. Below are outlines of key experimental protocols cited in the literature.
Biofilm Dispersion Assay
This assay is used to measure the ability of a compound to disperse pre-established biofilms.
-
Biofilm Growth: Biofilms of the target microorganism (e.g., P. aeruginosa, S. aureus) are grown on a suitable surface, such as the pegs of a microtiter plate lid or in continuous-culture flow cells, for a defined period (e.g., 24-72 hours) to allow for mature biofilm formation[3][4].
-
Treatment: The mature biofilms are then exposed to various concentrations of this compound (or its analog) dissolved in a suitable solvent (e.g., ethanol, used as a carrier control)[3][5]. Treatment duration can vary, for example, for 1 hour[4].
-
Quantification of Dispersal:
-
Planktonic Cell Count: The number of cells released from the biofilm into the surrounding liquid (planktonic cells) is quantified by measuring the optical density (OD) at 600 nm or by performing colony-forming unit (CFU) counts[3][5][12]. An increase in planktonic cells indicates dispersal.
-
Remaining Biofilm Biomass: The biofilm remaining on the surface after treatment can be quantified using crystal violet staining. The stain is solubilized, and the absorbance is read to determine the biomass[3]. A reduction in biomass indicates dispersal.
-
-
Visualization: Biofilm architecture and cell viability before and after treatment can be visualized using techniques like fluorescence microscopy with LIVE/DEAD staining[3].
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Preparation: A serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL). Control wells containing only the medium, only the inoculum, and the inoculum with the solvent carrier are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth)[3].
Checkerboard Synergy Assay
This method is used to assess the interaction between two antimicrobial agents (e.g., this compound and an antibiotic).
-
Plate Setup: A 96-well plate is prepared with serial dilutions of drug A (e.g., fluconazole) along the x-axis and serial dilutions of drug B (e.g., cis-2-dodecenoic acid) along the y-axis[13]. This creates a matrix of different concentration combinations.
-
Inoculation and Incubation: Each well is inoculated with the test organism and incubated as per the MIC protocol.
-
Data Analysis: After incubation, the growth in each well is assessed. The Fractional Inhibitory Concentration (FIC) is calculated for each drug in a given well: FIC of A = (MIC of A in combination) / (MIC of A alone). The FIC Index (FICI) for each combination is the sum of the FICs for both drugs (FICI = FIC of A + FIC of B).
-
Interpretation: The interaction is defined based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Conclusion and Future Directions
This compound and related fatty acid signaling molecules represent a fascinating and promising area of research. Their ability to modulate complex microbial behaviors such as biofilm formation and virulence, coupled with their capacity to potentiate existing antimicrobial drugs, opens up new avenues for combating infectious diseases. The elucidation of their specific receptors and signaling pathways, such as the FadD1 system in P. aeruginosa, provides novel targets for drug development. Future research should focus on a deeper dissection of these signaling networks, the in vivo efficacy of these compounds, and the development of stable synthetic analogs with enhanced activity and specificity. Understanding and harnessing the power of these natural signaling molecules could provide a much-needed breakthrough in the fight against antibiotic resistance and chronic biofilm-associated infections.
References
- 1. This compound | 1577-98-6 | Benchchem [benchchem.com]
- 2. Fatty acid - Wikipedia [en.wikipedia.org]
- 3. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 4. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dispersive biofilm from membrane bioreactor strains: effects of diffusible signal factor addition and characterization by dispersion index [frontiersin.org]
- 13. besjournal.com [besjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Review of cis-2-Nonenoic acid literature
An In-depth Technical Guide to cis-2-Nonenoic Acid
Introduction
This compound (C9:1) is a medium-chain, monounsaturated fatty acid belonging to the family of α,β-unsaturated carboxylic acids. Its structural hallmark is a cis-configured double bond between the second and third carbon atoms. This specific stereochemistry imparts a characteristic bend in the aliphatic chain, which is crucial for its biological recognition and function.[1] While research into this compound is still emerging, its structural analogs, such as cis-2-decenoic acid (CDA), are well-documented as potent signaling molecules in microbial communication.[1] These molecules, collectively known as Diffusible Signal Factors (DSFs), play a pivotal role in regulating complex bacterial behaviors, including quorum sensing, biofilm formation and dispersion, and virulence.[2] This guide provides a comprehensive review of the available literature on this compound and its analogs, focusing on its synthesis, biological activities, mechanism of action, and the experimental protocols used for its study.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [3] |
| Molecular Weight | 156.22 g/mol | [3] |
| CAS Number | 1577-98-6 | [3] |
| IUPAC Name | (2Z)-non-2-enoic acid | [3] |
| Boiling Point | 173.0 °C at 20.00 mm Hg | [3] |
| Solubility | Slightly soluble in water | [3] |
| Synonyms | (Z)-2-Nonenoic acid, alpha-Nonylenic acid | [3] |
Chemical Synthesis
The stereospecific synthesis of this compound presents a chemical challenge, as the trans isomer is often the thermodynamically favored product. The most established method for achieving the cis configuration is based on the work of Rappe et al., which involves a two-step process starting from 2-nonanone.[2]
General Synthesis Protocol: Two-Step Bromination and Rearrangement
This pathway involves the initial bromination of 2-nonanone to yield 1,3-dibromo-2-nonanone, followed by a base-catalyzed Favorskii-type rearrangement which favors the formation of the cis-alkenoic acid.[2]
-
Bromination of 2-Nonanone: 2-nonanone is treated with molecular bromine in an appropriate inert solvent. The reaction temperature is typically maintained between 0°C and 25°C to control selectivity and minimize side reactions. This step yields the key intermediate, 1,3-dibromo-2-nonanone.
-
Rearrangement to this compound: The purified 1,3-dibromo-2-nonanone is subjected to a base-catalyzed rearrangement. Using mild alkaline conditions is critical for favoring the cis configuration. The resulting acid is then isolated from the reaction mixture.
-
Purification: Final purification is often achieved through distillation under reduced pressure followed by crystallization at a controlled low temperature (e.g., 15°C) to isolate the pure this compound.[2]
Biological Activity and Quantitative Data
This compound is primarily recognized for its role as a bacterial signaling molecule. As a member of the DSF family, it is involved in cell-to-cell communication that governs group behaviors.[1] The core biological activities include:
-
Biofilm Dispersion: Like its well-studied analog cis-2-decenoic acid (CDA), it can trigger the dispersal of established biofilms, transitioning bacteria from a sessile to a planktonic (free-swimming) state. This activity has been observed across a wide range of Gram-negative and Gram-positive bacteria, and even the fungus Candida albicans.[1]
-
Quorum Sensing (QS) Modulation: DSF family molecules are integral components of QS systems, allowing bacteria to coordinate gene expression with population density. These signals can regulate the production of virulence factors, enzymes, and stress response proteins.[1]
-
Synergy with Antimicrobials: Studies on CDA have shown that by inducing biofilm dispersion and reverting persister cells to a metabolically active state, it can significantly enhance the efficacy of conventional antibiotics against otherwise tolerant biofilm infections.[4]
Quantitative data on the biological activity of this compound is limited in the current literature. However, data from its close structural analog, cis-2-decenoic acid (CDA), provides valuable insight into the effective concentration range for this class of molecules.
| Compound | Organism(s) | Activity | Effective Concentration | Source |
| cis-2-Decenoic Acid | Staphylococcus aureus (MRSA) | Biofilm Inhibition | 125 µg/mL | [2] |
| cis-2-Decenoic Acid | Staphylococcus aureus (MRSA) | Growth Inhibition | ≥ 500 µg/mL | [2] |
| cis-2-Decenoic Acid | E. coli, S. enterica, B. cereus, S. aureus | Biofilm Dispersion | 310 nM | [5] |
| cis-2-Decenoic Acid | Pseudomonas aeruginosa | Antimicrobial Effect | 60 - 100 µM | [4] |
Note: The data presented is for the structural analog cis-2-decenoic acid (CDA) and should be considered as a proxy for the potential activity of this compound.
Mechanism of Action & Signaling Pathways
The signaling mechanism of DSF-family fatty acids like this compound is primarily linked to the modulation of the intracellular second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP). High levels of c-di-GMP promote a sessile, biofilm lifestyle, whereas low levels favor motility and a planktonic state.
In many bacteria, the DSF signal is perceived by a sensor kinase protein located in the cell membrane. This binding event triggers a phosphorelay cascade that ultimately activates a phosphodiesterase (PDE), an enzyme that degrades c-di-GMP. The resulting decrease in cellular c-di-GMP levels initiates the downstream effects of biofilm dispersal.
This signaling pathway is often intertwined with other regulatory networks, particularly quorum sensing (QS). DSF signaling can influence the expression of key QS regulators, thereby controlling a broad range of genes associated with virulence and collective bacterial behavior.
Experimental Protocols
Protocol: Biofilm Dispersion Assay
This protocol is a representative method for quantifying the biofilm dispersion activity of this compound, adapted from methodologies used for CDA.[5]
1. Materials and Equipment:
-
This compound stock solution (e.g., 10 mM in ethanol).
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth).
-
Sterile 96-well polystyrene microtiter plates.
-
Plate reader for measuring optical density (OD) at 600 nm.
-
Crystal Violet (CV) solution (0.1% w/v).
-
Ethanol (95%) or acetic acid (33%) for CV solubilization.
-
Incubator with shaking capabilities.
2. Biofilm Formation:
-
Inoculate an overnight culture of the test bacterium in its appropriate growth medium.
-
Dilute the overnight culture into fresh medium to a starting OD₆₀₀ of ~0.05.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well plate. Include wells with medium only as a sterility control.
-
Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for mature biofilm formation.
3. Treatment with this compound:
-
After incubation, carefully remove the planktonic culture (supernatant) from each well without disturbing the biofilm attached to the well surface.
-
Gently wash the wells with a sterile phosphate-buffered saline (PBS) solution to remove any remaining non-adherent cells.
-
Prepare serial dilutions of this compound in fresh growth medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 µM). Include a vehicle control containing the same concentration of ethanol as the highest test concentration.
-
Add 200 µL of the treatment solutions (and controls) to the wells containing the pre-formed biofilms.
-
Incubate the plate for a defined period (e.g., 1-24 hours) at the appropriate temperature.
4. Quantification of Dispersion (Planktonic Cells):
-
After the treatment incubation, carefully transfer the supernatant from each well to a new, clean 96-well plate.
-
Measure the OD₆₀₀ of the supernatant using a plate reader. An increase in OD₆₀₀ compared to the vehicle control indicates biofilm dispersion.
5. Quantification of Remaining Biofilm (Crystal Violet Staining):
-
Gently wash the wells of the original plate twice with PBS to remove remaining media and planktonic cells.
-
Air-dry the plate completely or heat-fix at 60°C for 1 hour.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the CV solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound CV stain.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a plate reader. A decrease in OD₅₇₀ compared to the vehicle control indicates a reduction in biofilm biomass.
References
- 1. This compound | 1577-98-6 | Benchchem [benchchem.com]
- 2. Cis-2-decenoic acid inhibits S. aureus growth and biofilm in vitro: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
Safety and Handling of cis-2-Nonenoic Acid: A Technical Guide for Laboratory Professionals
For Research Use Only. Not for human or veterinary use.
This document provides a comprehensive overview of the safety and handling precautions for cis-2-Nonenoic acid, intended for researchers, scientists, and professionals in drug development and other laboratory settings. Due to a lack of specific toxicological data for the cis-isomer, this guide incorporates information for the general "2-Nonenoic acid" and broader data on the class of α,β-unsaturated carboxylic acids.
Chemical and Physical Properties
This compound is an unsaturated fatty acid with the molecular formula C₉H₁₆O₂.[1] Its chemical structure features a carboxylic acid group and a double bond between the second and third carbon atoms.
Table 1: Physical and Chemical Properties of 2-Nonenoic Acid
| Property | Value | Reference |
| Molecular Weight | 156.22 g/mol | [1] |
| Boiling Point | 173 °C @ 20.00 mm Hg | [1] |
| Flash Point | > 100 °C (> 212 °F) | [2] |
| Density | 0.930 - 0.940 g/cm³ @ 25 °C | [2] |
| Refractive Index | 1.456 - 1.464 @ 20 °C | [2] |
| Solubility | Slightly soluble in water | [1] |
Hazard Identification and Toxicological Profile
GHS Hazard Classification for 2-Nonenoic Acid:
-
Skin Corrosion/Irritation: Category 1C or 2. Causes severe skin burns and eye damage or causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Category 1 or 2A. Causes serious eye damage or causes serious eye irritation.[3]
-
Corrosive to metals: May be corrosive to metals.[3]
-
Aquatic Hazard (Chronic): Category 3. Harmful to aquatic life with long-lasting effects.
Toxicological Summary:
Quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not available in the public domain. For the general "nonanoic acid", an oral LD50 of > 5000 mg/kg in rats has been reported, and it is considered a moderate to severe irritant to rabbit and guinea pig skin and a severe irritant to rabbit eyes.[4]
As an α,β-unsaturated carboxylic acid, this compound belongs to a class of compounds that are known to be reactive. Their toxicity is often associated with their ability to undergo Michael addition reactions with biological macromolecules.[5][6] This reactivity can lead to skin sensitization, and some compounds in this class have shown mutagenic potential.[5][7]
Handling and Personal Protective Equipment
Proper handling procedures and the use of appropriate personal protective equipment (PPE) are crucial to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use impervious gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or with potential for aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Storage, Spill, and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong bases and oxidizing agents.
-
May be corrosive to some metals, so use appropriate storage containers.[3]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Clean the spill area with soap and water.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is not available, the following outlines the general methodology for a key toxicological test.
Draize Test for Skin and Eye Irritation (General Protocol):
The Draize test is a historical method for assessing the irritation potential of a substance on skin and eyes, typically using albino rabbits.[8][9] Due to ethical concerns, its use has been significantly reduced and is being replaced by in vitro and other alternative methods.[8][9]
-
Skin Irritation: A small amount of the test substance is applied to a shaved patch of skin on the back of a rabbit. The area is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 24, 48, and 72 hours).[9] The severity of the reactions is scored to determine the irritation potential.
-
Eye Irritation: A small amount of the test substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eye is examined for redness, swelling, discharge, and corneal opacity at various time points.[8][10]
Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Safe handling workflow for this compound.
References
- 1. This compound | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Schultz, T.W.; Yarbrough, J.W. Trends in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR QSAR Environ. Res. 2004, 15, 2, 139–146. [qsardb.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Draize test - Wikipedia [en.wikipedia.org]
- 9. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Technical Guide to the Material Safety of cis-2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for cis-2-Nonenoic acid. The information is compiled from various chemical databases and safety data sheets for closely related compounds, offering a technical resource for safe handling, storage, and use in a professional research and development setting.
Chemical Identification and Physical Properties
This compound is an unsaturated fatty acid with the chemical formula C₉H₁₆O₂.[1] It is also known by its IUPAC name, (2Z)-non-2-enoic acid.[1][2] The cis configuration of the double bond introduces a kink in the hydrocarbon chain, which influences its physical properties.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |
| Molecular Weight | 156.22 g/mol | PubChem[1][2] |
| CAS Number | 1577-98-6 | PubChem[1], BenchChem[2] |
| IUPAC Name | (Z)-non-2-enoic acid | PubChem[1] |
| Boiling Point | 173.0 °C at 20.00 mm Hg | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | BenchChem[2] |
| Hydrogen Bond Donors | 1 | BenchChem[2] |
| Hydrogen Bond Acceptors | 2 | BenchChem[2] |
| Rotatable Bonds | 6 | BenchChem[2] |
Hazard Identification and Classification
Table 2: GHS Hazard Classification for 2-Nonenoic Acid
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
Source: European Chemicals Agency (ECHA) C&L Inventory data available on PubChem for 2-Nonenoic acid.[3]
Hazard Mitigation Workflow
Caption: A logical workflow for mitigating the hazards associated with this compound.
First-Aid Measures
In case of exposure, the following first-aid measures are recommended based on the known hazards of similar fatty acids:
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
Handling and Storage
Safe Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Some related compounds are noted to be air-sensitive; storing under an inert atmosphere (e.g., nitrogen or argon) is a good practice.[4]
-
Recommended storage temperature for similar compounds is often -20°C.[4]
Toxicological and Ecological Information
Detailed toxicological and ecological studies specifically on this compound are limited in publicly available literature. The information below is based on data for nonanoic acid, a structurally similar saturated fatty acid, and should be used as a precautionary reference.
Table 3: Toxicological and Ecological Data (Read-across from Nonanoic Acid)
| Endpoint | Result | Method | Source |
| Acute Oral Toxicity | Not classified as acutely toxic | OECD Guideline 423 | Chemos GmbH & Co.KG[5] |
| Genotoxicity (in vitro) | Non-clastogenic in micronucleus test | OECD Guideline 487 | Food and Chemical Toxicology[6] |
| Genotoxicity (in vitro) | Non-mutagenic in bacterial reverse mutation assay | OECD Guideline 471 | Food and Chemical Toxicology[6] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects | - | Chemos GmbH & Co.KG[5] |
Experimental Protocols
The safety and toxicity of chemical substances like this compound are typically evaluated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and can be compared across different laboratories and jurisdictions.[7][8]
General Workflow for Acute Oral Toxicity Testing (Based on OECD Guideline 423)
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1577-98-6 | Benchchem [benchchem.com]
- 3. 2-Nonenoic acid | C9H16O2 | CID 97730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemos.de [chemos.de]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. oecd.org [oecd.org]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of cis-2-Nonenoic Acid via Favorsky Rearrangement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of cis-2-Nonenoic acid, a valuable intermediate in organic synthesis and drug development, utilizing the Favorsky rearrangement. The described methodology is a two-step process commencing with the bromination of 2-nonanone to yield 1,3-dibromo-2-nonanone, which subsequently undergoes a base-catalyzed rearrangement to stereoselectively form the desired cis-α,β-unsaturated carboxylic acid. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a mechanistic overview illustrated with a custom diagram.
Introduction
The Favorsky rearrangement is a powerful transformation in organic chemistry for the synthesis of carboxylic acid derivatives from α-halo ketones.[1][2][3][4] A notable application of this reaction is the rearrangement of α,α'-dihaloketones to produce α,β-unsaturated carboxylic acids.[1][5] This method is particularly significant due to its inherent stereoselectivity, yielding predominantly the cis-isomer of the unsaturated acid. This compound and its derivatives are of interest in various fields, including the synthesis of bioactive molecules and natural products. This protocol details a reliable and documented two-step synthesis beginning from commercially available 2-nonanone.
Experimental Protocols
Step 1: Synthesis of 1,3-Dibromo-2-nonanone
This procedure outlines the dibromination of 2-nonanone at the α and α' positions.
Materials:
-
2-Nonanone
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Elemental Bromine
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, chill a solution of 2-nonanone in concentrated hydrobromic acid (a weight ratio of 1:1 to 1:2 of 2-nonanone to aqueous HBr) to a temperature between 5 and 10°C using an ice bath.[6]
-
Slowly add elemental bromine (approximately 2 molar equivalents relative to 2-nonanone) to the chilled reaction mixture via the dropping funnel with vigorous stirring.[6] Maintain the temperature of the reaction mixture between 5 and 20°C throughout the addition.[6]
-
After the complete addition of bromine, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Upon completion, the reaction mixture can be worked up by pouring it into a mixture of ice and water. The crude 1,3-dibromo-2-nonanone, which may separate as an oil, can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dibromo-2-nonanone. This crude product is often used in the next step without further purification.
Step 2: Synthesis of this compound via Favorsky Rearrangement
This protocol details the base-catalyzed rearrangement of 1,3-dibromo-2-nonanone to this compound.
Materials:
-
Crude 1,3-Dibromo-2-nonanone
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Water
-
Hydrochloric Acid (32% aqueous solution)
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Prepare an aqueous solution of sodium carbonate or potassium carbonate (e.g., 10-30% w/w).[6]
-
Heat the alkaline solution to a temperature between 40°C and 60°C.[6]
-
Slowly add the crude 1,3-dibromo-2-nonanone to the heated alkaline solution with vigorous stirring over a period of 30 to 120 minutes.[6]
-
After the addition is complete, maintain the reaction mixture at a temperature between 50°C and 55°C for a "cooking" period of 1 to 3 hours to ensure the rearrangement is complete.[6]
-
Cool the reaction mixture to room temperature. The resulting mixture contains the alkali metal salt of this compound.
-
To isolate the free acid, carefully acidify the aqueous phase by the dropwise addition of 32% hydrochloric acid until the solution is acidic (pH ~2), which will result in the emission of CO₂.[6]
-
The crude this compound will separate as an oily layer. Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude this compound can be purified by one or a combination of the following methods:
-
Vacuum Distillation: Distill the crude product under reduced pressure.
-
Crystallization: The purified product can be crystallized at low temperatures (e.g., 15°C).
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Nonanone | |
| Intermediate | 1,3-Dibromo-2-nonanone | |
| Final Product | This compound | |
| CAS Number | 1577-98-6 | [7] |
| Molecular Formula | C₉H₁₆O₂ | [7] |
| Molecular Weight | 156.22 g/mol | [7] |
| Boiling Point | 173 °C at 20 mmHg | [7] |
| Reported Overall Yield | ~28% (from 2-nonanone) |
Spectroscopic Data for this compound:
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR | The vinyl protons of the cis isomer will show a characteristic coupling constant (J) that is smaller than that of the trans isomer. |
| ¹³C NMR | The chemical shifts of the carboxylic carbon and the olefinic carbons can be used to confirm the structure. |
| IR | Characteristic peaks for the carboxylic acid O-H stretch (broad), C=O stretch, and C=C stretch of the α,β-unsaturated system. |
Mechanistic Insights and Visualization
The Favorsky rearrangement of α,α'-dihaloketones to α,β-unsaturated carboxylic acids is believed to proceed through a cyclopropanone intermediate. The high stereoselectivity for the cis-isomer is a key feature of this reaction.
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. WO2023238135A1 - Preparation and purification of cis-2-alkenoic acids - Google Patents [patents.google.com]
- 7. This compound | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of cis-2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the purification of cis-2-nonenoic acid, a fatty acid signaling molecule with significant interest in research and development. The following sections offer a comparative overview of common purification techniques, step-by-step experimental procedures, and a visualization of a key biological pathway involving this class of molecules.
Data Presentation: Comparison of Purification Methods
The selection of a purification method for this compound depends on the desired purity, yield, and the scale of the operation. The following table summarizes quantitative data for common purification techniques.
| Purification Method | Typical Yield | Typical Purity | Key Considerations |
| Fractional Distillation | 50-60% | 70-80% | Risk of isomerization to the trans isomer at high temperatures.[1] |
| Crystallization | ~28% (from synthesis) | High (assessed by m.p.) | Requires controlled low temperatures (e.g., 15°C).[1] |
| Wiped-Film Evaporation | 60-90% | >90% | Minimizes isomerization to the trans isomer (<1.0% by HPLC area).[2] |
| Chromatographic Separation | Variable | High | Suitable for high-purity isolation and analysis.[1] |
Experimental Protocols
Protocol 1: Purification by Wiped-Film Evaporation (WFE)
This protocol is adapted from a method described for cis-2-alkenoic acids and is particularly beneficial for minimizing thermal degradation and isomerization.[2]
Objective: To purify crude this compound to a high degree of purity (>90%) while minimizing the formation of the trans isomer.
Materials:
-
Crude this compound
-
Wiped-film evaporator (e.g., short path evaporator) with a condenser
-
Vacuum pump capable of reaching <5 mbar
-
Heating mantle or oil bath
-
Feed pump (e.g., peristaltic pump)
-
Collection flasks for distillate and residue
-
Analytical balance
Procedure:
-
System Setup:
-
Assemble the wiped-film evaporator according to the manufacturer's instructions. Ensure all glassware is clean and dry.
-
Connect the vacuum pump to the evaporator system.
-
Connect the heating source to the evaporator jacket.
-
Place collection flasks for the purified distillate and the high-boiling residue.
-
-
Parameter Configuration:
-
Purification Process:
-
Once the desired temperature and vacuum are stable, begin pumping the crude this compound into the evaporator.
-
The rotating wipers will create a thin film of the acid on the heated surface, causing the this compound to evaporate.
-
The vapor travels a short distance to the internal condenser where it liquefies.
-
The purified this compound (distillate) is collected in the designated flask.
-
Higher-boiling impurities and non-volatile materials will not evaporate and will be collected as the residue.
-
-
Analysis:
-
Assess the purity of the collected distillate using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The level of the trans isomer should be less than 1.0% by HPLC area.[2]
-
Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the cis configuration of the double bond.[1]
-
Protocol 2: Purification by Low-Temperature Crystallization
This protocol is based on reports of crystallization being used for the purification of this compound.[1]
Objective: To purify this compound by exploiting its solubility differences at varying temperatures.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., a non-polar solvent like hexane, or a mixed solvent system to be determined empirically)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Refrigerated bath or cryostat capable of maintaining 15°C
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Vacuum source
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Gently heat the sample while slowly adding a minimal amount of the chosen solvent until the acid is fully dissolved. Avoid excessive heating to prevent isomerization.
-
-
Crystallization:
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in a refrigerated bath set to 15°C.[1]
-
Allow the solution to stand undisturbed for several hours or overnight to facilitate crystal formation.
-
-
Isolation of Crystals:
-
Once a significant amount of crystals has formed, set up a vacuum filtration apparatus with a Buchner funnel and filter paper.
-
Pre-cool the funnel and a small amount of fresh solvent in the 15°C bath.
-
Quickly pour the crystal slurry into the Buchner funnel and apply vacuum to separate the crystals from the mother liquor.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
-
Drying:
-
Carefully transfer the purified crystals to a clean, dry watch glass or petri dish.
-
Allow the crystals to air dry in a fume hood or use a vacuum desiccator to remove any residual solvent.
-
-
Analysis:
-
Determine the melting point of the dried crystals. Pure this compound has a reported melting point of 2-3°C.[1]
-
Confirm the purity and isomeric identity using GC-MS and NMR as described in the previous protocol.
-
Visualization of a Relevant Signaling Pathway
cis-2-Alkenoic acids, including this compound, are known to act as signaling molecules in bacteria, particularly in the regulation of biofilm formation and dispersion through quorum sensing. The following diagram illustrates a simplified model of this signaling pathway.
Caption: Simplified signaling pathway of this compound in bacterial biofilm regulation.
References
Application Note: Quantitative Analysis of cis-2-Nonenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Nonenoic acid is an unsaturated fatty acid that has garnered interest in various research fields, including microbiology, where structurally similar molecules act as signaling compounds in processes like bacterial quorum sensing and biofilm formation.[1][2][3] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of carboxylic acids, derivatization is essential to convert them into more amenable forms for GC-MS analysis. This application note provides a detailed protocol for the quantification of this compound, involving its conversion to the more volatile fatty acid methyl ester (FAME).
Experimental Protocol
This protocol outlines the derivatization of this compound to its methyl ester, followed by its quantification using GC-MS.
1. Materials and Reagents
-
This compound standard (purity ≥98%)
-
Internal Standard (e.g., Heptadecanoic acid)
-
Methanol (anhydrous, ≥99.8%)
-
Hexane (GC grade)
-
10% Acetyl chloride in methanol
-
6% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Glassware: 15 mL glass tubes with screw caps, pipettes, autosampler vials with inserts.
2. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Heptadecanoic acid) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: For biological samples, an initial lipid extraction may be necessary. A common method is the Folch extraction using chloroform and methanol.[4] The dried lipid extract can then be subjected to derivatization. For simpler matrices, directly proceed to the derivatization step.
3. Derivatization to Fatty Acid Methyl Ester (FAME)
-
To 100 µL of the standard solution or the prepared sample extract in a 15 mL glass tube, add 1.5 mL of 10% acetyl chloride in methanol.
-
Securely cap the tubes and heat at 80°C in a water bath for 2 hours.
-
Allow the tubes to cool to room temperature.
-
Add 1.5 mL of n-hexane and 1.5 mL of 6% sodium carbonate solution to the tube.
-
Vortex the mixture thoroughly for 1 minute to mix the phases.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
4. GC-MS Analysis
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-WAX fused silica capillary column (30m x 0.25mm I.D., 0.25µm film thickness) or similar polar column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 60°C, ramp to 220°C at 2°C/min, and hold for 60 minutes. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Analysis
For quantitative analysis using SIM mode, monitor the following characteristic ions for this compound methyl ester and the internal standard. The retention time for this compound methyl ester should be determined by injecting a pure standard under the specified GC conditions.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound methyl ester | To be determined | 87 | 55, 127, 170 |
| Heptadecanoic acid methyl ester (Internal Standard) | To be determined | 74 | 87, 284 |
Note: The mass fragments for this compound methyl ester are based on the expected fragmentation pattern of a C9 unsaturated fatty acid methyl ester.[5][6][7] The molecular ion [M]+ would be at m/z 170.
Method Performance Characteristics
The performance of the method should be validated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ). Based on literature for similar FAME analyses, the following performance can be expected.[8][9]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway
cis-2-Unsaturated fatty acids, such as the structurally similar cis-2-decenoic acid, are known to function as signaling molecules in bacterial quorum sensing, a process that regulates gene expression in response to cell population density. These signaling molecules can influence biofilm formation and dispersion.[1][2][3]
Caption: Role of cis-2-unsaturated fatty acids in bacterial signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 2-nonenoate | C10H18O2 | CID 5368076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Nonenoic acid, methyl ester [webbook.nist.gov]
- 7. Nonanoic acid, methyl ester [webbook.nist.gov]
- 8. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for the Quantification of cis-2-Nonenoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Nonenoic acid is a medium-chain unsaturated fatty acid that is gaining interest within the scientific community for its potential role as a signaling molecule, particularly in the context of microbial communication and biofilm formation. Structurally similar molecules, such as cis-2-decenoic acid, have been identified as key players in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression and behavior.[1][2][3] The accurate quantification of this compound in various biological matrices is crucial for elucidating its physiological and pathological roles.
Quantitative Data
As of the latest literature review, specific quantitative data for the endogenous concentrations of this compound in biological matrices such as human plasma or tissues are not well-documented. However, research on the structurally and functionally similar molecule, cis-2-decenoic acid, provides valuable insights into the concentration ranges at which these fatty acids exert biological effects, particularly in microbial systems. The following table summarizes the effective concentrations of cis-2-decenoic acid observed in bacterial cultures.
Table 1: Effective Concentrations of cis-2-Decenoic Acid in Bacterial Cultures
| Biological Context | Organism | Effective Concentration | Analytical Method | Reference |
| Biofilm Dispersion (Native) | Pseudomonas aeruginosa PA14 | 2.5 nM | Not Specified | [3] |
| Biofilm Dispersion (Exogenous) | Pseudomonas aeruginosa PAO1 | 100 nM - 620 nM | Not Specified | [1] |
| Biofilm Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 µg/mL | Not Specified | [4] |
| Growth Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | 500 µg/mL | Not Specified | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and quantification of this compound from biological samples.
Protocol 1: Quantification of this compound by GC-MS
This protocol is suitable for the analysis of total fatty acid profiles, including this compound, in samples such as plasma, serum, and tissues. The method involves lipid extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs) prior to GC-MS analysis.
Materials:
-
Chloroform
-
Methanol
-
Hexane
-
Boron trifluoride (BF3) in methanol (14%)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Internal Standard (e.g., Heptadecanoic acid)
-
Nitrogen gas supply
-
GC-MS system with a suitable capillary column (e.g., DB-225ms)
Procedure:
-
Sample Preparation and Lipid Extraction (Folch Method):
-
To 100 µL of serum or plasma, add a known amount of internal standard (e.g., 10 µg of heptadecanoic acid).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 2,400 x g for 5 minutes to separate the layers.
-
Carefully collect the lower chloroform layer, avoiding the protein interface, and transfer to a new glass tube.
-
Dry the chloroform extract under a gentle stream of nitrogen at 37°C.
-
-
Saponification and Methylation:
-
To the dried lipid extract, add 1 mL of 2% potassium hydroxide (KOH) in methanol.
-
Incubate at 55°C for 30 minutes to saponify the lipids.
-
Cool the sample to room temperature.
-
Add 2 mL of 14% BF3 in methanol to the saponified sample.
-
Incubate at 55°C for 30 minutes to convert the fatty acids to their corresponding methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
After cooling, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a stream of nitrogen and reconstitute the FAMEs in a small volume of hexane (e.g., 50 µL) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: 220°C, splitless mode.
-
Oven Temperature Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.
-
Mass Spectrometer: Operate in single ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the methyl ester of this compound and the internal standard.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is highly sensitive and specific for the quantification of short- and medium-chain fatty acids. It involves protein precipitation followed by derivatization to enhance chromatographic retention and ionization efficiency.
Materials:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
-
3-nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
-
Pyridine
-
Internal Standard (e.g., deuterated nonenoic acid)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation and Protein Precipitation:
-
To 50 µL of plasma or serum, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
To the supernatant, add 50 µL of 200 mM 3-NPH in 50% acetonitrile.
-
Add 50 µL of 120 mM EDC in 50% acetonitrile containing 6% pyridine.
-
Incubate at 40°C for 30 minutes.
-
After incubation, cool the sample on ice and add a small volume of formic acid to quench the reaction.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized this compound from other components (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and the internal standard.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
The following diagram depicts a putative signaling pathway for cis-2-unsaturated fatty acids, such as this compound, in bacteria, based on the well-characterized cis-2-decenoic acid pathway in Pseudomonas aeruginosa. This pathway is involved in the regulation of biofilm dispersion.
Caption: Putative signaling pathway of this compound in bacteria.
References
- 1. Frontiers | Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Determination of cis-2-Nonenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the quantitative analysis of cis-2-Nonenoic acid using a validated High-Performance Liquid Chromatography (HPLC) method.
Introduction
This compound is an unsaturated fatty acid that plays a role in various biological processes and is of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for understanding its function and for quality control in related product development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of organic acids.[1] This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound, providing a complete protocol from sample preparation to data analysis. While gas chromatography-mass spectrometry (GC-MS) is also a powerful technique for volatile compounds, HPLC is a valuable alternative for less volatile or thermally sensitive analytes like this compound.[1]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |
| Column | Nova Pak C18, 4 µm, 250 x 4.6 mm I.D.[1] or equivalent C18 column |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-20 min: 90% to 40% B20-25 min: 40% B (Column Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 210 nm[2][3][4] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Note: For Mass Spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase should be replaced with 0.1% formic acid.[5]
Reagents and Standards
-
This compound standard: Purity ≥95%
-
Acetonitrile (ACN): HPLC grade
-
Phosphoric acid (H₃PO₄): Analytical grade
-
Water: Deionized or HPLC grade
-
Methanol: HPLC grade (for sample preparation)
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general protocol for a liquid sample is provided below:
-
Accurately measure a known volume or weight of the sample.
-
If the sample is not readily soluble in the mobile phase, perform a liquid-liquid extraction. For example, acidify the sample with a suitable acid and extract this compound into an organic solvent like ethyl acetate.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[3]
Method Validation Parameters (Expected)
The following table summarizes the expected quantitative data for the validation of this method. These values are based on typical performance for HPLC analysis of organic acids.
| Parameter | Expected Value | Description |
| Retention Time (RT) | 8 - 12 min | The time at which this compound elutes from the column. |
| Linearity (R²) | > 0.999[3] | The correlation coefficient for the calibration curve over the specified concentration range. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | The relative standard deviation for repeated injections of the same standard. |
| Accuracy (% Recovery) | 95 - 105% | The percentage of the true concentration that is measured by the method. |
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway Visualization (Hypothetical)
For researchers investigating the biological activity of this compound, understanding its potential signaling interactions is crucial. The following diagram illustrates a hypothetical signaling pathway where this compound acts as a signaling molecule.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The method is suitable for various research and quality control applications. Proper method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results for a specific sample matrix.
References
- 1. This compound | 1577-98-6 | Benchchem [benchchem.com]
- 2. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Separation of 2-Nonenoic acid, 3-ethyl-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: cis-2-Nonenoic Acid in Microbial Communication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cis-2-nonenoic acid, a fatty acid signaling molecule, in microbial communication studies. This document outlines its role in influencing microbial behaviors, such as biofilm formation and dispersal, and provides detailed protocols for its application in a laboratory setting. The information presented is also applicable to its close structural analog, cis-2-decenoic acid, which has been more extensively studied.
Introduction to this compound in Microbial Signaling
This compound belongs to a family of α,β-unsaturated fatty acids that act as diffusible signal factors (DSFs) in microbial communication, a process often linked to quorum sensing.[1] These molecules play a crucial role in regulating various cellular functions, including motility, enzyme production, and stress response.[1] A key structural feature for this signaling activity is the α,β-unsaturated double bond in the cis configuration.[1]
Notably, the structurally related molecule, cis-2-decenoic acid (CDA), produced by Pseudomonas aeruginosa, is a well-characterized autoinducer that triggers the dispersal of established biofilms.[1] This process facilitates the transition of microbial cells from a sessile (biofilm) state to a planktonic (free-swimming) phenotype.[1] This dispersion effect has been observed across a range of both Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans.[1] Given their structural similarity, this compound is expected to have similar effects and applications in studying and manipulating microbial communities.
Data Presentation: Effects on Microbial Behavior
The following table summarizes the quantitative data on the effects of cis-2-unsaturated fatty acids on various microorganisms. This data, primarily from studies on the closely related cis-2-decenoic acid (CDA), provides a valuable reference for designing experiments with this compound.
| Organism(s) | Compound | Concentration | Observed Effect | Reference |
| Pseudomonas aeruginosa | cis-2-decenoic acid (CDA) | 100 nM - 300 nM | Decreased total Extracellular Polymeric Substance (EPS) in biofilm. At 300 nM, EPS declined by 46%. | [2] |
| Pseudomonas aeruginosa | cis-2-decenoic acid (CDA) | 100 nM, 200 nM, 300 nM | Decreased polysaccharide content in biofilm from 3.61 µg C/cm² to 2.61, 2.18, and 1.42 µg C/cm² respectively. | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | cis-2-decenoic acid (CDA) | 125 µg/mL | Inhibition of biofilm formation. | [3][4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | cis-2-decenoic acid (CDA) | ≥ 500 µg/mL | Inhibition of bacterial growth. | [3][4] |
| Vibrio vulnificus | cis-2-decenoic acid (CDA) | 150 µM (in combination with ciprofloxacin) | Three-fold reduction in cell growth and ten-fold reduction in biofilm biomass. | [5] |
| Candida albicans | cis-2-dodecenoic acid (BDSF) and trans-2-dodecenoic acid | 30 µM | Reduced germ-tube formation by approximately 70% without inhibiting yeast growth. | [6] |
| Candida albicans | cis-2-dodecenoic acid (BDSF) and trans-2-dodecenoic acid | 300 µM | Reduced biofilm formation by approximately 90% and 60% respectively when added at 0 and 1 hour after cell attachment. | [6] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the effects of this compound on microbial communication and biofilm formation.
Protocol 1: Biofilm Formation Inhibition Assay
This protocol is used to determine the concentration-dependent effect of this compound on the initial stages of biofilm formation.
Materials:
-
Microorganism of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
96-well flat-bottom microtiter plates
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Prepare a fresh overnight culture of the test microorganism in the appropriate growth medium.
-
Dilute the overnight culture to a starting optical density (OD) of approximately 0.05 at 600 nm (OD₆₀₀).
-
Prepare serial dilutions of the this compound stock solution in the growth medium within the wells of the 96-well plate. Include a solvent control (medium with the same concentration of the solvent used to dissolve the fatty acid) and a no-treatment control.
-
Add 100 µL of the diluted bacterial culture to each well.
-
Incubate the plate under static conditions at the optimal growth temperature for the microorganism for 24-48 hours.
-
After incubation, gently discard the planktonic cells from the wells.
-
Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent cells.
-
Air dry the plate for 15-20 minutes.
-
Stain the adherent biofilms by adding 150 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells three times with PBS.
-
Solubilize the bound Crystal Violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 2: Biofilm Dispersion Assay
This protocol assesses the ability of this compound to disperse pre-formed biofilms.
Materials:
-
Same as Protocol 1
Procedure:
-
Grow biofilms in a 96-well plate as described in steps 1-5 of Protocol 1.
-
After the initial incubation period for biofilm formation, gently remove the planktonic cells.
-
Wash the wells once with PBS to remove non-adherent cells.
-
Add fresh growth medium containing different concentrations of this compound to the wells. Include appropriate controls.
-
Incubate for an additional 2-24 hours.
-
Quantify the remaining biofilm using the Crystal Violet staining method as described in steps 9-12 of Protocol 1. A decrease in absorbance compared to the control indicates biofilm dispersion.
Protocol 3: Quorum Sensing Inhibition Assay using a Biosensor Strain
This protocol uses a reporter strain to visualize and quantify the inhibition of quorum sensing signaling by this compound.
Materials:
-
Quorum sensing biosensor strain (e.g., Agrobacterium tumefaciens KYC55 for AHLs)
-
Test microorganism that produces the signal molecule of interest
-
Appropriate growth medium and agar plates
-
Chromogenic substrate (e.g., X-gal for lacZ-based reporters)
-
This compound stock solution
Procedure:
-
Prepare agar plates containing the growth medium, the biosensor strain, and the chromogenic substrate.
-
Inoculate the center of the plate with the test microorganism.
-
Apply different concentrations of this compound to sterile paper discs and place them at a distance from the central inoculum.
-
Incubate the plates at the appropriate temperature.
-
Observe the plates for a color change (e.g., blue for X-gal) around the test microorganism, which indicates the production of the signaling molecule and its detection by the biosensor.
-
A zone of reduced or no color around the paper discs with this compound indicates inhibition of quorum sensing.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the study of this compound.
Caption: General signaling pathway of this compound in a bacterial cell.
Caption: Experimental workflow for studying the effect of this compound on biofilm formation.
Caption: Logical relationships of this compound's impact on microbial behaviors.
References
- 1. This compound | 1577-98-6 | Benchchem [benchchem.com]
- 2. Frontiers | Dispersive biofilm from membrane bioreactor strains: effects of diffusible signal factor addition and characterization by dispersion index [frontiersin.org]
- 3. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cis-2-decenoic acid inhibits S. aureus growth and biofilm in vitro: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Cis-2-Nonenoic Acid: A Potential Quorum Sensing Molecule for Modulating Bacterial Behavior
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-2-nonenoic acid belongs to the diffusible signal factor (DSF) family of α,β-unsaturated fatty acids that function as quorum sensing (QS) molecules in various Gram-negative bacteria. These signaling molecules play a crucial role in regulating a wide array of bacterial behaviors, including biofilm formation and dispersion, virulence factor production, and motility. While much of the research in this area has focused on its structural analogs, such as cis-2-decenoic acid (C2DA) and cis-2-dodecenoic acid (BDSF), the principles and experimental approaches are broadly applicable to understanding the role of this compound. These molecules offer a promising avenue for the development of novel anti-biofilm agents and therapeutics that target bacterial communication rather than viability, potentially reducing the selective pressure for antibiotic resistance.
These application notes provide an overview of the current understanding of the signaling pathways involving DSF-family molecules and detailed protocols for key experiments to investigate their effects on bacterial physiology.
Signaling Pathways
The signaling pathways for DSF-family molecules can vary between different bacterial species. Two well-characterized pathways are the RpfC/RpfG two-component system in Xanthomonas and the RpfR-mediated pathway in Burkholderia.
1. The RpfC/RpfG Two-Component System in Xanthomonas campestris
In this pathway, the DSF signal is perceived by the sensor kinase RpfC. This leads to the activation of the response regulator RpfG, which possesses phosphodiesterase (PDE) activity. Activated RpfG degrades the intracellular second messenger cyclic dimeric GMP (c-di-GMP), leading to downstream changes in gene expression that regulate virulence and biofilm formation.
Application of cis-2-Nonenoic Acid in Biofilm Dispersion Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antimicrobial treatments. The dispersion of biofilms is a crucial process in their life cycle and represents a promising target for novel anti-biofilm strategies. Fatty acid signaling molecules have emerged as key regulators of biofilm dispersion. While much of the research has focused on cis-2-decenoic acid (cis-DA), a molecule produced by Pseudomonas aeruginosa, its structural analog, cis-2-nonenoic acid, is also of significant interest for its potential role in inducing biofilm dispersal.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in biofilm dispersion assays, primarily based on the extensive data available for the closely related and well-studied molecule, cis-DA. It is anticipated that this compound will exhibit similar bioactivity due to its structural similarity.
Principle of Action
Cis-2-unsaturated fatty acids, such as cis-2-decenoic acid, act as signaling molecules that can induce a phenotypic switch in biofilm-resident bacteria, leading to their dispersal.[1][2] This process is believed to be mediated through the modulation of intracellular levels of the second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP). A decrease in c-di-GMP levels is associated with a transition from a sessile, biofilm lifestyle to a motile, planktonic state.[4] This signaling cascade ultimately leads to the enzymatic degradation of the biofilm matrix and the release of individual bacterial cells.[2] Cis-DA has been shown to be effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[1][5]
Data Presentation: Efficacy of cis-2-Decenoic Acid in Biofilm Dispersion and Inhibition
The following tables summarize the effective concentrations of cis-2-decenoic acid (cis-DA) in various biofilm-related assays across different microorganisms. These values provide a starting point for designing experiments with the structural analog, this compound.
Table 1: Effective Concentrations of cis-2-Decenoic Acid (cis-DA) for Biofilm Dispersion
| Microorganism | Effective Concentration (Dispersion) | Assay System | Reference |
| Pseudomonas aeruginosa PAO1 | 2.5 nM - 310 nM | Flow cell reactors, Tube reactors | [1][3] |
| Pseudomonas aeruginosa PA14 | 1 nM - 10 µM | Continuous culture | [3] |
| Escherichia coli | 310 nM | Catheters (in vitro) | [1][6] |
| Klebsiella pneumoniae | 310 nM | Catheters (in vitro) | [1][6] |
| Staphylococcus aureus | 310 nM | Semi-batch and continuous cultures | [5] |
| Bacillus subtilis | 310 nM | Semi-batch and continuous cultures | [5] |
| Salmonella enterica | 310 nM | Semi-batch and continuous cultures | [5] |
| Candida albicans | Not specified | Not specified | [1] |
Table 2: Effective Concentrations of cis-2-Decenoic Acid (cis-DA) for Biofilm Inhibition
| Microorganism | Effective Concentration (Inhibition) | Assay System | Reference |
| Pseudomonas aeruginosa PAO1 | 2.5 nM | Flow cell reactors | [1] |
| Staphylococcus aureus MRSA | 734 µM | Microtiter plate | [1] |
| Escherichia coli & Klebsiella pneumoniae (dual-species) | 310 nM | Catheters (in vitro) | [1] |
Experimental Protocols
The following are detailed protocols for conducting biofilm dispersion assays. These methods have been established for cis-2-decenoic acid and can be adapted for this compound.
Protocol 1: Microtiter Plate-Based Biofilm Dispersion Assay
This protocol is suitable for high-throughput screening of the biofilm dispersal activity of this compound.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution (in ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid solution
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with 200 µL of a diluted overnight bacterial culture (e.g., 1:100 dilution in fresh medium).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.
-
-
Treatment with this compound:
-
After incubation, carefully remove the planktonic culture from each well by aspiration or gentle pipetting, leaving the biofilm intact.
-
Wash the wells gently with 200 µL of PBS to remove any remaining planktonic cells.
-
Add 200 µL of fresh medium containing the desired concentration of this compound to the wells. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the treatment wells).
-
Incubate the plate for a defined period (e.g., 1-24 hours) to allow for dispersion.
-
-
Quantification of Dispersed Cells (Optional):
-
After the treatment incubation, transfer the supernatant from each well to a new 96-well plate.
-
Measure the optical density (OD) at 600 nm using a plate reader to quantify the dispersed bacterial cells. An increase in OD compared to the control indicates biofilm dispersion.[4]
-
-
Quantification of Remaining Biofilm:
-
Gently wash the wells of the original plate twice with PBS to remove any remaining planktonic cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm using a plate reader. A decrease in absorbance in the treated wells compared to the control indicates biofilm dispersion.
-
Protocol 2: Flow Cell-Based Biofilm Dispersion Assay
This protocol allows for the real-time visualization of biofilm dispersion under dynamic flow conditions.
Materials:
-
Flow cell system with a microscope
-
Peristaltic pump
-
Bacterial culture of interest
-
Appropriate growth medium
-
This compound stock solution
-
Fluorescent stain (e.g., SYTO 9) for visualization (optional)
Procedure:
-
Biofilm Formation:
-
Assemble and sterilize the flow cell system.
-
Inoculate the flow cell with the bacterial culture and allow the bacteria to attach for a few hours under no-flow conditions.
-
Initiate a continuous flow of fresh medium at a low flow rate to allow for mature biofilm development (typically 2-5 days).
-
-
Treatment and Visualization:
-
Once a mature biofilm has formed, switch the medium to one containing the desired concentration of this compound.
-
Monitor the biofilm structure in real-time using microscopy. If using a fluorescent stain, it can be added to the medium to enhance visualization.
-
Capture images or time-lapse videos to document the dispersion process. Dispersion is observed as the detachment of cells and the formation of voids within the biofilm structure.[3]
-
Mandatory Visualizations
Signaling Pathway of cis-2-Unsaturated Fatty Acid-Induced Biofilm Dispersion
Caption: Signaling pathway of cis-2-unsaturated fatty acid.
Experimental Workflow for Microtiter Plate-Based Biofilm Dispersion Assay
Caption: Workflow for microtiter plate dispersion assay.
Conclusion
This compound holds promise as a biofilm dispersal agent, likely acting through a mechanism similar to its well-characterized analog, cis-2-decenoic acid. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the anti-biofilm properties of this compound. It is crucial to note that the effective concentrations and optimal experimental conditions may vary depending on the specific microbial species and strains being tested. Therefore, it is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each application. Further research is warranted to fully elucidate the specific activity and signaling pathway of this compound in biofilm dispersion.
References
- 1. mdpi.com [mdpi.com]
- 2. Biofilm dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dispersive biofilm from membrane bioreactor strains: effects of diffusible signal factor addition and characterization by dispersion index [frontiersin.org]
- 5. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Application Notes: cis-2-Decenoic Acid as a Potentiator of Antibiotic Activity
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 5. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. 4.6. Checkerboard Assay [bio-protocol.org]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Checkerboard Method [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. ableweb.org [ableweb.org]
- 14. static.igem.org [static.igem.org]
- 15. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 16. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 21. rsc.org [rsc.org]
- 22. Persister cell killing assay [bio-protocol.org]
- 23. Persister assay [bio-protocol.org]
- 24. pubcompare.ai [pubcompare.ai]
- 25. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Experimental Use of cis-2-Nonenoic Acid in Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-2-Nonenoic acid is a medium-chain unsaturated fatty acid that is gaining interest in the field of metabolomics, primarily due to its structural similarity to known bacterial signaling molecules. While research specifically focused on this compound is still emerging, studies on its close structural analog, cis-2-decenoic acid, have revealed significant roles in microbial communication, including quorum sensing and biofilm dispersion. These findings suggest that this compound may have similar biological activities and could serve as a valuable tool for modulating bacterial metabolism and behavior.
These application notes provide a comprehensive overview of the experimental use of this compound in metabolomics, including its potential applications, detailed experimental protocols for its analysis, and insights into its likely mechanism of action based on current knowledge of related fatty acid signaling molecules.
Potential Applications in Metabolomics
The study of this compound in a metabolomics context can provide valuable insights into several research areas:
-
Microbial Communication and Quorum Sensing: Investigating how this compound alters the metabolic profile of bacteria can help elucidate its role as a signaling molecule and its impact on quorum sensing pathways.
-
Biofilm Formation and Dispersion: Metabolomic analysis can reveal the metabolic shifts that occur in bacteria upon exposure to this compound, providing a deeper understanding of the mechanisms underlying biofilm inhibition and dispersal.
-
Drug Discovery and Development: By understanding the metabolic pathways affected by this compound, researchers can identify potential targets for the development of novel antimicrobial agents that disrupt bacterial signaling and biofilm formation.
-
Host-Pathogen Interactions: Studying the influence of this compound on the metabolome of both bacteria and host cells can shed light on the complex chemical communication that occurs during infection.
Quantitative Data Summary
Direct quantitative metabolomics data for this compound is limited in the current literature. However, based on studies of the closely related cis-2-decenoic acid, we can extrapolate the potential effects on bacterial systems. The following tables summarize key quantitative findings from research on cis-2-decenoic acid, which can serve as a guide for designing experiments with this compound.
Table 1: Effect of cis-2-Decenoic Acid on Bacterial Persister Cell Viability
| Bacterial Species | Treatment | Concentration | Reduction in Persister Cells (log CFU/mL) | Reference |
| Pseudomonas aeruginosa | ciprofloxacin + cis-2-decenoic acid | 100 nM | ~1.5 | [1] |
| Escherichia coli | ciprofloxacin + cis-2-decenoic acid | 310 nM | ~2.0 | [1] |
Table 2: Gene Expression Changes in Pseudomonas aeruginosa Biofilms in Response to cis-2-Decenoic Acid
| Gene Category | Number of Differentially Expressed Genes | General Effect | Reference |
| Motility and Chemotaxis | Not specified | Upregulation | [2] |
| TCA Cycle | Not specified | Upregulation | [2] |
| EPS and LPS Synthesis | Not specified | Downregulation | [2] |
| Virulence | Not specified | Modulation | [2] |
Experimental Protocols
Protocol 1: Analysis of this compound in Bacterial Cultures using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the extraction, derivatization, and quantification of this compound and other fatty acids from bacterial cultures.
Materials:
-
Bacterial culture grown to the desired phase.
-
Internal standard (e.g., heptadecanoic acid).
-
Methanol
-
Chloroform
-
0.5 M Sodium methoxide in methanol
-
Glacial acetic acid
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Sample Collection and Quenching:
-
Harvest bacterial cells from the culture broth by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove residual media components.
-
Immediately quench metabolic activity by snap-freezing the cell pellet in liquid nitrogen.
-
-
Lipid Extraction (Bligh & Dyer Method):
-
Resuspend the frozen cell pellet in a mixture of chloroform:methanol:water (1:2:0.8 v/v/v).
-
Vortex vigorously for 1 minute and incubate at room temperature for 1 hour with occasional shaking.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Vortex and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 0.5 M sodium methoxide in methanol to the dried lipids.
-
Incubate at 50°C for 10 minutes.
-
Neutralize the reaction by adding 50 µL of glacial acetic acid.
-
Add 1 mL of hexane and 1 mL of water, vortex, and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs extract into the GC-MS.
-
GC Conditions (Example):
-
Injector temperature: 250°C
-
Oven program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Scan range: m/z 50-500.
-
-
Identify the methyl ester of this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Protocol 2: Untargeted Metabolomic Profiling of Bacterial Response to this compound
This protocol provides a general workflow for investigating the global metabolic changes in bacteria upon treatment with this compound.
Materials:
-
Bacterial culture
-
This compound
-
Quenching solution (e.g., 60% cold methanol)
-
Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20 v/v/v)
-
LC-MS/MS system
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the bacterial culture to mid-log phase.
-
Divide the culture into two groups: a control group (treated with vehicle, e.g., ethanol) and a treatment group (treated with a specific concentration of this compound).
-
Incubate both groups for a defined period.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench the metabolism by adding the bacterial culture to a pre-chilled quenching solution.
-
Centrifuge to pellet the cells and discard the supernatant.
-
Extract the intracellular metabolites by adding the cold extraction solvent to the cell pellet.
-
Lyse the cells using methods such as bead beating or sonication.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS/MS system.
-
Use appropriate chromatographic conditions (e.g., reversed-phase or HILIC chromatography) to separate a wide range of metabolites.
-
-
Data Analysis:
-
Process the raw LC-MS/MS data using metabolomics software for peak picking, alignment, and normalization.
-
Perform statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify metabolites that are significantly altered in response to this compound treatment.
-
Utilize metabolic pathway analysis tools to identify the biological pathways that are most affected.
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and a putative signaling pathway for this compound based on its similarity to other cis-2-unsaturated fatty acids.
References
Application Notes and Protocols for Cell-Based Assays: Evaluating the Activity of cis-2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activities of cis-2-Nonenoic acid. This medium-chain fatty acid and its analogs are known to possess significant antibacterial, anti-biofilm, and quorum sensing inhibitory properties. The following sections offer step-by-step methodologies and data presentation guidelines to facilitate research and development efforts.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is fundamental in assessing the antibacterial efficacy of this compound.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select a single colony of the test bacterium (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).
-
Inoculate the colony into a sterile tube containing 3-5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the different concentrations of this compound.
-
Include a positive control (bacteria in broth without the test compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Data Presentation
While specific MIC values for this compound are not widely published, data for the closely related cis-2-decenoic acid (CDA) can be used as a reference. One study noted that CDA demonstrated an antimicrobial effect and decreased the MIC of tobramycin against P. aeruginosa.[1]
Anti-Biofilm Activity: Crystal Violet Assay
This assay quantifies the ability of this compound to inhibit biofilm formation or disperse pre-formed biofilms.
Experimental Protocol: Biofilm Inhibition/Dispersal Assay
-
Biofilm Formation:
-
Prepare a bacterial suspension as described in the MIC assay protocol.
-
In a 96-well flat-bottom microtiter plate, add the bacterial suspension to each well.
-
For inhibition assays , add varying concentrations of this compound to the wells at the time of inoculation.
-
For dispersal assays , allow the biofilm to form by incubating the plate for 24-48 hours at 37°C. After incubation, gently remove the planktonic cells and add fresh media containing varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C without agitation to allow for biofilm formation or treatment.
-
-
Staining:
-
Gently discard the medium and wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
Data Presentation
Quantitative data for this compound is limited. However, for its analog, cis-2-decenoic acid (CDA), significant biofilm dispersal and inhibition have been reported.
| Compound | Organism(s) | Concentration | Effect | Citation |
| cis-2-decenoic acid | E. coli, K. pneumoniae | 310 nM | >78% reduction in biofilm biomass | [2] |
| cis-2-decenoic acid | Food-related pathogens | 310 nM | ~80% reduction in biofilm biomass | [3] |
| cis-2-decenoic acid | S. aureus MRSA | 125 µg/mL | Biofilm inhibition | [3][4] |
| cis-2-decenoic acid | P. aeruginosa | 2.5 nM - 310 nM | Biofilm prevention/inhibition | [5] |
Experimental Workflow: Biofilm Inhibition Assay
Caption: Workflow for the crystal violet biofilm inhibition assay.
Quorum Sensing Inhibition Assay
This compound can interfere with bacterial cell-to-cell communication (quorum sensing), which regulates virulence factor production and biofilm formation. This can be assessed using reporter strains that produce a measurable signal (e.g., light, color) in response to quorum sensing activation.
Experimental Protocol: P. aeruginosa LasR-Based Reporter Assay
-
Preparation of Reporter Strain:
-
Use an E. coli reporter strain engineered to express the P. aeruginosa LasR protein and a reporter gene (e.g., luxCDABE for luminescence or gfp for fluorescence) under the control of a LasR-dependent promoter (e.g., plasI).[6]
-
Grow the reporter strain overnight in LB medium with appropriate antibiotics.
-
-
Assay Setup:
-
Dilute the overnight culture 1:100 in fresh LB medium with antibiotics.
-
In a 96-well white or clear-bottom plate, add the diluted reporter strain.
-
Add the inducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) at a concentration sufficient to activate LasR (e.g., 10 µM).
-
Add varying concentrations of this compound to the wells.
-
Include a positive control (reporter strain + 3O-C12-HSL) and a negative control (reporter strain only).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).
-
Measure the reporter signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the reporter signal relative to the positive control.
-
Signaling Pathway: Interference with P. aeruginosa Quorum Sensing
Caption: Putative mechanism of quorum sensing inhibition by this compound.
Anticancer Activity: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and proliferation. It is commonly used to screen for the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cis-2-decenoic acid inhibits S. aureus growth and biofilm in vitro: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 6. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative [mdpi.com]
- 7. Fatty acid synthesis promoted by PA1895-1897 operon delays quorum sensing activation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Transformations of cis-2-Nonenoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic transformations of cis-2-nonenoic acid. The information compiled herein is intended to guide researchers in the biocatalytic synthesis of valuable derivatives of this unsaturated fatty acid.
Introduction
This compound is a nine-carbon unsaturated fatty acid that serves as a versatile substrate for various enzymatic transformations. These biocatalytic reactions offer high selectivity and operate under mild conditions, making them attractive for the synthesis of fine chemicals, pharmaceutical intermediates, and flavor compounds. This document outlines the application of several key enzyme classes in the transformation of this compound, including unspecific peroxygenases (UPOs), cis-2-enoyl-CoA reductase, and enoyl-CoA hydratase, as well as the use of whole-cell biocatalysts like Saccharomyces cerevisiae.
Oxyfunctionalization by Unspecific Peroxygenases (UPOs)
Unspecific peroxygenases (UPOs, EC 1.11.2.1) are heme-thiolate enzymes that catalyze a wide range of oxyfunctionalization reactions, including hydroxylation and epoxidation, using hydrogen peroxide as the oxidant.[1] While specific data for this compound is limited, studies on the closely related trans-2-nonenoic acid provide significant insights into the potential transformations.
Data Presentation
The transformation of trans-2-nonenoic acid by various UPOs results in a mixture of epoxide and hydroxylated products. The regioselectivity of hydroxylation is dependent on the specific UPO used.
Table 1: Product Distribution in the Transformation of trans-2-Nonenoic Acid by Various Unspecific Peroxygenases
| Enzyme Source | Epoxide (%) | 2-OH (%) | 3-OH (%) | 7-OH (%) | 8-OH (%) | Reference |
| Candolleomyces aberdarensis (rCab II) | ~80 | Minor | Minor | Minor | Minor | [2] |
| Chaetomium globosum (CglUPO) | Major | Minor | Minor | Minor | Minor | [1] |
| Coprinellus radians (CraUPO) | - | - | - | - | - | [2] |
Experimental Protocols
Protocol 1: UPO-catalyzed Oxidation of 2-Nonenoic Acid
This protocol is adapted from studies on short- to medium-chain unsaturated fatty acids.[2]
Materials:
-
Unspecific Peroxygenase (UPO) solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
50 mM Phosphate buffer (pH 7.0)
-
Acetone
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Internal standard (e.g., a saturated fatty acid of different chain length)
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
In a glass vial, prepare a 1 mL reaction mixture containing 50 mM phosphate buffer (pH 7.0), 20% (v/v) acetone, and 0.1 mM this compound.
-
Add the UPO enzyme to a final concentration of 0.25–1.0 µM.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 1.25 mM.
-
Incubate the reaction at 30°C with shaking for 30 minutes to 24 hours, depending on enzyme activity.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Add an internal standard for quantitative analysis.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.
-
Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Visualization
Caption: UPO-catalyzed transformation of this compound.
Reduction by cis-2-Enoyl-CoA Reductase
cis-2-Enoyl-CoA reductase (EC 1.3.1.37) is an NADPH-dependent enzyme that catalyzes the reduction of the carbon-carbon double bond in cis-2,3-dehydroacyl-CoA to the corresponding acyl-CoA. This enzyme is involved in fatty acid metabolism.
Experimental Protocols
Protocol 2: Spectrophotometric Assay for cis-2-Enoyl-CoA Reductase Activity
This protocol is a general method for assaying NADPH-dependent reductases and is adapted from similar enzyme assays.[3][4]
Materials:
-
Purified cis-2-enoyl-CoA reductase
-
cis-2-Nonenoyl-CoA (substrate)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
UV-transparent cuvettes or microplate
Procedure:
-
Prepare a stock solution of cis-2-nonenoyl-CoA in the assay buffer. The synthesis of the CoA ester from this compound is a prerequisite.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Set up a reaction mixture in a cuvette or microplate well containing the assay buffer, a known concentration of NADPH (e.g., 100-200 µM), and the enzyme solution.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, cis-2-nonenoyl-CoA, to a final concentration in the range of its expected Km.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
The rate of the reaction can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
A control reaction without the substrate should be performed to account for any non-specific NADPH oxidation.
Visualization
Caption: Workflow for cis-2-enoyl-CoA reductase assay.
Hydration by Enoyl-CoA Hydratase
Enoyl-CoA hydratase (EC 4.2.1.17), also known as crotonase, catalyzes the hydration of the double bond of 2-enoyl-CoA thioesters to form β-hydroxyacyl-CoA. While it typically acts on trans-2-enoyl-CoA, its activity on cis isomers can be investigated.[5]
Experimental Protocols
Protocol 3: Enoyl-CoA Hydratase Activity Assay
This protocol is based on the general spectrophotometric assay for enoyl-CoA hydratase, monitoring the hydration of the double bond which leads to a decrease in absorbance.
Materials:
-
Purified Enoyl-CoA hydratase
-
cis-2-Nonenoyl-CoA
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UV-transparent cuvettes or microplate
Procedure:
-
Prepare a stock solution of cis-2-nonenoyl-CoA in the assay buffer.
-
Set up the reaction mixture in a cuvette or microplate well containing the assay buffer and the substrate at a suitable concentration (e.g., 50-100 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance at a wavelength corresponding to the absorption maximum of the enoyl-CoA thioester bond (typically around 263 nm).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
A control reaction without the enzyme should be performed.
Visualization
Caption: Enoyl-CoA hydratase catalyzed hydration.
Whole-Cell Biotransformation using Saccharomyces cerevisiae
The yeast Saccharomyces cerevisiae is a robust and widely used whole-cell biocatalyst for the transformation of various organic compounds, including fatty acids.[6] It can be engineered to express heterologous enzymes, such as P450 monooxygenases, for specific hydroxylation reactions.[2][7]
Experimental Protocols
Protocol 4: Whole-Cell Biotransformation of this compound with Engineered S. cerevisiae
This protocol is a general guideline for the biotransformation of a fatty acid using a recombinant yeast strain and is adapted from published methods.[6]
Materials:
-
Recombinant S. cerevisiae strain (e.g., expressing a P450 monooxygenase and its reductase partner)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose) or a suitable defined medium
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Yeast Culture: Inoculate a starter culture of the recombinant S. cerevisiae strain in a suitable liquid medium and grow overnight at 30°C with shaking (250 rpm).
-
Use the starter culture to inoculate a larger volume of fresh medium and grow for 48 hours at 30°C and 250 rpm.
-
Cell Harvest and Preparation: Harvest the yeast cells by centrifugation (e.g., 2100 x g for 5 minutes).
-
Wash the cell pellet three times with sterile phosphate buffer.
-
Resuspend the cells in the same buffer to the desired cell density (e.g., OD₆₀₀ = 50).
-
Biotransformation: Add this compound to the cell suspension. The final concentration will need to be optimized (e.g., starting with 1 mM). A co-solvent like DMSO or ethanol (typically <1%) can be used to improve substrate solubility.
-
Incubate the reaction mixture at 30°C with shaking for 24-72 hours.
-
Product Extraction and Analysis:
-
Acidify the reaction mixture to pH ~2 with HCl.
-
Extract the products with an equal volume of ethyl acetate.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analyze the products by GC-MS or LC-MS.
-
Visualization
Caption: Workflow for yeast whole-cell biotransformation.
References
- 1. This compound | 1577-98-6 | Benchchem [benchchem.com]
- 2. Biosynthesis of Long-Chain ω-Hydroxy Fatty Acids by Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for cis-2-Nonenoic Acid in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-2-Nonenoic acid is a medium-chain unsaturated fatty acid that serves as a substrate for various enzymatic reactions and acts as a signaling molecule in microbial systems. Its α,β-unsaturated carboxylic acid structure makes it susceptible to enzymatic modifications such as hydroxylation and epoxidation, primarily catalyzed by unspecific peroxygenases (UPOs).[1] Furthermore, as a member of the diffusible signal factor (DSF) family of fatty acids, it is implicated in the regulation of microbial processes like biofilm formation and dispersion, analogous to the well-studied cis-2-decenoic acid.[2][3]
These properties make this compound a molecule of interest for researchers in biocatalysis, microbiology, and drug development. Understanding its enzymatic conversions can lead to the synthesis of novel bioactive compounds, while elucidating its role in cell signaling can provide new targets for antimicrobial strategies.
Enzymatic Reactions with Unspecific Peroxygenases (UPOs)
Unspecific peroxygenases (UPOs, EC 1.11.2.1) are versatile heme-thiolate enzymes that catalyze a wide range of oxyfunctionalization reactions.[4] They utilize hydrogen peroxide to hydroxylate and epoxidize various substrates, including unsaturated fatty acids like 2-nonenoic acid.[5] The reaction with 2-nonenoic acid can yield a variety of products depending on the specific UPO used, highlighting the potential for generating diverse chemical entities.[5]
Data Presentation: UPO-Catalyzed Reactions of 2-Nonenoic Acid
| Enzyme Source (Representative UPOs) | Substrate | Reaction Type(s) | Major Products |
| Chaetomium globosum (CglUPO) | trans-2-Nonenoic acid | Epoxidation, Hydroxylation | Epoxide, Multiple hydroxylated products |
| Coprinellus radians (CraUPO) | trans-2-Nonenoic acid | Epoxidation, Hydroxylation | Epoxide, Hydroxylated products |
| Agrocybe aegerita (AaeUPO) | trans-2-Nonenoic acid | Hydroxylation | Hydroxylated products |
| Marasmius rotula (MroUPO) | trans-2-Nonenoic acid | Hydroxylation | 3-hydroxy-2-nonenoic acid |
Note: The available literature primarily focuses on the trans-isomer of 2-nonenoic acid. However, the enzymatic machinery of UPOs is expected to also process the cis-isomer, potentially with different kinetics and product distributions. The data presented is based on studies with trans-2-nonenoic acid and serves as a strong indicator for the reactivity of this compound.[5]
Experimental Protocol: UPO-Catalyzed Oxidation of this compound
This protocol is a general guideline for the enzymatic oxidation of this compound using a commercially available or purified UPO. Optimization of reaction conditions (e.g., enzyme and substrate concentration, pH, temperature, and reaction time) is recommended for specific UPOs and research goals.
Materials:
-
This compound
-
Unspecific Peroxygenase (UPO) preparation
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable organic solvent for substrate stock solution
-
Ethyl acetate or other suitable solvent for extraction
-
Anhydrous sodium sulfate
-
HPLC or GC-MS for product analysis
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like methanol.
-
Reaction Setup: In a glass vial, combine the potassium phosphate buffer, the this compound stock solution to the desired final concentration (e.g., 1 mM), and the UPO preparation.
-
Reaction Initiation: Start the reaction by adding hydrogen peroxide to a final concentration of, for example, 1 mM. H₂O₂ can be added in a single portion or stepwise to minimize enzyme inactivation.[5]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 15 minutes to several hours).
-
Reaction Quenching: Stop the reaction by adding a quenching agent like catalase or by immediate extraction.
-
Product Extraction: Extract the products from the aqueous reaction mixture using an organic solvent such as ethyl acetate. Dry the organic phase over anhydrous sodium sulfate.
-
Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for analysis by HPLC or GC-MS to identify and quantify the products.
This compound as a Signaling Molecule
Cis-2-unsaturated fatty acids are recognized as a class of signaling molecules in bacteria, often referred to as the Diffusible Signal Factor (DSF) family.[1] These molecules play a crucial role in regulating various cellular processes, including virulence, biofilm formation, and dispersion. The most extensively studied member of this family is cis-2-decenoic acid, produced by Pseudomonas aeruginosa.[3][6] Given the structural similarity, this compound is presumed to have a comparable signaling function in various microbial species.
The signaling pathway of cis-2-decenoic acid in P. aeruginosa involves the regulation of a large number of genes associated with motility, chemotaxis, and metabolic activity, ultimately leading to the dispersion of biofilms.[3]
Experimental Protocol: Biofilm Dispersion Assay
This protocol can be used to assess the ability of this compound to induce the dispersion of bacterial biofilms. Pseudomonas aeruginosa is a suitable model organism for this assay.
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
This compound
-
Solvent for this compound (e.g., ethanol)
-
Crystal violet solution (0.1% w/v)
-
Acetic acid (30% v/v)
-
Plate reader
Procedure:
-
Biofilm Formation: Inoculate the wells of a 96-well plate with a diluted overnight culture of the bacterial strain. Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Treatment: After incubation, carefully remove the planktonic cells and wash the wells with a sterile buffer. Add fresh medium containing different concentrations of this compound (and a solvent control) to the wells.
-
Dispersion Incubation: Incubate the plate for a further period (e.g., 2-24 hours) to allow for dispersion to occur.
-
Quantification of Remaining Biofilm:
-
Remove the medium and wash the wells to remove any remaining planktonic and dispersed cells.
-
Stain the remaining adherent biofilm with crystal violet solution.
-
After a short incubation, wash away the excess stain.
-
Solubilize the bound crystal violet with acetic acid.
-
Measure the absorbance at a suitable wavelength (e.g., 595 nm) using a plate reader. A decrease in absorbance in the presence of this compound indicates biofilm dispersion.
-
This application note provides a starting point for researchers interested in exploring the enzymatic and signaling roles of this compound. Further investigation into the specific enzymes that interact with this fatty acid and the detailed molecular mechanisms of its signaling pathways will undoubtedly open up new avenues in biotechnology and medicine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Identification and Expression of New Unspecific Peroxygenases – Recent Advances, Challenges and Opportunities [frontiersin.org]
- 5. Conversion of Unsaturated Short- to Medium-Chain Fatty Acids by Unspecific Peroxygenases (UPOs) [mdpi.com]
- 6. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of cis-2-Nonenoic Acid's Biological Effects
Disclaimer: Limited direct research has been published on the specific biological effects of cis-2-Nonenoic acid. The following application notes and protocols are primarily based on studies of its close structural analog, cis-2-decenoic acid (C2DA), and other medium-chain unsaturated fatty acids. Researchers should consider this information as a starting point for investigating this compound.
Antibacterial and Biofilm Dispersal Activity
cis-2-Unsaturated fatty acids, often referred to as diffusible signal factors (DSFs), are known to play a role in bacterial communication and biofilm regulation.[1][2] cis-2-decenoic acid (C2DA) has been shown to inhibit the growth of pathogenic bacteria and disrupt biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[3][4] These fatty acids can increase the permeability of bacterial cell membranes, potentially enhancing the efficacy of conventional antibiotics.
Quantitative Data Summary: Antibacterial and Anti-biofilm Effects of cis-2-Decenoic Acid (C2DA)
| Biological Effect | Test Organism | Effective Concentration | Reference |
| Bacterial Growth Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 500 µg/mL | [3][4] |
| Biofilm Formation Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 125 µg/mL | [3][4] |
| Biofilm Dispersal | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Bacillus cereus, Salmonella enterica | 310 nM | [5] |
Experimental Protocol: Biofilm Inhibition Assay
This protocol is adapted from standard crystal violet staining methods to quantify biofilm formation.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound stock solution (in ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension in TSB to an optical density at 600 nm (OD600) of 0.1.
-
Add 180 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 20 µL of various concentrations of this compound to the wells. Include a vehicle control (ethanol or DMSO) and a no-treatment control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, gently remove the culture medium from each well.
-
Wash the wells twice with 200 µL of PBS to remove planktonic bacteria.
-
Air-dry the plate for 15 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the no-treatment control.
Experimental Workflow: Biofilm Inhibition Assay
Quorum Sensing Modulation
cis-2-Unsaturated fatty acids are key signaling molecules in a bacterial communication process called quorum sensing (QS).[1] In many Gram-negative bacteria, the DSF-mediated QS system regulates the expression of virulence factors and biofilm formation.[2] The core of this system involves the synthesis of DSF by the enzyme RpfF and its detection by the sensor kinase RpfC, which in turn regulates a downstream signaling cascade.[1]
Signaling Pathway: DSF-Mediated Quorum Sensing
References
- 1. The DSF Family of Quorum Sensing Signals: Diversity, Biosynthesis, and Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Cis-2-decenoic acid inhibits S. aureus growth and biofilm in vitro: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-2-Nonenoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of cis-2-Nonenoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: Several chemical routes are established for the synthesis of this compound. The most common methods include:
-
Two-Step Bromination and Rearrangement: This widely used method starts with the bromination of 2-nonanone to form 1,3-dibromo-2-nonanone, which then undergoes a base-catalyzed rearrangement (a Favorskii-type reaction) to yield the target acid.[1][2] Mild alkaline conditions during the rearrangement step generally favor the formation of the cis isomer.[1]
-
Wittig Reaction: The Wittig reaction provides a pathway to form alkenes from aldehydes or ketones. To achieve the cis (or Z) configuration, a non-stabilized ylide is typically reacted with an appropriate aldehyde.[3][4] This method offers good stereochemical control.
-
Isomerization of 3-Nonenoic Acid: This process involves treating 3-nonenoic acid with a concentrated aqueous solution of an alkali metal hydroxide to induce isomerization to the more stable conjugated 2-nonenoic acid.[5] However, this method may result in an equilibrium mixture of isomers.[5]
-
Chemoenzymatic and Biosynthetic Routes: These methods combine chemical synthesis with enzymatic reactions or utilize microbial fermentation pathways to produce the desired acid, often with high stereoselectivity.[1][6] For example, some bacteria naturally produce cis-unsaturated fatty acids through an oxygen-independent pathway.[1]
Q2: What is the most significant challenge in synthesizing this compound?
A2: The primary challenge is controlling the stereochemistry to selectively produce the cis isomer while minimizing the formation of the thermodynamically more stable trans isomer.[1] This is a critical issue in methods like the Favorskii rearrangement and during purification, as thermal processes such as distillation can cause isomerization of the desired cis product to the trans form.[1][2]
Q3: How can the stereoselectivity towards the cis isomer be improved?
A3: Improving cis-selectivity depends on the chosen synthesis route:
-
For the Favorskii Rearrangement: Using mild alkaline conditions can favor the cis configuration.[1]
-
For the Wittig Reaction: The key is to use a non-stabilized ylide (where the R group is an alkyl group). These reactive ylides react rapidly with aldehydes, leading predominantly to the Z (cis)-alkene.[3][7]
-
Catalytic Methods: Advanced strategies involving photoredox and palladium catalysis have been developed for the cis-selective decarboxylative alkenylation of carboxylic acids, offering high selectivity.[1]
Q4: What are the recommended methods for purifying crude this compound?
A4: Purification is critical for both purity and final yield.[1] Common methods include:
-
Crystallization: Can be effective for separating isomers and removing impurities.[1]
-
Chromatographic Separation: Techniques like column chromatography are fundamental for separating the cis acid from reaction byproducts and the trans isomer.[1]
-
Wiped-Film Evaporation: This thermal separation technique is highly recommended as it minimizes the isomerization of the cis-alkenoic acid into the trans form by operating under reduced pressure and controlled temperature profiles.[2]
Troubleshooting Guide
Problem 1: Low overall yield of 2-Nonenoic acid.
| Possible Cause | Suggested Solution |
| Incomplete initial bromination of 2-nonanone. | Ensure the use of an appropriate inert solvent and control the reaction temperature, typically between 0°C and 25°C.[1] Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material. |
| Suboptimal conditions in the rearrangement step. | The base-catalyzed rearrangement is critical. Optimize the choice of base (e.g., alkali carbonate) and solvent. Ensure the reaction goes to completion.[2] |
| Product loss during workup and extraction. | After acidification, ensure complete extraction of the product from the aqueous phase using a suitable organic solvent. Perform multiple extractions if necessary. |
| Isomerization and degradation during purification. | Avoid high temperatures during purification. Use vacuum distillation at the lowest possible temperature or, preferably, wiped-film evaporation to minimize thermal stress on the product.[2] |
Problem 2: High proportion of the trans isomer in the final product.
| Possible Cause | Suggested Solution |
| Rearrangement conditions favor the trans isomer. | While mild alkaline conditions favor the cis isomer, other factors can influence the ratio.[1] Experiment with different bases or lower reaction temperatures. |
| Isomerization during thermal purification. | High temperatures during distillation are a common cause of cis-to-trans isomerization.[2] Use wiped-film evaporation at a controlled temperature (e.g., 150-180°C) and reduced pressure (<5 mbar) to suppress this conversion.[2] |
| Equilibrium conditions in isomerization synthesis. | When synthesizing from 3-nonenoic acid, the reaction reaches an equilibrium, which may contain a significant portion of the starting material or other isomers.[5] This method inherently produces a mixture. Consider a more stereoselective route like the Wittig reaction. |
| Inadequate stereocontrol in Wittig reaction. | If using a Wittig reaction, ensure a non-stabilized ylide is used, as stabilized ylides predominantly yield (E)-alkenes.[3][4] Use salt-free conditions where possible, as lithium salts can affect stereoselectivity.[7] |
Problem 3: Difficulty separating the product from starting materials or byproducts.
| Possible Cause | Suggested Solution |
| Similar polarity of product and impurities. | Optimize chromatographic separation. Test different solvent systems for column chromatography to improve the resolution between the desired product and impurities. |
| Inefficient extraction during workup. | To separate the acidic product from neutral byproducts, perform an extraction with a dilute aqueous base (e.g., NaHCO₃ solution). The deprotonated acid will move to the aqueous phase, leaving neutral impurities in the organic layer. The aqueous phase can then be re-acidified and extracted to recover the pure product.[5] |
| Formation of complex mixtures. | Re-evaluate the reaction conditions to minimize side reactions. Ensure high-purity starting materials and reagents. |
Quantitative Data Summary
Table 1: Comparison of Synthesis Parameters for 2-Alkenoic Acids
| Method | Key Reagents | Typical Yield | Key Advantage | Main Disadvantage |
| Bromination/Rearrangement | 2-Nonanone, Bromine, Base | ~28% (reported for similar acids)[1] | Utilizes readily available starting materials. | Moderate yield, risk of trans-isomer formation.[1] |
| Wittig Reaction | Aldehyde, Phosphonium Ylide | Varies (can be high) | High stereoselectivity for cis isomer with non-stabilized ylides.[3] | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Isomerization | 3-Nonenoic Acid, KOH | ~82% 2-isomer in equilibrium mixture[5] | Simple procedure. | Produces an equilibrium mixture, not pure cis isomer.[5] |
| Doebner Condensation | n-Heptaldehyde, Malonic Acid | ~64% (for trans isomer)[8] | Good yield for the trans isomer. | Not suitable for direct synthesis of the cis isomer. |
Table 2: Purification Parameters for cis-2-Alkenoic Acids
| Purification Method | Temperature | Pressure | Purity Outcome | Notes |
| Vacuum Distillation | >100°C (e.g., 102-103°C for C10 acid)[2] | Low (e.g., 0.5 torr)[2] | Can lead to significant isomerization to the trans isomer.[2] | Not ideal if high cis purity is required. |
| Wiped-Film Evaporation | 150-180°C[2] | < 5 mbar[2] | High purity; trans isomer level can be kept <1.0%.[2] | Preferred method for minimizing thermal degradation and isomerization.[2] |
| Crystallization | Low Temperature | N/A | High purity possible. | Yield may be reduced as some product remains in the mother liquor. |
| Column Chromatography | Room Temperature | N/A | High purity. | Can be time-consuming and require large solvent volumes for large-scale synthesis. |
Experimental Protocols
Protocol 1: Synthesis via Bromination and Rearrangement of 2-Nonanone
This protocol is based on the widely documented two-step method.[2]
Step 1: Bromination of 2-Nonanone
-
Dissolve 2-nonanone in a suitable inert solvent (e.g., diethyl ether or methanol) in a flask equipped with a dropping funnel and a stirrer.
-
Cool the solution to 0-15°C in an ice bath.[1]
-
Slowly add a stoichiometric amount of molecular bromine (Br₂) dissolved in the same solvent to the stirred solution. Maintain the temperature throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Monitor the reaction by TLC or GC to ensure the consumption of 2-nonanone.
-
Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product (1,3-dibromo-2-nonanone) with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step.
Step 2: Rearrangement to this compound
-
Prepare a solution of a base, such as an alkali carbonate (e.g., sodium carbonate), in water in a round-bottom flask.
-
Add the crude 1,3-dibromo-2-nonanone from the previous step to the alkaline solution.
-
Heat the mixture under reflux with vigorous stirring for several hours. The reaction progress can be monitored by analyzing aliquots.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the aqueous solution with a mineral acid (e.g., HCl or H₂SO₄) to a pH of ~2 to protonate the carboxylate salt.[5]
-
Extract the resulting this compound with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can then be purified.
Protocol 2: Stereoselective Synthesis via Wittig Reaction
This protocol outlines a general procedure for obtaining a cis-alkene using a non-stabilized ylide.
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend a suitable phosphonium salt (e.g., (2-carboxyethyl)triphenylphosphonium bromide) in anhydrous THF.
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the suspension to deprotonate the phosphonium salt and form the ylide.[7] The solution will typically change color, indicating ylide formation.
-
Allow the mixture to stir at low temperature for about 30-60 minutes.
Step 2: Reaction with Aldehyde
-
Dissolve heptaldehyde in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the solution of heptaldehyde to the pre-formed ylide solution at -78°C.
-
Allow the reaction mixture to stir at low temperature for several hours, then let it slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent. The triphenylphosphine oxide byproduct is often poorly soluble and may precipitate or can be removed via chromatography.
-
Wash, dry, and concentrate the organic phase to obtain the crude this compound for further purification.
Visualizations
Caption: Workflow for the synthesis of this compound from 2-nonanone.
Caption: Troubleshooting flowchart for poor cis-isomer selectivity.
Caption: Simplified mechanism for cis-alkene formation via Wittig reaction.
References
- 1. This compound | 1577-98-6 | Benchchem [benchchem.com]
- 2. WO2023238135A1 - Preparation and purification of cis-2-alkenoic acids - Google Patents [patents.google.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. US2488557A - Preparation of 2-nonenoic acid - Google Patents [patents.google.com]
- 6. Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. prepchem.com [prepchem.com]
Overcoming solubility issues with cis-2-Nonenoic acid in aqueous solutions
Welcome to the technical support center for cis-2-Nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and use of this compound, particularly its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is slightly soluble in water[1]. An estimated water solubility for the related compound 2-nonenoic acid is 263.7 mg/L at 25°C[2]. The solubility is expected to be pH-dependent.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Like other medium-chain fatty acids, this compound has a nonpolar hydrocarbon tail that limits its solubility in water[3]. At neutral or acidic pH, the carboxylic acid group is protonated, further reducing its solubility. Precipitation can also occur when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.
Q3: I'm observing precipitation when I dilute my DMSO or ethanol stock of this compound into my cell culture media. What can I do?
A3: This is a common issue when the concentration of the fatty acid in the final solution exceeds its solubility limit in the aqueous medium. To troubleshoot this, you can try the following:
-
Lower the final concentration of this compound.
-
Increase the pH of the final solution to deprotonate the carboxylic acid and increase its solubility.
-
Use a solubilizing agent such as a surfactant or cyclodextrin in your final solution.
-
When diluting, add the stock solution to the aqueous medium slowly while stirring to aid dispersion[4].
Q4: At what pH is this compound most soluble?
A4: The solubility of fatty acids generally increases with pH[5]. The pKa of the similar nonanoic acid is approximately 4.96[3]. Therefore, at a pH above its pKa, this compound will be deprotonated to its more soluble carboxylate form. For many medium-chain fatty acids, a gradual increase in pH improves solubility as they are mostly in their dissociated (carboxylate) form[5].
Q5: Are there any health and safety concerns I should be aware of when handling this compound?
A5: Based on available data for 2-nonenoic acid, it may cause skin and serious eye irritation[6]. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
-
Possible Cause: Poor or inconsistent solubilization of this compound.
-
Solution:
-
Prepare a fresh stock solution for each experiment.
-
Use a validated solubilization protocol from the methods provided below.
-
Ensure the final concentration of any organic co-solvent is consistent across all experiments and controls.
-
Visually inspect your final solution for any signs of precipitation before use.
-
Issue 2: Cell toxicity observed in experiments.
-
Possible Cause: Cytotoxicity from the solubilizing agent (e.g., DMSO, ethanol).
-
Solution:
-
Determine the tolerance of your specific cell line to the chosen co-solvent. Most cell lines can tolerate 0.1% - 0.5% DMSO[4].
-
Include a vehicle control in your experiments (media with the co-solvent at the same final concentration but without this compound) to assess the effect of the solvent alone.
-
Consider using a less toxic solubilization method, such as complexation with cyclodextrins.
-
Data Presentation
Table 1: Summary of Solubilization Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of the carboxylic acid group to the more soluble carboxylate form. | Simple, cost-effective. | May not be suitable for pH-sensitive experiments or compounds. |
| Co-solvents (e.g., Ethanol, DMSO) | The organic solvent dissolves the fatty acid, which is then diluted into the aqueous phase. | Effective for creating concentrated stock solutions. | Can have cytotoxic effects in cell-based assays; precipitation can occur upon dilution. |
| Micellar Solubilization (Surfactants) | Surfactants form micelles that encapsulate the hydrophobic fatty acid, allowing it to be dispersed in an aqueous solution. | Can achieve higher concentrations in aqueous solutions. | The surfactant itself may have biological effects or interfere with certain assays. |
| Cyclodextrin Complexation | The hydrophobic fatty acid is encapsulated within the hydrophobic cavity of a cyclodextrin molecule. | Forms a stable, water-soluble complex; can reduce the toxicity of the guest molecule. | Requires a specific protocol to form the inclusion complex; may have a higher cost. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using Ethanol
-
Weigh the desired amount of this compound in a sterile, glass container.
-
Add pure ethanol to dissolve the fatty acid to a desired stock concentration (e.g., 100 mM).
-
Warm the mixture gently (e.g., in a 37°C water bath) and vortex or sonicate briefly to ensure complete dissolution.
-
For use, dilute the stock solution into the pre-warmed aqueous buffer or cell culture medium by adding the stock solution dropwise while stirring.
-
Note: The final ethanol concentration should be kept low (typically <0.1% v/v) to minimize cytotoxicity in cell-based assays[7].
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol is adapted from methods for forming inclusion complexes with fatty acids[8][9].
-
Prepare a 10 mM aqueous solution of β-cyclodextrin by dissolving it in water with stirring.
-
Prepare a 60 mg/mL solution of this compound in ethanol.
-
Add the ethanolic solution of this compound to the aqueous β-cyclodextrin solution. The optimal ratio may need to be determined empirically, but a 1:1 molar ratio is a good starting point.
-
Homogenize the mixture.
-
Stir the mixture for at least 2 hours to allow for complex formation. A white precipitate of the inclusion complex should form.
-
Centrifuge the mixture to collect the precipitate.
-
Wash the precipitate with water to remove any uncomplexed material.
-
Lyophilize (freeze-dry) the precipitate to obtain a stable powder of the this compound-cyclodextrin inclusion complex. This powder can then be dissolved in aqueous solutions.
Mandatory Visualization
Logical Workflow for Troubleshooting Solubility Issues
Signaling Pathway: Role of cis-Unsaturated Fatty Acids in Bacterial Communication
cis-2-Unsaturated fatty acids, such as the structurally similar cis-2-decenoic acid, are known to act as signaling molecules in bacteria, influencing processes like biofilm formation and dispersion.
References
- 1. This compound | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-nonenoic acid, 3760-11-0 [thegoodscentscompany.com]
- 3. Fatty acid - Wikipedia [en.wikipedia.org]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids [frontiersin.org]
- 6. 2-Nonenoic acid | C9H16O2 | CID 97730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innopraxis.com [innopraxis.com]
- 9. oatext.com [oatext.com]
cis-2-Nonenoic acid stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of cis-2-Nonenoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering issues with this compound in your experiments? This guide will help you troubleshoot common problems related to its stability.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions. The compound should be stored at 2-8 °C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2] |
| Isomerization from cis to trans-2-Nonenoic acid. | High temperatures, exposure to light, or the presence of certain catalysts can promote isomerization.[3][4][5][6] Minimize heat exposure during experimental procedures and protect from light. | |
| Appearance of unknown peaks in analysis (e.g., GC, HPLC) | Oxidation or thermal degradation. | High temperatures can lead to the formation of smaller aldehydes and other oxidation byproducts.[7][8] Use the lowest effective temperature in your experimental setup. Consider adding an antioxidant if compatible with your experiment. |
| Contamination. | Ensure all solvents and reagents are of high purity and that glassware is scrupulously clean. | |
| Reduced biological activity | Isomerization to the trans isomer, which may have different biological activity. | Confirm the isomeric purity of your sample using appropriate analytical techniques (e.g., NMR, GC). |
| Degradation of the compound. | Re-evaluate handling procedures to minimize exposure to air, light, and high temperatures. Prepare solutions fresh for each experiment if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at a temperature of 2-8 °C.[1] It is crucial to keep the container tightly sealed to prevent oxidation.[1][2][3] To further minimize degradation, storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended. The product should be stored in a well-ventilated and cool place.[1]
Q2: How stable is this compound at room temperature?
A2: The product is reported to be chemically stable under standard ambient conditions (room temperature).[1][2] However, for prolonged periods, storage at 2-8 °C is recommended to minimize the potential for slow degradation or isomerization.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for unsaturated fatty acids like this compound are oxidation and thermal degradation. The double bond is susceptible to oxidation, which can lead to the formation of hydroperoxides that can further break down into smaller, volatile compounds such as aldehydes and ketones.[8] High temperatures can accelerate these processes and may also cause decarboxylation.[7]
Q4: Can this compound isomerize to trans-2-Nonenoic acid? How can I prevent this?
A4: Yes, cis-trans isomerization is a significant stability concern for unsaturated fatty acids.[9][10][11] The cis isomer is generally less thermodynamically stable than the trans isomer.[6] Isomerization can be induced by:
-
Heat: High temperatures promote the conversion to the trans form.[3][4][5]
-
Light: Exposure to UV light can facilitate isomerization.
-
Catalysts: The presence of acids, certain metals, or radicals (e.g., thiyl radicals) can catalyze the isomerization process.[9][12][13]
To prevent isomerization, it is essential to store the compound protected from light and at the recommended low temperature. When handling, avoid high temperatures and sources of free radicals.
Q5: Are there any known incompatibilities for this compound?
A5: Safety data sheets indicate that violent reactions are possible with certain unspecified materials.[1] As an acid, it should be stored separately from strong bases. It is also a combustible liquid and should be kept away from strong oxidizing agents and sources of ignition.[1]
Quantitative Stability Data
| Condition | Effect on Unsaturated Fatty Acids | Reference |
| High Temperature (e.g., >100 °C) | Increased rate of oxidation and cis-trans isomerization. Stability decreases as the number of double bonds increases. | [5][8][14] |
| Thermal Hydrolysis (up to 160 °C for 30 min) | Very little degradation (<1%) observed for long-chain fatty acids. | [15][16] |
| Presence of Oxygen | Enhances the rate of oxidation and can accelerate thermal isomerization. | [5] |
| Presence of Radicals (e.g., thiyl radicals) | Can catalyze cis-trans isomerization. | [12][13] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Isomeric Purity by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane). A typical concentration is 1 mg/mL.
-
Derivatization (Optional but Recommended): For better peak shape and volatility, convert the carboxylic acid to its methyl ester (FAME). A common method is to use a solution of BF3 in methanol.
-
GC Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min.
-
Detector: Flame Ionization Detector (FID) at 260 °C.
-
Carrier Gas: Helium or hydrogen.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The cis and trans isomers will have different retention times. The relative peak areas can be used to determine the isomeric purity.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for assessing the isomeric purity of this compound.
Caption: Decision tree for troubleshooting issues with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Thermal decomposition of fats & oil | PPTX [slideshare.net]
- 4. aocs.org [aocs.org]
- 5. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of isomerization and oxidation in heated trilinolein by DFT method - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00328B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. <em>Cis-trans</em> isomerization of unsaturated fatty acids in edible oils to prepare <em>trans</em> fat | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 10. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanism of thiyl radical-catalyzed isomerization of unsaturated fatty acid residues in homogeneous solution and in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing isomerization of cis-2-Nonenoic acid to trans isomer
Welcome to the technical support center for cis-2-Nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound to its trans isomer during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization of this compound?
Isomerization of this compound to its more stable trans form is primarily induced by exposure to heat, light (especially UV), strong acids or bases, and the presence of free radicals. The trans isomer is thermodynamically more stable, and these conditions provide the activation energy needed to overcome the rotational barrier of the carbon-carbon double bond.
Q2: How can I minimize isomerization during storage?
To maintain the isomeric purity of this compound, it should be stored under the following conditions:
-
Temperature: Store at -20°C or lower.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can generate free radicals and promote isomerization.
-
Solvent: If in solution, use a high-purity, degassed aprotic solvent.
Q3: What solvents are recommended for dissolving this compound?
It is best to use high-purity, aprotic, and degassed solvents to minimize the risk of isomerization. Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (use with caution, as protic solvents can facilitate isomerization under certain conditions)
-
Chloroform or Dichloromethane (ensure they are free of acidic impurities)
Always prepare solutions fresh and use them promptly.
Q4: Can pH influence the stability of this compound?
Yes, both acidic and alkaline conditions can catalyze the isomerization of this compound. Strong acids and bases are particularly effective at promoting the conversion to the trans isomer. It is crucial to maintain a neutral pH whenever possible during your experiments. If your protocol requires acidic or basic conditions, the exposure time should be minimized, and the temperature should be kept as low as possible.
Troubleshooting Guide
Issue 1: My freshly prepared solution of this compound shows a significant trans isomer peak in the analytical chromatogram.
| Possible Cause | Troubleshooting Action |
| Improper Storage of Neat Compound | Verify that the neat this compound was stored at or below -20°C, protected from light, and under an inert atmosphere. |
| Solvent Quality | Use a fresh bottle of high-purity, anhydrous, and aprotic solvent. Ensure the solvent has been properly degassed to remove dissolved oxygen. |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned and free of any acidic or basic residues. Consider silanizing glassware to minimize surface-catalyzed isomerization. |
| High Temperature During Dissolution | Avoid heating to dissolve the compound. If necessary, use gentle warming for the shortest possible duration. |
| Extended Time in Solution | Prepare solutions immediately before use. Do not store stock solutions for extended periods unless their stability under those conditions has been validated. |
Issue 2: The concentration of the trans isomer increases over the course of my experiment.
| Possible Cause | Troubleshooting Action |
| Exposure to Light | Conduct the experiment in a light-protected environment. Use amber-colored reaction vessels or cover them with aluminum foil. |
| Elevated Experimental Temperature | If the protocol allows, reduce the reaction temperature. For every 10°C increase, the rate of isomerization can increase significantly. |
| Presence of Radical Initiators | Ensure all reagents are free of peroxides or other radical-forming impurities. Consider adding a radical scavenger if compatible with your experimental design. |
| pH Shift During Reaction | Monitor the pH of your reaction mixture. Buffer the system if necessary to maintain a neutral pH. |
Data Presentation
The following table summarizes the expected qualitative impact of various conditions on the rate of isomerization of this compound, based on general principles for unsaturated fatty acids.
| Condition | Parameter | Expected Impact on Isomerization Rate |
| Temperature | 10°C | Low |
| 25°C (Room Temperature) | Moderate | |
| 50°C | High | |
| 100°C | Very High | |
| Light Exposure | Dark (no light) | Minimal |
| Ambient laboratory light | Low to Moderate | |
| Direct sunlight or UV lamp | Very High | |
| pH | 3 (Acidic) | High |
| 7 (Neutral) | Low | |
| 11 (Alkaline) | High | |
| Atmosphere | Inert (Argon/Nitrogen) | Low |
| Air (Oxygen) | Moderate to High (due to oxidation) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (stored at -20°C)
-
High-purity, anhydrous DMSO (stored under inert gas)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Gas-tight syringe
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Place the amber vial on a balance and tare.
-
Under a gentle stream of inert gas, quickly weigh the desired amount of this compound into the vial.
-
Using a gas-tight syringe, add the calculated volume of anhydrous DMSO to the vial.
-
Seal the vial tightly with the PTFE-lined cap.
-
Vortex briefly at room temperature until the compound is fully dissolved. Avoid heating.
-
If not for immediate use, flush the headspace of the vial with inert gas, reseal, and store at -20°C.
-
Protocol 2: Quantification of cis and trans Isomers using GC-MS
This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument.
-
Derivatization (to form Fatty Acid Methyl Esters - FAMEs):
-
Evaporate a known amount of the sample containing this compound to dryness under a stream of nitrogen.
-
Add 2 mL of 2% (v/v) sulfuric acid in methanol.
-
Cap the vial and heat at 60°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of deionized water.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent).
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-300.
-
Identification: The cis and trans isomers will have slightly different retention times. Their mass spectra will be very similar. Identification should be confirmed by running authentic standards of both isomers.
-
Quantification: Integrate the peak areas for the cis and trans isomers. The percentage of each isomer can be calculated from the respective peak areas.
-
Visualizations
Caption: Workflow for handling this compound to minimize isomerization.
Caption: Troubleshooting guide for unexpected isomerization of this compound.
Technical Support Center: Quantification of cis-2-Nonenoic Acid by GC-MS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the quantitative analysis of cis-2-Nonenoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting and FAQs
This section addresses common issues encountered during the quantification of this compound.
Q1: Why am I not seeing a peak for this compound, or why is the signal intensity very low?
A1: This is a common issue that can stem from multiple stages of the analytical process.
-
Incomplete or Failed Derivatization: Free fatty acids like this compound are polar and not volatile enough for direct GC analysis.[1] Derivatization to a more volatile form, typically a fatty acid methyl ester (FAME), is essential.[2]
-
Troubleshooting:
-
Moisture: Ensure all glassware is dry and solvents are anhydrous, as water can quench the derivatization reaction.
-
Reagent Quality: Derivatization reagents (e.g., BF₃-methanol, methanolic HCl, or silylating agents like BSTFA) degrade over time. Use fresh reagents for optimal performance.
-
Reaction Conditions: The reaction may require specific temperatures and incubation times to proceed to completion. Verify that your protocol's conditions were met. For some compounds, this can range from minutes at room temperature to hours at elevated temperatures.[3]
-
-
-
GC-MS System Issues:
-
Injector Temperature: If the injector temperature is too low, the derivatized analyte may not volatilize efficiently. A typical starting point for FAME analysis is 220-250°C.
-
Column Bleed: A high baseline signal from column bleed can obscure small analyte peaks. Use a low-bleed "MS-grade" column and ensure it has been properly conditioned.[4]
-
MS Parameters: If using Selective Ion Monitoring (SIM) mode for higher sensitivity, ensure you are monitoring the correct mass-to-charge (m/z) ions for the this compound derivative.[5] For its methyl ester, key ions would include the molecular ion and characteristic fragments.
-
-
Sample Preparation:
-
Analyte Loss: The analyte may be lost during the extraction or solvent evaporation steps. Ensure extraction efficiency is high and avoid excessive heat or nitrogen flow during solvent removal.
-
Q2: My this compound peak is tailing or showing poor chromatography. What are the causes?
A2: Poor peak shape, particularly tailing, indicates undesirable interactions between the analyte and the GC system.
-
Active Sites: The primary cause is often the interaction of polar functional groups with active sites (e.g., free silanol groups) in the GC inlet liner or the column itself.
-
Troubleshooting:
-
Use a deactivated or silanized inlet liner.[3]
-
Trim the first few centimeters from the front of the GC column to remove accumulated non-volatile residues and active sites.
-
Ensure the glassware used for sample preparation has been properly deactivated (silanized) to prevent adsorption of the analyte.[3]
-
-
-
Incomplete Derivatization: Any remaining underivatized this compound will be highly polar and interact strongly with the column, resulting in a severely tailing peak. Re-optimize the derivatization procedure as described in Q1.[6]
-
Column Overload: Injecting too much sample can lead to peak fronting. If this is observed, dilute the sample or increase the split ratio.
Q3: My quantitative results are not reproducible. What should I check?
A3: Poor reproducibility points to variability in sample preparation or injection.
-
Internal Standard (IS) Addition: The internal standard is crucial for correcting variations.
-
Troubleshooting:
-
The IS must be added at the very beginning of the sample preparation process to account for variability in extraction, derivatization, and injection.[7]
-
Use a high-precision syringe or pipette to add the same amount of IS to every sample, standard, and blank.
-
-
-
Injection Volume: The autosampler must be performing correctly. Check for air bubbles in the syringe and ensure the injection volume is consistent.
-
Derivatization Inconsistency: If the derivatization reaction does not go to completion consistently across all samples, the results will be variable. Ensure reaction times, temperatures, and reagent volumes are uniform for all samples in a batch.
Q4: How do I know if I have matrix effects, and how can I mitigate them?
A4: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, tissue extract) interfere with the ionization of the target analyte, causing signal suppression or enhancement.[8][9]
-
Identifying Matrix Effects:
-
Prepare a calibration curve in a clean solvent.
-
Prepare a second calibration curve by spiking known amounts of the analyte into a blank matrix extract (a sample that does not contain the analyte).
-
If the slopes of the two curves differ significantly, a matrix effect is present.[10]
-
-
Mitigation Strategies:
-
Matrix-Matched Calibration: The most straightforward approach is to use matrix-matched standards for quantification. This ensures that the standards experience the same matrix effects as the samples.[9]
-
Stable Isotope-Labeled Internal Standard: The ideal solution is to use a stable isotope-labeled version of this compound (e.g., d₂-cis-2-Nonenoic acid) as the internal standard. This compound co-elutes with the analyte and is affected by matrix effects in nearly the identical way, providing the most accurate correction.[11][12]
-
Sample Cleanup: Implement additional sample cleanup steps, such as solid-phase extraction (SPE), to remove interfering matrix components before GC-MS analysis.
-
Q5: What are the best practices for choosing an internal standard for this compound?
A5: A suitable internal standard is critical for accurate quantification.[13]
-
Ideal Choice: A stable isotope-labeled analog of this compound is the best choice as it has nearly identical chemical and physical properties.[7][11]
-
Alternative Choices: If an isotopically labeled standard is unavailable, choose a compound that:
-
Is not naturally present in the sample.
-
Has similar chemical properties (e.g., another fatty acid).
-
Has a retention time close to, but chromatographically resolved from, this compound.
-
A common choice for fatty acid analysis is a fatty acid with an odd number of carbons, such as Heptadecanoic acid (C17:0), which is typically absent in most biological samples.
-
-
Implementation: The internal standard should be added at a known concentration to all samples and calibration standards before any extraction or derivatization steps.[14]
Quantitative GC-MS Parameters
The following table summarizes typical starting parameters for the analysis of this compound as its methyl ester (C9:1-ME). These should be optimized for your specific instrument and application.
Table 1: Recommended GC-MS Parameters for this compound Methyl Ester (C9:1 ME) Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Mode | Splitless (for trace analysis) or Split | Splitless mode enhances sensitivity for low-concentration samples. |
| Injector Temp. | 250 °C | Ensures efficient volatilization of the FAME derivative. |
| GC Column | Low-bleed 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard non-polar column that provides good separation for FAMEs. |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold 2 min Ramp: 10 °C/min to 240 °C Hold: 5 min | This gradient effectively separates fatty acids of different chain lengths. |
| MS System | ||
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selective Ion Monitoring (SIM) | SIM mode significantly increases sensitivity compared to full scan mode.[5] |
| SIM Ions for C9:1-ME | Quantifier Ion: m/z 170 (Molecular Ion, M⁺)Qualifier Ions: m/z 55, 74 | Monitoring multiple ions increases the confidence of peak identification. |
| Dwell Time | 50 - 100 ms per ion | Balances signal intensity with the number of data points across the peak.[15] |
Detailed Experimental Protocol
Protocol: Quantification of this compound in Biological Samples
This protocol outlines the key steps for extracting, derivatizing, and quantifying this compound from a biological matrix (e.g., plasma, cell culture).
-
Sample Preparation and Internal Standard Spiking:
-
Thaw the biological sample (e.g., 100 µL of plasma) on ice.
-
Add a precise volume of the internal standard solution (e.g., 10 µL of 10 µg/mL Heptadecanoic acid in methanol) to the sample. Vortex briefly.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the chloroform to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated (30-40°C). It is critical to not over-dry the sample.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract.
-
Seal the tube tightly with a PTFE-lined cap.
-
Heat the mixture in a water bath or heating block at 60°C for 30 minutes.
-
Allow the tube to cool to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system using the parameters outlined in Table 1.
-
-
Quantification:
-
Prepare a calibration curve by derivatizing known concentrations of this compound standards (with the internal standard added) using the same procedure.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting flowchart for GC-MS quantification.
Experimental Workflow
References
- 1. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 2. resolvemass.ca [resolvemass.ca]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effects in quantitative GC-MS by using isotopologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Technical Support Center: Optimizing HPLC Separation for Cis-2-Nonenoic Acid and Its Isomers
Welcome to the technical support center for the HPLC analysis of cis-2-Nonenoic acid and its isomers. This resource provides in-depth troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from its isomers by HPLC?
A1: The main challenge lies in the subtle structural differences between the isomers. Cis and trans isomers (geometric isomers) have very similar physicochemical properties, as do positional isomers (e.g., 3-Nonenoic acid, 4-Nonenoic acid). These similarities result in close elution times on standard reversed-phase columns, often leading to poor resolution.
Q2: Which type of HPLC column is best suited for separating nonenoic acid isomers?
A2: While standard C18 columns can be used, achieving baseline separation of cis/trans and positional isomers is often difficult due to their similar hydrophobicity.[1] For enhanced separation, consider the following stationary phases:
-
Silver-Ion (Ag+) HPLC Columns: These columns offer excellent selectivity for unsaturated compounds. The silver ions interact with the double bonds of the fatty acids, and this interaction is influenced by the stereochemistry (cis vs. trans) and position of the double bond.
-
Phenyl-Hexyl or PFP (Pentafluorophenyl) Columns: These columns provide alternative selectivity based on π-π interactions with the double bonds in the analytes.
-
Cholesterol-based Columns: These have shown higher molecular shape selectivity, which can be beneficial for separating geometric isomers.[1]
Q3: What mobile phase composition is recommended for the separation of nonenoic acid isomers?
A3: A typical mobile phase for reversed-phase separation of short-chain fatty acids consists of a mixture of acetonitrile (MeCN) or methanol and water.[2] To ensure sharp peaks and suppress the ionization of the carboxylic acid group, a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), is often added to the mobile phase.[2] A gradient elution, where the percentage of the organic solvent is increased over time, is generally required to separate isomers with different hydrophobicities effectively.
Q4: Is derivatization necessary for the analysis of this compound and its isomers?
A4: Derivatization is not strictly necessary for separation, but it is highly recommended for enhancing detection sensitivity, especially at low concentrations.[3][4] Nonenoic acid itself has a weak chromophore, leading to poor UV absorbance. Derivatizing the carboxylic acid group with a UV-active or fluorescent tag (e.g., phenacyl bromide) significantly improves the limit of detection.[4][5]
Q5: What are the expected physicochemical properties of this compound that might influence its HPLC separation?
A5: Understanding the physicochemical properties is crucial for method development. For 2-Nonenoic acid, the following predicted properties are relevant:
-
pKa: The predicted pKa is around 5.3.[6] This means that at a pH above 5.3, the acid will be deprotonated (negatively charged). To ensure good retention and peak shape in reversed-phase chromatography, the mobile phase pH should be kept at least 2 pH units below the pKa (i.e., pH < 3.3).
-
logP: The predicted logP is approximately 3.14 to 3.53, indicating that it is a relatively non-polar molecule, suitable for reversed-phase HPLC.[6]
-
UV Absorbance: Without derivatization, the UV absorbance is weak and occurs at low wavelengths (around 210 nm), where interference from the mobile phase can be an issue.
Experimental Protocol: HPLC Separation of Nonenoic Acid Isomers
This protocol provides a general methodology for the separation of this compound and its isomers using reversed-phase HPLC with UV detection after derivatization.
1. Sample Preparation (Derivatization with Phenacyl Bromide)
-
To 100 µL of the sample containing nonenoic acid isomers in methanol, add a neutralizing agent like triethylamine until the solution is neutral.
-
Evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a 2 mM 18-crown-6 solution in acetonitrile and 100 µL of 4-bromophenacyl bromide solution.
-
Heat the mixture at 80°C for 15 minutes.
-
After cooling, dilute the sample with acetonitrile to an appropriate concentration for HPLC analysis.[5]
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 4 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: Linear gradient from 60% to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to 60% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 242 nm (for phenacyl derivatives).[5]
3. Data Analysis
-
Identify the peaks corresponding to the different nonenoic acid isomers based on the retention times of standards.
-
Quantify the isomers by creating a calibration curve using standards of known concentrations.
Quantitative Data Summary
The following table presents representative retention times for nonenoic acid isomers based on the described method. Actual retention times may vary depending on the specific HPLC system and column used.
| Analyte | Expected Retention Time (min) |
| cis-3-Nonenoic acid | ~12.5 |
| trans-3-Nonenoic acid | ~13.2 |
| This compound | ~14.0 |
| trans-2-Nonenoic acid | ~14.8 |
| Nonanoic acid (saturated) | ~16.5 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of Isomers | - Inappropriate stationary phase.- Mobile phase composition is not optimal.- Gradient is too steep. | - Use a column with higher shape selectivity (e.g., Phenyl-Hexyl, Cholesterol-based, or Silver-ion column).- Adjust the ratio of organic solvent to water. Try methanol instead of acetonitrile.- Lengthen the gradient program to increase the separation time between closely eluting peaks. |
| Peak Tailing | - Mobile phase pH is too close to the pKa of the analytes.- Secondary interactions with the stationary phase (silanol activity).- Column is overloaded. | - Lower the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).- Use a column with end-capping to reduce silanol interactions.- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Carryover from previous injections.- Contaminants in the mobile phase or sample. | - Implement a needle wash step in the autosampler method.- Run a blank gradient after each sample.- Use high-purity HPLC-grade solvents and filter all samples and mobile phases. |
| Fluctuating Retention Times | - Inconsistent mobile phase preparation.- Temperature fluctuations.- Column not properly equilibrated. | - Prepare mobile phases accurately and consistently. Premixing the mobile phase can improve consistency.- Use a column thermostat to maintain a constant temperature.- Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. |
| Low Signal Intensity | - Analyte concentration is too low.- No derivatization of the fatty acids.- Incorrect detector wavelength. | - Concentrate the sample or increase the injection volume.- Derivatize the nonenoic acids with a UV-active or fluorescent tag.- Ensure the detector is set to the absorbance maximum of the analyte or its derivative (e.g., 242 nm for phenacyl derivatives). |
Visualizations
Caption: Experimental workflow for the HPLC analysis of nonenoic acid isomers.
Caption: Troubleshooting logic for poor resolution in HPLC separation.
References
Common pitfalls in handling cis-2-Nonenoic acid in the lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully handling cis-2-Nonenoic acid in the laboratory.
Troubleshooting Guides
Issue: Variability in Experimental Results
Unexpected variability in experimental outcomes when using this compound can often be traced back to the purity and stability of the compound. Isomerization from the cis to the trans form is a primary concern.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Isomerization to trans-2-Nonenoic acid | The cis isomer is thermodynamically less stable than the trans isomer and can undergo isomerization upon exposure to heat, light, or acidic/basic conditions. It is crucial to verify the isomeric purity of your sample before and during experiments. |
| Oxidation | As an unsaturated fatty acid, this compound is susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, and certain metals. |
| Improper Storage | Incorrect storage can lead to degradation and isomerization. |
| Inaccurate Concentration of Stock Solution | Due to its oily nature and potential for sticking to surfaces, preparing an accurate stock solution can be challenging. |
Experimental Protocol: Verification of Isomeric Purity by GC-MS
This protocol outlines a general method for the derivatization and analysis of this compound to assess its isomeric purity.
Materials:
-
This compound sample
-
Anhydrous methanol
-
Acetyl chloride or BF3-methanol solution (14% w/v)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., a highly polar cyanopropyl column like SP-2560 or BPX70).[1][2]
Procedure:
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
To approximately 1 mg of this compound in a glass tube, add 1 mL of anhydrous methanol.
-
Carefully add 0.1 mL of acetyl chloride dropwise while vortexing. Alternatively, use 1 mL of 14% BF3-methanol.
-
Cap the tube tightly and heat at 60°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
-
Extraction:
-
Add 1 mL of hexane and 1 mL of deionized water to the tube.
-
Vortex thoroughly for 1 minute.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAME to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
Use a temperature program that allows for the separation of cis and trans isomers. A slow temperature ramp is often beneficial.[3]
-
Example GC oven program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 5°C/minute, and hold for 5 minutes.
-
The mass spectrometer can be operated in scan mode to identify the FAME peak based on its mass spectrum, and then in selected ion monitoring (SIM) mode for quantification if standards are available. The trans isomer typically elutes slightly earlier than the cis isomer on most polar columns.[1]
-
Caption: Workflow for GC-MS analysis of this compound purity.
Frequently Asked Questions (FAQs)
1. What are the primary causes of this compound degradation and isomerization?
The primary factors that can lead to the degradation and isomerization of this compound to its more stable trans form are:
-
Heat: Elevated temperatures can provide the energy needed to overcome the rotational barrier of the double bond. Isomerization of unsaturated fatty acids can be observed at temperatures as low as 90-120°C, with the rate increasing with temperature.[4]
-
Light: Exposure to UV light can promote isomerization.
-
Acidic or Basic Conditions: The presence of strong acids or bases can catalyze the isomerization process.[5]
-
Oxidizing Agents: As an unsaturated fatty acid, it is susceptible to oxidation at the double bond, which can lead to a variety of degradation products.
2. How should I store this compound?
To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Store at -20°C or lower for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using an amber vial or by storing it in a dark location.
-
Container: Use glass containers, as some plastics may contain leachable components that could affect the compound's purity.
3. What is the best way to prepare a stock solution of this compound?
Due to its low solubility in water, a stock solution is typically prepared in an organic solvent.
Recommended Solvents:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
N,N-dimethylformamide (DMF)
Protocol for Preparing a Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the acid in a sterile, amber glass vial.
-
Add the appropriate volume of the chosen solvent to achieve the desired concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
For use in cell culture, the stock solution should be sterile-filtered through a 0.22 µm PTFE syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C under an inert atmosphere.
Caption: Protocol for preparing a stable stock solution of this compound.
4. How can I minimize isomerization during my experiments?
To minimize the risk of isomerization during your experiments, consider the following precautions:
-
Work quickly and on ice when handling aqueous dilutions of this compound.
-
Protect from light by using amber tubes and covering experimental setups with aluminum foil.
-
Maintain a neutral pH in your experimental buffers, as both acidic and basic conditions can promote isomerization.
-
Degas aqueous solutions to remove dissolved oxygen and minimize oxidation.
-
Consider adding an antioxidant , such as butylated hydroxytoluene (BHT), to organic stock solutions, although its compatibility with your specific experimental system should be verified.
5. My experimental results are still inconsistent. What else could be the problem?
If you have addressed the issues of purity, storage, and handling, consider these other potential pitfalls:
-
Interaction with labware: Although less common for fatty acids, some compounds can interact with certain plastics. If you observe inconsistencies, consider switching to glass or a different type of plastic. Some studies have noted that certain plasticizers can leach from labware and interfere with assays.[6]
-
Solvent effects: The solvent used to dissolve this compound can sometimes have an effect on the experimental system. Always run a vehicle control (solvent only) to account for any solvent-induced effects.
-
Biological instability: The compound may be metabolized or modified by the cells or enzymes in your experimental system. Time-course experiments can help to assess the stability of the compound under your specific experimental conditions.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 156.22 g/mol | [7] |
| Boiling Point | 173 °C at 20 mmHg | [7] |
| Solubility in Water | Slightly soluble (263.7 mg/L at 25°C, estimated) | [8] |
| logP (o/w) | 3.205 (estimated) | [8] |
For further assistance, please refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. US2488557A - Preparation of 2-nonenoic acid - Google Patents [patents.google.com]
- 6. BPA Replacements in Plastics Cause Reproductive Problems in Lab Mice | Lab Manager [labmanager.com]
- 7. This compound | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-nonenoic acid, 3760-11-0 [thegoodscentscompany.com]
Technical Support Center: Stereochemical Confirmation of cis-2-Nonenoic Acid
Welcome to the technical support center for the stereochemical analysis of synthesized compounds. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to confirm the stereochemistry of cis-2-Nonenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the cis-stereochemistry of my synthesized 2-Nonenoic acid?
A1: The primary analytical techniques for confirming the cis-stereochemistry of 2-Nonenoic acid are Nuclear Magnetic Resonance (NMR) spectroscopy, chromatography (Gas Chromatography and High-Performance Liquid Chromatography), and X-ray crystallography. Each method offers a different level of structural detail and may be used to provide orthogonal confirmation.
Q2: How can ¹H NMR spectroscopy distinguish between cis- and trans-2-Nonenoic acid?
A2: ¹H NMR spectroscopy is a powerful tool for differentiating between cis and trans isomers by analyzing the coupling constant (J-value) between the vinyl protons (H-2 and H-3). For cis isomers, the vicinal coupling constant is typically in the range of 6-12 Hz, while trans isomers exhibit a larger coupling constant of 12-18 Hz.[1][2][3][4] Additionally, the chemical shifts of the allylic protons may differ slightly between the cis and trans isomers.[5]
Q3: What is the Nuclear Overhauser Effect (NOE) and how can it be used to confirm the cis configuration?
A3: The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the spatial proximity of nuclei.[6][7][8] For this compound, the two vinyl protons are on the same side of the double bond and therefore close in space. An NOE experiment (such as NOESY) will show a correlation (cross-peak) between these two protons.[7][9] In the trans isomer, these protons are far apart and will not show an NOE correlation. This provides unambiguous confirmation of the cis stereochemistry.
Q4: Can I use Gas Chromatography (GC) to separate cis- and trans-2-Nonenoic acid?
A4: Yes, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a widely used method for separating and identifying fatty acid isomers.[10][11][12] For effective separation, the carboxylic acid is typically derivatized to its more volatile methyl ester (FAME).[13][14] The use of a polar capillary column, such as one with a cyanopropyl stationary phase, is often recommended for the separation of positional and geometric isomers of fatty acids.[10][13]
Q5: Is High-Performance Liquid Chromatography (HPLC) a suitable method for this analysis?
A5: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, can be used to separate cis and trans isomers of unsaturated fatty acids.[15] Separation is based on differences in their polarity and shape. Derivatization of the carboxylic acid to a UV-active ester (e.g., phenacyl ester) can enhance detection sensitivity.[15] While chiral HPLC is used for separating enantiomers, it is not the primary technique for cis/trans isomerism.[16][17]
Q6: When should I consider using X-ray crystallography?
A6: X-ray crystallography provides the definitive three-dimensional structure of a molecule, including its stereochemistry.[18] However, this technique requires that the synthesized this compound can be grown into a suitable single crystal.[19][20] If your compound is crystalline and you require absolute confirmation of its stereochemistry, X-ray crystallography is the gold standard.
Troubleshooting Guides
Issue 1: Ambiguous ¹H NMR Coupling Constants
Symptom: The coupling constant for the vinyl protons falls in the overlapping region of the cis and trans ranges (e.g., 11-13 Hz), or the signals are not well-resolved.
Possible Causes:
-
Sample Purity: The sample may be a mixture of cis and trans isomers, leading to overlapping signals and complex splitting patterns.
-
Solvent Effects: The choice of NMR solvent can influence chemical shifts and coupling constants.
-
Second-Order Effects: If the chemical shift difference between the coupled protons is small, it can lead to complex splitting patterns that are difficult to interpret directly.
Troubleshooting Steps:
-
Assess Purity: Analyze the sample using a high-resolution chromatographic method like GC or HPLC to determine if it is a single isomer.
-
Change Solvent: Acquire the ¹H NMR spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) to alter the chemical shifts and potentially improve signal separation.
-
Use a Higher Field NMR: A higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, which can simplify complex splitting patterns and improve the accuracy of the coupling constant measurement.
-
Perform an NOE Experiment: A 1D or 2D NOE experiment (NOESY) will provide definitive evidence of the cis configuration, regardless of the coupling constant value.[6][7][9]
Issue 2: Co-elution of Isomers in Gas Chromatography
Symptom: A single peak is observed in the GC chromatogram, but other analytical data (e.g., NMR) suggests the presence of both cis and trans isomers.
Possible Causes:
-
Inadequate Column Polarity: The GC column may not be polar enough to resolve the geometric isomers.
-
Suboptimal Temperature Program: The oven temperature program may be too fast, not allowing for sufficient separation.
-
Improper Derivatization: Incomplete or inconsistent derivatization to the methyl ester can lead to peak broadening or tailing.
Troubleshooting Steps:
-
Use a More Polar Column: Switch to a highly polar GC column, such as a biscyanopropyl or a polyethylene glycol (wax) type column, which are designed for the separation of fatty acid isomers.[10][13]
-
Optimize the Temperature Program: Decrease the ramp rate of the oven temperature program, especially during the elution window of the isomers, to improve resolution.
-
Ensure Complete Derivatization: Verify the derivatization protocol to ensure complete conversion to the methyl ester. Analyze a small aliquot before and after derivatization by TLC or ¹H NMR to confirm the reaction has gone to completion.
-
Check for Isomerization during Derivatization: Some harsh derivatization conditions can cause isomerization of the double bond.[10] Use milder derivatization reagents if this is suspected.
Data Presentation
| Analytical Technique | Parameter | This compound | trans-2-Nonenoic Acid |
| ¹H NMR | Vicinal Coupling Constant (³JH2-H3) | 6-12 Hz[1][3][4] | 12-18 Hz[1][3][4] |
| ¹H NMR (NOE) | NOE between H-2 and H-3 | Present[7] | Absent[7] |
| GC | Relative Retention Time (Polar Column) | Typically elutes earlier | Typically elutes later |
Experimental Protocols
Protocol 1: ¹H NMR and NOESY Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 2-Nonenoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure sufficient resolution to accurately measure the coupling constants of the vinyl protons.
-
Integrate all signals to confirm the proton count for each resonance.
-
-
NOESY Acquisition:
-
Acquire a 2D NOESY spectrum using standard pulse programs available on the spectrometer software.
-
Use a mixing time appropriate for a small molecule (typically 300-800 ms).
-
-
Data Analysis:
-
In the ¹H NMR spectrum, identify the signals for the vinyl protons (H-2 and H-3). Measure the coupling constant (J-value) between them. A value between 6-12 Hz is indicative of a cis configuration.[1][3][4]
-
In the NOESY spectrum, look for a cross-peak between the resonances of the two vinyl protons. The presence of this cross-peak confirms that they are close in space, providing strong evidence for the cis stereochemistry.[7]
-
Protocol 2: GC-MS Analysis of the FAME Derivative
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
To a solution of ~1 mg of 2-Nonenoic acid in 1 mL of toluene, add 2 mL of 1% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours.
-
After cooling, add 5 mL of 5% NaCl solution and extract the FAME with 2 x 5 mL of hexane.
-
Combine the hexane layers, dry over anhydrous Na₂SO₄, and carefully evaporate the solvent.
-
Re-dissolve the FAME derivative in a known volume of hexane for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: Use a polar capillary column (e.g., DB-23, SP-2380, or similar cyanopropyl-based phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, then ramp at 5°C/min to 240°C and hold for 5 min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Compare the retention time of the synthesized sample to that of authentic cis and trans standards if available. Typically, the cis isomer will have a slightly shorter retention time on a polar column.
-
Analyze the mass spectrum to confirm the molecular weight of the FAME derivative.
-
Visualizations
Caption: Experimental workflow for the stereochemical confirmation of this compound.
Caption: Logical relationship between molecular properties and analytical observations.
References
- 1. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR SPECTROSCOPY OF FATTY ACIDS AND THEIR DERIVATIVES [orgspectroscopyint.blogspot.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 15. aocs.org [aocs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. aocs.org [aocs.org]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of cis-2-Nonenoic acid under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental degradation pathways of cis-2-Nonenoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in biological systems?
A1: The primary degradation pathway for this compound is expected to be beta-oxidation , similar to other unsaturated fatty acids. However, due to the cis double bond at an even-numbered carbon (C2), it requires a modified pathway involving auxiliary enzymes. The process begins with the activation of this compound to cis-2-Nonenoyl-CoA.
Q2: How does the cis-2 double bond affect the beta-oxidation process?
A2: The cis-2 double bond poses a challenge to the standard beta-oxidation pathway. The enzyme enoyl-CoA hydratase, which catalyzes the hydration of the double bond, will produce a D-3-hydroxyacyl-CoA intermediate from a cis-2-enoyl-CoA. This D-isomer is not a substrate for the subsequent enzyme, L-3-hydroxyacyl-CoA dehydrogenase. Therefore, an alternative route, often referred to as the epimerase pathway , is necessary to convert the D-isomer to the L-isomer, allowing beta-oxidation to proceed.[1][2]
Q3: What are the key auxiliary enzymes involved in the degradation of this compound?
A3: The key auxiliary enzymes required for the complete beta-oxidation of cis-2-Nonenoyl-CoA are:
-
3-Hydroxyacyl-CoA epimerase or two stereospecific enoyl-CoA hydratases to convert the D-3-hydroxyacyl-CoA to L-3-hydroxyacyl-CoA.[1][2]
Q4: What are the expected end products of this compound beta-oxidation?
A4: The complete beta-oxidation of this compound (a C9 fatty acid) will yield three molecules of acetyl-CoA and one molecule of propionyl-CoA.
Q5: Are there other potential degradation pathways for this compound?
A5: Yes, besides beta-oxidation, this compound can be a substrate for enzymes like unspecific peroxygenases (UPOs) . These enzymes can catalyze hydroxylation and epoxidation reactions, leading to different degradation or modification products.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation of this compound observed in vitro. | 1. Absence of necessary auxiliary enzymes (e.g., epimerase) in the reaction mixture. 2. Incorrect cellular fraction used (e.g., lacking mitochondria or peroxisomes). 3. Inactive enzymes due to improper storage or buffer conditions. | 1. Supplement the reaction with purified auxiliary enzymes or use a cell lysate known to contain them. 2. Use mitochondrial or peroxisomal fractions for beta-oxidation studies. 3. Verify enzyme activity with a known substrate and ensure optimal buffer pH and temperature. |
| Accumulation of an unexpected intermediate. | 1. Inhibition of a specific enzyme in the pathway. 2. The intermediate may be a product of a competing pathway (e.g., UPO activity). | 1. Analyze the intermediate by GC-MS or LC-MS to identify its structure. This can help pinpoint the inhibited enzyme. 2. Consider the presence of other enzymes in your system and assay for alternative products like hydroxylated or epoxidized forms. |
| Inconsistent degradation rates between replicates. | 1. Variability in enzyme concentrations. 2. Inconsistent substrate concentration. 3. Sample degradation during storage or preparation.[4] | 1. Ensure accurate and consistent pipetting of enzyme solutions. 2. Prepare a fresh stock solution of this compound and verify its concentration. 3. Store samples at -80°C and minimize freeze-thaw cycles. Analyze samples as quickly as possible after preparation. |
| Difficulty in separating and identifying metabolites. | 1. Co-elution of structurally similar isomers. 2. Low abundance of certain metabolites. | 1. Optimize the chromatography method (e.g., gradient, column type) for better separation. Derivatization of fatty acids to their methyl esters (FAMEs) can improve GC separation.[5] 2. Use a more sensitive detection method like mass spectrometry (MS) and consider sample pre-concentration steps. |
Experimental Protocols
Protocol 1: In Vitro Beta-Oxidation of this compound
Objective: To monitor the degradation of this compound by isolated mitochondria.
Materials:
-
Isolated mitochondria
-
This compound
-
ATP, CoA, NAD+, FAD
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., perchloric acid)
-
HPLC or GC-MS system
Procedure:
-
Pre-incubate isolated mitochondria in the reaction buffer.
-
Initiate the reaction by adding this compound, ATP, CoA, NAD+, and FAD.
-
Incubate at 37°C with gentle shaking.
-
At specific time points, withdraw aliquots and stop the reaction by adding a quenching solution.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the remaining this compound and its metabolites using HPLC or GC-MS.
Protocol 2: Analysis of Degradation Products by GC-MS
Objective: To identify and quantify the metabolites of this compound degradation.
Materials:
-
Reaction samples from Protocol 1
-
Internal standard (e.g., heptadecanoic acid)
-
Derivatization agent (e.g., BF3-methanol)
-
Organic solvent (e.g., hexane)
-
GC-MS system with a suitable capillary column
Procedure:
-
To the supernatant from the in vitro reaction, add the internal standard.
-
Extract the fatty acids using an organic solvent.
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) by adding the derivatization agent and heating.
-
Extract the FAMEs with an organic solvent.
-
Inject the sample into the GC-MS for analysis.
-
Identify metabolites by comparing their mass spectra and retention times to known standards.
Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes of this compound degradation experiments. Actual results may vary depending on the specific experimental conditions.
Table 1: Time-Course of this compound Degradation
| Time (minutes) | This compound (nmol/mg protein) | Heptanoyl-CoA (nmol/mg protein) | Pentanoyl-CoA (nmol/mg protein) | Propionyl-CoA (nmol/mg protein) | Acetyl-CoA (nmol/mg protein) |
| 0 | 100 | 0 | 0 | 0 | 0 |
| 10 | 75 | 20 | 5 | 0 | 25 |
| 20 | 50 | 35 | 10 | 5 | 50 |
| 30 | 25 | 20 | 25 | 10 | 75 |
| 60 | 5 | 5 | 10 | 20 | 95 |
Table 2: Effect of Enzyme Inhibitors on this compound Degradation
| Condition | This compound Consumed (%) | 3-Hydroxy-Nonenoyl-CoA Accumulated (nmol) |
| Control | 95 | 2 |
| + Epimerase Inhibitor | 20 | 78 |
| + Thiolase Inhibitor | 85 | 5 |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for analyzing degradation.
References
- 1. fatty acid beta-oxidation, unsaturated, even number, epimerase pathway | SGD [yeastgenome.org]
- 2. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1577-98-6 | Benchchem [benchchem.com]
- 4. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of cis-2-Nonenoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use cis-2-Nonenoic acid in cell culture. The following sections offer detailed protocols, troubleshooting advice, and strategies to enhance its biological activity.
Section 1: Frequently Asked Questions (FAQs) - Essential Concepts & Preparation
Q1: What is this compound and why is its configuration important?
A1: this compound is a medium-chain, monounsaturated fatty acid. The "cis" configuration of the double bond at the second carbon position creates a distinct bend in its structure.[1] This "kink" is critical as it can influence how the molecule interacts with and integrates into biological membranes, potentially increasing membrane fluidity.[1] Its structural relative, cis-2-decenoic acid, is a known signaling molecule in microorganisms, suggesting that this compound may also possess significant biological signaling capabilities.[2][3]
Q2: Why is this compound difficult to use in cell culture?
A2: Like most fatty acids, this compound has poor solubility in aqueous solutions like cell culture media.[4][5] Direct addition can lead to the formation of micelles, non-uniform concentrations, and potential cytotoxicity unrelated to its biological activity. To ensure consistent and effective delivery to cells, it must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA).[4][6]
Q3: What is a fatty acid-BSA complex and why is it necessary?
A3: A fatty acid-BSA complex is a solution where individual fatty acid molecules bind to specific hydrophobic pockets on the BSA protein.[7] This process mimics how fatty acids are transported in the bloodstream.[6] Using a BSA complex is crucial for several reasons:
-
Increases Solubility: It allows the fatty acid to be evenly dispersed in the culture medium.[6]
-
Enhances Bioavailability: It facilitates the delivery of the fatty acid to the cells in a physiologically relevant manner.[8]
-
Reduces Non-specific Toxicity: It prevents the detergent-like effects that high concentrations of free fatty acids can have on cell membranes.[9]
Q4: What is the importance of the fatty acid-to-BSA molar ratio?
A4: The molar ratio of fatty acid to BSA is a critical parameter that determines the concentration of "free" or unbound fatty acid in the medium.[6] A high ratio can lead to increased free fatty acid concentrations, which may induce cytotoxicity.[4] Different ratios can elicit different cellular responses; for example, one study on palmitate showed that a 2:1 ratio was anti-inflammatory while a 10:1 ratio was pro-inflammatory.[4] It is essential to calculate, control, and report this ratio in your experiments.
Section 2: Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a 5:1 molar ratio fatty acid-BSA complex, which can be adapted for different final concentrations.
Materials:
-
This compound (MW: 156.22 g/mol )
-
Fatty acid-free BSA (MW: ~66,500 g/mol )
-
Ethanol (or NaOH for saponification)
-
Sterile deionized water
-
Cell culture medium (e.g., DMEM)
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 10% (w/v) BSA Stock Solution:
-
Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile deionized water or PBS.
-
Gently swirl to dissolve; do not vortex vigorously as this can denature the protein.
-
Warm the solution to 37°C to aid dissolution.[4]
-
Sterilize the solution using a 0.22 µm syringe filter. Store at 4°C.
-
-
Prepare a 150 mM Fatty Acid Stock Solution:
-
Calculate the mass of this compound needed. For 1 mL: 156.22 g/mol * 0.150 mol/L * 0.001 L = 0.0234 g (23.4 mg).
-
Dissolve 23.4 mg of this compound in 1 mL of 100% ethanol.
-
Warm to 65°C and vortex periodically until fully dissolved.[10]
-
Alternative Saponification Method: Dissolve the fatty acid in a small amount of 0.1 M NaOH at 70°C to create the sodium salt, which is more water-soluble.[4]
-
-
Complexation of Fatty Acid to BSA:
-
In a sterile tube, add the required volume of the 10% BSA solution to your cell culture medium.
-
Warm the BSA-containing medium in a 37°C water bath for at least 30 minutes.[11]
-
Slowly add the fatty acid stock solution dropwise to the BSA solution while gently swirling.
-
Incubate the mixture in a 37°C water bath for at least 1 hour, with occasional gentle mixing, to allow for complexation.[6][11]
-
The final solution is now ready to be added to your cell cultures.
-
-
Prepare a Vehicle Control:
-
It is critical to prepare a control solution containing BSA and the solvent (e.g., ethanol) used to dissolve the fatty acid, at the same final concentration used in the experimental conditions.[6] This accounts for any effects of the carrier and solvent.
-
Protocol 2: Assessing Cell Viability with MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Cells cultured in a 96-well plate
-
This compound-BSA complex and Vehicle-BSA control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of the this compound-BSA complex. Include wells for the Vehicle-BSA control and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: Add 10 µL of the 5 mg/mL MTT solution to each well (for a final volume of 100 µL).[12]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[12]
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm within 1 hour.
-
Data Analysis: Subtract the absorbance of a blank (medium + MTT + solubilizing agent, no cells). Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
Section 3: Enhancing Biological Activity
Enhancing the biological activity of this compound involves optimizing its delivery, identifying the most effective concentration, and potentially combining it with other agents to produce synergistic effects.
Q5: How can I optimize the delivery and uptake of this compound?
A5: Proper complexation with BSA is the most critical factor.[13] Experiment with different FA:BSA molar ratios (e.g., 1:1, 3:1, 6:1) to find the optimal balance between bioavailability and cytotoxicity for your specific cell line.[4] Ensure that the BSA is fully dissolved and the complexation is performed at 37°C for an adequate time to ensure efficient binding.[4][11]
Q6: How do I determine the optimal working concentration?
A6: The optimal concentration is cell-type dependent and must be determined empirically.
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from low micromolar (1-10 µM) to higher concentrations (50-500 µM)) to identify the therapeutic window.[14]
-
Assess Cytotoxicity: Use a viability assay like MTT to identify the concentration at which toxicity becomes significant.[15] The goal is to find the highest concentration that elicits a biological effect without causing excessive cell death.
-
Time-Course Experiment: The effects of fatty acids can be time-dependent. Assess the cellular response at different time points (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration.[9]
Q7: Can the activity of this compound be enhanced by combination treatments?
A7: Yes, this is a promising area for investigation. The structurally similar molecule, cis-2-decenoic acid, has been shown to revert dormant bacterial "persister" cells to a metabolically active state, thereby making them susceptible to antibiotics.[3][16] This suggests a potential mechanism for synergy.
Hypothetical Strategy for Mammalian Cells: If you are studying this compound in the context of a disease like cancer, you could hypothesize that it might "awaken" dormant or resistant cells, making them more sensitive to standard chemotherapeutic agents.
-
Experimental Approach:
-
Determine the sub-toxic concentration of this compound.
-
Determine the IC50 (half-maximal inhibitory concentration) of a relevant chemotherapeutic drug for your cell line.
-
Treat cells with the drug alone, this compound alone, and a combination of both.
-
Assess cell viability. A synergistic effect is observed if the combined treatment results in significantly more cell death than the additive effect of each agent alone.
-
Section 4: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in the medium upon adding the FA-BSA complex. | 1. Incomplete dissolution of the fatty acid stock. 2. Incomplete complexation with BSA. 3. Temperature of the medium was too low during addition. | 1. Ensure the fatty acid stock is fully dissolved, warming if necessary.[10] 2. Increase incubation time for complexation (e.g., overnight at 37°C on a shaker).[6] 3. Ensure all solutions are at 37°C before mixing.[4] |
| High cell death observed even at low concentrations. | 1. High FA:BSA molar ratio leading to excess free fatty acid. 2. Solvent (e.g., ethanol) toxicity.[9] 3. Contamination of BSA with endotoxins. 4. The cell line is highly sensitive to lipid overload. | 1. Decrease the FA:BSA ratio (e.g., from 5:1 to 2:1).[4] 2. Ensure your vehicle control has the same final solvent concentration; if toxicity is still high, reduce the solvent concentration in your stock. 3. Use a high-purity, low-endotoxin grade of fatty acid-free BSA. 4. Reduce the treatment duration or concentration range. |
| No observable biological effect. | 1. Concentration is too low. 2. Insufficient uptake by cells due to low FA:BSA ratio or low serum in media. 3. The chosen assay is not sensitive to the biological change. 4. The cell line is non-responsive. | 1. Increase the concentration of this compound. 2. Increase the FA:BSA ratio. Be aware that reducing serum in the final medium can alter the effective FA:BSA ratio.[4] 3. Use a more direct or sensitive endpoint (e.g., qPCR for a target gene, Western blot for a signaling protein). 4. Confirm the activity in a different, reported-responsive cell line if possible. |
| High variability between replicate wells in the MTT assay. | 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals. 3. Cell death and detachment before MTT addition. | 1. Ensure a single-cell suspension before plating and be consistent with pipetting technique. 2. After adding the solubilizing agent, shake the plate for at least 15 minutes and visually inspect wells for complete dissolution. 3. Check for floating cells before adding MTT; this may indicate that the chosen time point or concentration is too toxic. |
Section 5: Signaling Pathways & Visualizations
Fatty acids are known to act as signaling molecules by binding to specific receptors on the cell surface. Key receptors in mammalian cells include the G protein-coupled receptors FFAR1 (GPR40) and FFAR4 (GPR120), and the transporter/receptor CD36.[17][18][19] Activation of these receptors can trigger various downstream signaling cascades.
Caption: Potential signaling pathway for this compound in mammalian cells.
References
- 1. Fatty acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 1577-98-6 | Benchchem [benchchem.com]
- 3. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturedish.com [cellculturedish.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 11. wklab.org [wklab.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Optimization of methods and treatment conditions for studying effects of fatty acids on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: concentration thresholds and implications for clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
Matrix effects in the analysis of cis-2-Nonenoic acid from complex samples
Welcome to the technical support center for the analysis of cis-2-Nonenoic acid in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
Q2: I am observing significant signal suppression for this compound in my LC-MS/MS analysis of plasma samples. What are the likely causes?
A2: Signal suppression in plasma samples is often caused by phospholipids, which are abundant in this matrix and can co-elute with this compound, interfering with the ionization process in the mass spectrometer source.[1] Other potential sources of suppression include salts, endogenous metabolites, and administered drugs or their metabolites.
Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?
A3: A robust sample preparation method is crucial for minimizing matrix effects. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): A highly effective technique that can provide a very clean extract by using a stationary phase to selectively retain and elute this compound.
The choice of method will depend on the specific requirements of your assay, such as required sensitivity and sample throughput.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of this compound?
A4: Yes, using a SIL-IS, such as deuterated this compound, is highly recommended and considered the gold standard for compensating for matrix effects.[2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar extraction recovery and ionization suppression or enhancement, allowing for accurate correction and reliable quantification.
Q5: How can I quantitatively assess the extent of matrix effects in my method?
A5: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[1] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure standard solution at the same concentration. The ratio of these areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Interaction with active sites in the GC inlet or LC column. | Use a deactivated GC liner or a column with end-capping. For LC, consider adjusting the mobile phase pH or using a different stationary phase. |
| High Variability Between Replicate Injections | Inconsistent matrix effects between samples. | Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). Ensure the consistent use of a suitable internal standard, preferably a SIL-IS. |
| Low Recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and pH for LLE. For SPE, evaluate different sorbents and elution solvents. |
| Signal Drifting During Analytical Run | Gradual build-up of matrix components in the ion source. | Clean the mass spectrometer's ion source. Incorporate a divert valve to direct the early and late eluting, non-target components to waste. |
| Unexpected Peaks or Interferences | Co-eluting endogenous compounds or contaminants. | Improve chromatographic resolution by modifying the gradient profile, mobile phase composition, or switching to a column with a different selectivity. |
Experimental Protocols
Below are example protocols for the analysis of this compound in human plasma and urine. These are intended as a starting point and may require optimization for your specific application and instrumentation.
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., 1 µg/mL deuterated this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and 100 µL of water.
-
Vortex for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 155.1 -> Product ion (m/z) 59.1
-
Deuterated this compound (d3): Precursor ion (m/z) 158.1 -> Product ion (m/z) 62.1
-
Protocol 2: GC-MS Analysis of this compound in Human Urine
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 500 µL of urine, add 20 µL of internal standard working solution (e.g., 5 µg/mL deuterated this compound in methanol) and 50 µL of 5M HCl to acidify the sample to pH < 2.[5]
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined extracts to dryness under nitrogen at 37°C.[5]
-
To the dried residue, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[5]
-
Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative.
2. GC-MS Conditions:
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]
-
Injection Mode: Splitless, 1 µL injection volume.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of this compound and its deuterated internal standard.
Quantitative Data Summary
The following tables provide illustrative data on recovery and matrix effects for the analysis of this compound based on typical performance of similar fatty acids in biological matrices.
Table 1: Illustrative Recovery of this compound using Different Sample Preparation Techniques.
| Sample Matrix | Preparation Method | Analyte Recovery (%) | RSD (%) (n=6) |
| Human Plasma | Protein Precipitation | 85.2 | 8.5 |
| Human Plasma | Liquid-Liquid Extraction | 92.5 | 5.1 |
| Human Plasma | Solid-Phase Extraction | 96.8 | 3.2 |
| Human Urine | Liquid-Liquid Extraction | 94.3 | 4.7 |
Table 2: Illustrative Matrix Effect Evaluation for this compound in Human Plasma and Urine (Post-Extraction Spike Method).
| Sample Matrix | Matrix Factor | RSD (%) (n=6) | Interpretation |
| Human Plasma | 0.78 | 12.3 | Significant Ion Suppression |
| Human Urine | 0.91 | 9.8 | Minor Ion Suppression |
Matrix Factor = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effect-related issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. erndim.org [erndim.org]
- 6. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing cis-2-Nonenoic Acid Dosage for Biofilm Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of cis-2-Nonenoic acid for bacterial biofilm inhibition.
Disclaimer
The majority of the available research data pertains to cis-2-decenoic acid (C2DA), a closely related fatty acid molecule. Due to the limited specific data on this compound, the information and guidance provided herein are largely based on studies involving C2DA and should be adapted and validated for this compound in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound to inhibit biofilm formation?
A1: Based on studies with the related molecule cis-2-decenoic acid (C2DA), a broad range of effective concentrations has been reported depending on the bacterial species and experimental conditions. For initial experiments, a concentration range of 2.5 nM to 500 µg/mL can be considered.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific strain and conditions.
Q2: How does this compound affect existing, mature biofilms?
A2: Cis-2-decenoic acid (C2DA) has been shown to induce the dispersion of mature biofilms in a variety of Gram-negative and Gram-positive bacteria, as well as in yeast.[1][3][4] This means it can trigger the release of bacterial cells from the biofilm structure, making them more susceptible to antimicrobial agents.[3]
Q3: Can this compound be used in combination with antibiotics?
A3: Yes, studies have demonstrated that cis-2-decenoic acid (C2DA) can have additive and synergistic effects when used with various antibiotics, such as tetracycline, amikacin, ceftazidime, ciprofloxacin, and tobramycin.[5][6] This combination can lead to a significant reduction in the biofilm biomass and enhanced killing of the constituent bacteria.[7][8] The mechanism for this synergy is thought to involve increased membrane permeability caused by C2DA, which allows for better penetration of the antibiotic.[5]
Q4: Is this compound cytotoxic to mammalian cells?
A4: Studies on cis-2-decenoic acid (C2DA) at concentrations effective for biofilm inhibition (up to 500 µg/mL) have shown no cytotoxic effects on human fibroblasts.[2] However, it is essential to perform cytotoxicity assays with your specific cell lines and experimental setup to confirm biocompatibility.
Q5: What is the mechanism of action of this compound in biofilm inhibition?
A5: The primary mechanism appears to be the induction of a natural biofilm dispersion response.[1][4] In Pseudomonas aeruginosa, the signaling pathway of the related molecule cis-2-decenoic acid (C2DA) has been shown to regulate genes involved in motility, chemotaxis, and cell attachment.[1][9] Additionally, C2DA has been found to interact with bacterial cell membranes, increasing their permeability.[5] This disrupts the biofilm structure and enhances the efficacy of co-administered antibiotics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant biofilm inhibition observed. | - Sub-optimal concentration: The concentration of this compound may be too low for the specific bacterial strain or experimental conditions. - Inappropriate solvent: The solvent used to dissolve the fatty acid may be interfering with its activity or bacterial growth. - Strain-specific resistance: The target microorganism may not be responsive to this particular fatty acid. | - Perform a dose-response experiment with a wider range of concentrations. - Ensure the final solvent concentration in the experimental wells is minimal and does not affect biofilm formation. Include a solvent-only control. - Test against a known responsive strain as a positive control. |
| High variability in results between replicates. | - Inconsistent biofilm formation: The initial bacterial attachment and biofilm growth may be uneven across the wells of the microtiter plate. - Inaccurate pipetting: Errors in dispensing the bacterial culture or the treatment solutions. - Edge effects: Wells on the periphery of the plate may experience different temperature and humidity conditions, leading to inconsistent biofilm growth. | - Optimize the inoculation density and incubation time to ensure a consistent and robust biofilm. - Use calibrated pipettes and ensure proper mixing of all solutions. - Avoid using the outer wells of the plate for critical experiments. Fill them with sterile media or water to maintain humidity. |
| This compound precipitates out of solution. | - Low solubility: Fatty acids can have limited solubility in aqueous media. - Incorrect solvent: The chosen solvent may not be appropriate for the desired final concentration. | - Prepare a high-concentration stock solution in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the growth medium. Ensure the final solvent concentration is low and non-toxic to the bacteria. - Gentle warming and sonication may help to dissolve the compound. |
| Observed biofilm inhibition, but it is not dose-dependent. | - Saturation effect: The inhibitory effect may have reached its maximum at the lowest concentration tested. - Cytotoxicity at higher concentrations: At higher concentrations, the compound might be inhibiting planktonic cell growth rather than specifically targeting biofilm formation. | - Test a lower range of concentrations to identify the minimum biofilm inhibitory concentration (MBIC). - Perform a planktonic growth inhibition assay (MIC) in parallel to distinguish between anti-biofilm and antimicrobial effects. |
Data Presentation: Effective Concentrations of cis-2-Decenoic Acid (C2DA)
The following table summarizes the effective concentrations of the related molecule, cis-2-decenoic acid (C2DA), for biofilm inhibition and dispersal from various studies. This data can be used as a starting point for optimizing this compound dosage.
| Bacterial Species | Effect | Effective Concentration | Reference |
| Pseudomonas aeruginosa | Biofilm Formation Prevention | 2.5 nM | [1] |
| Pseudomonas aeruginosa | Biofilm Dispersion | 10 - 620 nM | [9] |
| Staphylococcus aureus (MRSA) | Biofilm Formation Prevention | 125 µg/mL | [2] |
| Staphylococcus aureus (MRSA) | Bacterial Growth Inhibition | 500 µg/mL | [2] |
| Escherichia coli & Klebsiella pneumoniae | Biofilm Formation Prevention | 310 nM | [1] |
| Vibrio vulnificus | Synergistic with Ciprofloxacin | 150 µM | [10] |
| Food-related bacteria | Synergistic with disinfectants/antibiotics | 310 nM | [7] |
Experimental Protocols
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol is used to determine the lowest concentration of a compound that inhibits the formation of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound
-
Solvent for the compound (e.g., ethanol or DMSO)
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic acid or 95% Ethanol for destaining
-
Plate reader
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to a standardized cell density (e.g., 1 x 10^6 CFU/mL).
-
Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions of the compound in the growth medium directly in the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (medium only). Also, include a solvent control.
-
Inoculation: Add the diluted bacterial suspension to each well (except the negative control).
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for the bacterial strain (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells from the wells. Wash the wells carefully with a sterile saline solution or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add the Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the Crystal Violet solution and wash the wells again with PBS or water until the washings are clear.
-
Destaining: Add the destaining solution (e.g., 30% acetic acid) to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance of the destained solution at a specific wavelength (e.g., 570-595 nm) using a plate reader. The MBIC is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the positive control.
Visualizations
Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).
Caption: Proposed signaling pathway for C2DA-induced biofilm dispersion.
References
- 1. mdpi.com [mdpi.com]
- 2. Cis-2-decenoic acid inhibits S. aureus growth and biofilm in vitro: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. The Novel Effect of cis-2-Decenoic Acid on Biofilm Producing Pseudomonas aeruginosa [mdpi.com]
- 7. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 8. A combination of cis-2-decenoic acid and antibiotics eradicates pre-established catheter-associated biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarcommons.sc.edu [scholarcommons.sc.edu]
Technical Support Center: Purity Analysis of Commercially Available cis-2-Nonenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available cis-2-Nonenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial batches of this compound?
A1: Commercial batches of this compound can contain several impurities stemming from its synthesis and potential degradation. The most common impurity is the trans-isomer, trans-2-Nonenoic acid, due to the potential for isomerization of the cis double bond. Other potential impurities include saturated fatty acids (such as nonanoic acid), residual solvents from the purification process, and oxidation byproducts. In some cases, contamination from laboratory materials, such as palmitic and stearic acid from glassware or plasticware, can also be observed.
Q2: What is the expected purity of commercially available this compound?
A2: The purity of commercially available this compound can vary between suppliers and batches. Typically, purities range from 95% to over 99%. It is crucial to consult the certificate of analysis (CoA) provided by the supplier for the specific batch you are using. For applications sensitive to isomeric purity, it is highly recommended to perform your own purity analysis upon receipt of the material.
Q3: How should I store this compound to maintain its purity?
A3: To minimize degradation and isomerization, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For long-term storage, -20°C is recommended.[1] For short-term storage, refrigeration at 2-8°C is acceptable. Protect the compound from light and moisture. Aliquoting the sample upon receipt can help to avoid repeated freeze-thaw cycles.
Q4: Can I use spectroscopic methods like ¹H NMR to determine the isomeric purity?
A4: Yes, ¹H NMR spectroscopy is a powerful tool for determining the ratio of cis to trans isomers. The vinyl protons of the cis and trans isomers exhibit distinct chemical shifts and coupling constants, allowing for their differentiation and quantification.
Troubleshooting Guides
GC-MS Analysis Issues
Problem 1: My GC-MS analysis shows a significant peak corresponding to the trans-isomer that is not reported on the CoA.
-
Possible Cause 1: Isomerization during sample preparation or analysis. High temperatures in the GC inlet can promote the isomerization of this compound to its more stable trans form.
-
Troubleshooting Steps:
-
Lower the inlet temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte.
-
Use a milder derivatization agent: If derivatizing to a fatty acid methyl ester (FAME), consider using a less acidic catalyst or a shorter reaction time.
-
Analyze the underivatized acid: If possible, analyze the free fatty acid to see if the isomerization is occurring during derivatization.
-
-
-
Possible Cause 2: Improper storage. Exposure to heat, light, or acidic conditions during storage can lead to isomerization.
-
Troubleshooting Steps:
-
Review storage conditions: Ensure the compound has been stored at the recommended temperature and protected from light.
-
Test a freshly opened sample: If possible, compare the results with a new, unopened vial of the same batch.
-
-
Problem 2: I am observing unexpected peaks in my GC-MS chromatogram.
-
Possible Cause 1: Contamination from solvents or glassware. Solvents can contain trace impurities, and glassware can leach contaminants. Phthalates are a common contaminant from plastic labware.
-
Troubleshooting Steps:
-
Run a solvent blank: Inject the solvent used for sample preparation to check for contaminants.
-
Thoroughly clean glassware: Use a rigorous cleaning protocol for all glassware. Baking glassware at a high temperature (e.g., 450°C) can help remove organic residues.
-
Avoid plasticware: Whenever possible, use glass or stainless steel materials to minimize leaching of plasticizers.
-
-
-
Possible Cause 2: Sample degradation. Unsaturated fatty acids can be susceptible to oxidation.
-
Troubleshooting Steps:
-
Use fresh samples: Prepare samples immediately before analysis.
-
Add an antioxidant: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the sample to prevent oxidation.[1]
-
-
HPLC Analysis Issues
Problem 3: I am getting poor peak shape or resolution in my HPLC analysis.
-
Possible Cause 1: Inappropriate column or mobile phase. The choice of stationary and mobile phases is critical for good chromatographic separation.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Adjust the gradient and/or the pH of the aqueous component of the mobile phase. For C18 columns, a gradient of acetonitrile and water is often used.[2]
-
Try a different column: If optimizing the mobile phase is not sufficient, consider a column with a different selectivity.
-
-
-
Possible Cause 2: Sample overload. Injecting too much sample can lead to broad, asymmetric peaks.
-
Troubleshooting Steps:
-
Dilute the sample: Try injecting a more dilute solution of your sample.
-
-
Problem 4: I am not detecting my compound or the sensitivity is very low.
-
Possible Cause: Lack of a strong chromophore. Aliphatic fatty acids like this compound do not have a strong UV chromophore, leading to poor sensitivity with UV detection.
-
Troubleshooting Steps:
-
Use a universal detector: Consider using a detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
-
Derivatize the analyte: Derivatize the carboxylic acid with a reagent that introduces a strong chromophore. For example, 2,4'-dibromoacetophenone can be used to create an ester that can be detected by UV at around 256 nm.[2]
-
-
Data Presentation
Table 1: Typical GC-MS Parameters for FAME Analysis of this compound
| Parameter | Condition |
| Column | DB-23 (or similar polar capillary column) |
| Injector Temperature | 250°C |
| Oven Program | Initial 50°C (2 min), ramp 8°C/min to 250°C, ramp 10°C/min to 280°C (hold 28 min)[2] |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) at 70 eV[2] |
| Scan Range | 40-650 amu[2] |
Table 2: HPLC Parameters for Derivatized this compound Analysis
| Parameter | Condition |
| Derivatizing Agent | 2,4'-dibromoacetophenone[2] |
| Column | Nova Pak C18 (4 µm, 250 x 4.6 mm I.D.)[2] |
| Mobile Phase | Binary gradient of acetonitrile and water[2] |
| Detection | UV at ~256 nm |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
-
Sample Preparation: Weigh approximately 10 mg of this compound into a glass vial.
-
Reagent Addition: Add 2 mL of a 2% sulfuric acid solution in methanol.
-
Reaction: Cap the vial tightly and heat at 70°C for 1 hour.
-
Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of water. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAME.
-
Analysis: Carefully transfer the hexane layer to a GC vial for analysis.
Mandatory Visualization
Caption: Workflow for the purity analysis of this compound.
Caption: Troubleshooting logic for unexpected peaks in chromatographic analysis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of cis- and trans-2-Nonenoic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a molecule is paramount. This guide provides a detailed comparison of the biological activities of cis-2-nonenoic acid and trans-2-nonenoic acid, summarizing the available experimental data and outlining the methodologies employed in these studies.
While direct comparative studies on the biological activities of cis- and trans-2-nonenoic acid are not extensively available in the current body of scientific literature, this guide synthesizes the existing research on each isomer to facilitate a better understanding of their individual properties and potential therapeutic applications. The primary areas of differential activity appear to lie in their influence on microbial quorum sensing and their anti-inflammatory and fungicidal properties.
Antibacterial and Quorum Sensing Activity
A significant body of research points to the role of cis-2-unsaturated fatty acids as signaling molecules in bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation.[1] Much of the detailed investigation has focused on cis-2-decenoic acid, a close structural analog of this compound, which acts as a biofilm dispersion autoinducer in a range of Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans.[2][3]
Signaling Pathway of cis-2-Unsaturated Fatty Acids in Bacteria
In some pathogenic bacteria, such as Salmonella enterica, cis-2-unsaturated fatty acids have been shown to repress the expression of virulence genes.[1] The proposed mechanism involves the direct binding of the fatty acid to HilD, a key transcriptional regulator. This interaction prevents HilD from binding to the promoter regions of virulence genes and leads to its degradation, thereby inhibiting the bacterium's invasive capabilities.[1]
References
A Comparative Analysis of Cis-2-Nonenoic Acid and Cis-2-Decenoic Acid in Biofilm Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two structurally similar fatty acids, cis-2-Nonenoic acid and cis-2-decenoic acid, in the context of microbial biofilm control. The information presented is based on available scientific literature and aims to provide an objective overview for research and development purposes.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. These complex structures provide bacteria with protection from environmental stresses, including host immune responses and antimicrobial agents, making them a significant challenge in clinical and industrial settings. The discovery of signaling molecules that can modulate biofilm formation and dispersal has opened new avenues for the development of novel anti-biofilm strategies. Among these are the cis-2-unsaturated fatty acids, which act as diffusible signal factors (DSFs) in various bacterial species. This guide focuses on comparing the known efficacy and mechanisms of action of this compound and cis-2-decenoic acid.
Efficacy in Biofilm Control: A Comparative Summary
A substantial body of research has highlighted the potent anti-biofilm properties of cis-2-decenoic acid (cis-DA), a signaling molecule produced by Pseudomonas aeruginosa. In contrast, specific data on the efficacy of this compound in biofilm regulation is limited in the current scientific literature. Its structural similarity to cis-DA suggests it may possess similar bioactivities, a hypothesis that warrants further investigation.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of cis-2-decenoic acid against various microorganisms. A corresponding section for this compound is included to highlight the current knowledge gap.
| Compound | Target Microorganism | Effective Concentration | Observed Effect | Citation |
| Cis-2-Decenoic Acid | Pseudomonas aeruginosa | 2.5 nM | Biofilm dispersion | [1][2] |
| Pseudomonas aeruginosa | 1 nM - 1 mM | Reduction in biofilm thickness, biomass, and roughness | [2] | |
| Staphylococcus aureus (MRSA) | 734 µM | Prevention of biofilm formation | [2] | |
| Staphylococcus aureus (MRSA) | 125 µg/mL | Biofilm inhibition | [3] | |
| Escherichia coli & Klebsiella pneumoniae | 310 nM | Prevention of biofilm formation in single and dual-species biofilms | [2] | |
| Various food-related bacteria | 310 nM | Induces biofilm dispersal and enhances antibiotic efficacy | ||
| Vibrio vulnificus | 150 µM | In combination with ciprofloxacin, significantly reduces cell growth and biofilm biomass | ||
| This compound | Data Not Available | Data Not Available | Data Not Available |
Mechanism of Action
Cis-2-Decenoic Acid: A Well-Characterized Signaling Molecule
Cis-2-decenoic acid functions as a cell-to-cell signaling molecule that induces a shift from a sessile (biofilm) to a planktonic (free-swimming) phenotype in a wide range of bacteria.[1] Its mechanism of action involves the regulation of a large number of genes, with studies identifying 666 differentially expressed genes in P. aeruginosa in the presence of cis-DA. These genes are involved in motility, chemotaxis, cell attachment, and metabolism.[3] The signaling pathway for cis-DA in P. aeruginosa is beginning to be elucidated, with the sensor/response regulator hybrid DspS (PA4112) identified as a key sensor for cis-DA.
Furthermore, cis-DA has been shown to revert persister cells—dormant, antibiotic-tolerant cells within a biofilm—to a metabolically active and antibiotic-susceptible state.[1] This property makes it a promising candidate for combination therapies with conventional antibiotics.
This compound: A Postulated Mechanism
While specific signaling pathways for this compound have not been detailed, its structural resemblance to cis-DA and other DSFs suggests it may interact with similar cellular targets. The general mechanism for the antimicrobial activity of short and medium-chain fatty acids involves the disruption of the microbial cell membrane. The undissociated form of the acid can cross the cell wall and dissociate in the more alkaline cytoplasm, leading to internal acidification and metabolic disruption. Further research is needed to determine if this compound also functions as a specific signaling molecule in a manner analogous to cis-DA.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the efficacy of anti-biofilm agents.
Biofilm Dispersal Assay
This assay measures the ability of a compound to disperse a pre-formed biofilm.
-
Biofilm Growth: Grow bacterial biofilms in a suitable medium in the wells of a microtiter plate for a specified period (e.g., 24-48 hours) to allow for mature biofilm formation.
-
Planktonic Cell Removal: Carefully remove the planktonic bacteria from the wells by aspiration.
-
Treatment: Add fresh medium containing various concentrations of the test compound (e.g., this compound or cis-2-decenoic acid) to the wells. Include appropriate controls (e.g., medium without the compound).
-
Incubation: Incubate the plate for a defined period to allow for dispersal.
-
Quantification of Dispersed Cells: Transfer the supernatant from each well to a new microtiter plate and measure the optical density (OD) at 600 nm to quantify the number of dispersed cells.
-
Quantification of Remaining Biofilm (Optional): The remaining biofilm in the original plate can be quantified using the crystal violet staining method described below.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum from an overnight culture, adjusting the concentration to a specific McFarland standard (e.g., 0.5).
-
Serial Dilutions: Prepare serial dilutions of the test compounds in a suitable broth medium in the wells of a microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Crystal Violet Biofilm Assay
This is a common method for quantifying the total biomass of a biofilm.
-
Biofilm Formation and Treatment: Grow and treat biofilms in a microtiter plate as described in the dispersal assay.
-
Washing: After removing the supernatant, wash the wells with a buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining planktonic cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Transfer the solubilized crystal violet solution to a new plate and measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the biofilm biomass.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing complex biological processes and experimental procedures can significantly aid in their understanding. The following diagrams are generated using the DOT language for Graphviz.
Caption: Experimental workflow for evaluating biofilm dispersal efficacy.
Caption: Postulated signaling pathway for cis-2-decenoic acid in P. aeruginosa.
Conclusion
Cis-2-decenoic acid is a well-documented and potent regulator of bacterial biofilms, with established efficacy against a broad range of microorganisms. Its ability to disperse mature biofilms and sensitize persister cells to antibiotics makes it a highly attractive candidate for further therapeutic development.
The efficacy of this compound in biofilm control remains largely unexplored. Based on its structural similarity to cis-2-decenoic acid, it is a promising candidate for investigation. Future research should focus on conducting direct comparative studies to quantify the anti-biofilm and antimicrobial properties of this compound against clinically and industrially relevant microorganisms. Such studies are essential to determine its potential as a novel anti-biofilm agent.
References
- 1. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 3. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid [mdpi.com]
Comparative Guide to the Structural Activity Relationship of cis-2-Alkenoic Acids in Biofilm Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cis-2-alkenoic acids and their analogs as potential agents for controlling bacterial biofilms. The information presented herein is based on available experimental data and aims to elucidate the structural features crucial for their biological activity.
Introduction to cis-2-Alkenoic Acids and Biofilm Control
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances.[1] These biofilms exhibit increased resistance to conventional antibiotics and the host immune system, posing a significant challenge in clinical and industrial settings.[2][3] A promising strategy to combat biofilm-related issues is the use of molecules that can interfere with biofilm formation or induce their dispersal.
cis-2-Alkenoic acids are a class of fatty acids that have emerged as potent signaling molecules in various bacteria, playing a role in cell-to-cell communication and biofilm regulation.[3] Notably, cis-2-decenoic acid (CDA), a molecule produced by Pseudomonas aeruginosa, has been shown to induce the dispersal of established biofilms and inhibit their formation across a range of bacterial species.[2][3] This has spurred research into the structural activity relationship (SAR) of this class of compounds to develop more effective anti-biofilm agents.
Structural Features Influencing Biofilm Dispersal Activity
The anti-biofilm activity of cis-2-alkenoic acids is intrinsically linked to their chemical structure. Key structural determinants include the alkyl chain length, the presence and configuration of the double bond, and modifications to the carboxylic acid head group.
The Critical Role of the cis-2 Double Bond
The presence of a double bond at the C-2 position in the cis configuration is paramount for the biofilm dispersal activity. Studies comparing cis-2-decenoic acid with its trans isomer have shown that the cis configuration is significantly more active. This suggests that the specific spatial arrangement of the molecule is crucial for its interaction with the bacterial signaling machinery.
Impact of Alkyl Chain Length
The length of the alkyl chain is another critical factor influencing the efficacy of cis-2-alkenoic acids. While comprehensive quantitative data across a wide range of analogs is limited in publicly available literature, existing studies indicate that the optimal chain length for anti-biofilm activity generally falls between 10 and 14 carbon atoms. Shorter or longer chains tend to exhibit reduced activity. This suggests a specific binding pocket or interaction site that accommodates a medium-chain fatty acid.
Quantitative Comparison of Biofilm Dispersal and Inhibition
| Compound | Target Organism | Assay Type | Concentration | Effect |
| cis-2-Decenoic Acid (CDA) | Staphylococcus aureus | Biofilm Dispersal | 125 µg/mL | ~25% dispersal |
| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | Staphylococcus aureus | Biofilm Dispersal | 125 µg/mL | ~100% dispersal |
| cis-2-Decenoic Acid (CDA) | Pseudomonas aeruginosa | Biofilm Dispersal | 125 µg/mL | ~40% dispersal |
| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | Pseudomonas aeruginosa | Biofilm Dispersal | 125 µg/mL | ~60% dispersal |
| cis-2-Decenoic Acid (CDA) | MRSA | Biofilm Inhibition | 125 µg/mL | Inhibition of biofilm formation |
| cis-2-Decenoic Acid (CDA) | MRSA | Growth Inhibition | ≥500 µg/mL | Inhibition of bacterial growth |
| cis-2-Decenoic Acid (CDA) | P. aeruginosa, E. coli, K. pneumoniae, P. mirabilis, S. pyogenes, B. subtilis, S. aureus | Biofilm Dispersal | 310 nM | ≥ 3-fold increase in planktonic cells |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the anti-biofilm properties of cis-2-alkenoic acids. Below are protocols for two commonly used assays.
Crystal Violet Biofilm Assay (Static Conditions)
This method is widely used for quantifying biofilm formation in microtiter plates.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
cis-2-Alkenoic acid analogs (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.
-
Biofilm Formation: Add 200 µL of the diluted bacterial culture to each well of a 96-well plate. For testing inhibitors, add the desired concentrations of the cis-2-alkenoic acid analogs to the wells. Include appropriate controls (medium only, bacteria without inhibitor).
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for 24-48 hours without agitation.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS until the control wells are clear.
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Flow Cell Biofilm Assay (Dynamic Conditions)
This method allows for the real-time observation of biofilm development under continuous flow conditions, mimicking more realistic environments.
Materials:
-
Flow cell system (e.g., multi-channel flow cell)
-
Peristaltic pump
-
Bubble trap
-
Media reservoir
-
Waste container
-
Bacterial culture
-
Growth medium
-
Test compounds
-
Microscope (preferably confocal laser scanning microscope)
Procedure:
-
System Assembly and Sterilization: Assemble the flow cell system, including tubing, bubble trap, and media reservoir, under sterile conditions. Sterilize the entire system, for example, by autoclaving or by pumping a sterilizing agent (e.g., bleach) through the system followed by sterile water.
-
Inoculation: Inject a diluted bacterial culture into the flow cell channels. Stop the flow and allow the bacteria to attach to the surface for a defined period (e.g., 1-2 hours).
-
Flow Initiation: Start the flow of fresh growth medium through the channels at a constant, low flow rate using a peristaltic pump. To test the effect of inhibitors on biofilm formation, the medium can be supplemented with the desired concentration of the cis-2-alkenoic acid analog. To test for dispersal, the compound can be introduced after the biofilm has formed.
-
Biofilm Development: Allow the biofilm to develop over a period of hours to days, depending on the experimental design.
-
Microscopic Observation: Monitor biofilm formation and structure at regular intervals using a microscope. Confocal laser scanning microscopy is often used to obtain three-dimensional images of the biofilm architecture.
-
Image Analysis: Analyze the acquired images using appropriate software to quantify biofilm parameters such as biomass, thickness, and surface coverage.
Signaling Pathways and Logical Relationships
The biological activity of cis-2-alkenoic acids is mediated through specific signaling pathways within the bacteria. The following diagrams illustrate the general principles of their structural activity relationship and a simplified signaling pathway.
References
Unraveling the Enigma of cis-2-Nonenoic Acid in Bacterial Communication: A Comparative Guide to its Validated Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of cis-2-unsaturated fatty acids in bacterial quorum sensing, with a special focus on the unvalidated role of cis-2-nonenoic acid. While its longer-chain analogs, cis-2-decenoic acid and cis-2-dodecenoic acid, are established signaling molecules influencing virulence and biofilm formation in various pathogens, the function of this compound in this critical bacterial communication network remains largely unexplored.
This guide synthesizes available data on the validated roles of cis-2-decenoic acid and cis-2-dodecenoic acid to offer a framework for the potential investigation of this compound. By presenting established experimental protocols and comparative data, we aim to facilitate research into this potentially significant signaling molecule.
Comparative Analysis of cis-2-Unsaturated Fatty Acids in Quorum Sensing
While direct evidence for this compound's role in quorum sensing is currently lacking in published literature, the well-documented activities of its structural analogs provide a strong foundation for hypothetical comparisons and future research. The following table summarizes the known quorum sensing-related activities of cis-2-decenoic acid and cis-2-dodecenoic acid, which can serve as a benchmark for evaluating this compound.
| Feature | cis-2-Decenoic Acid | cis-2-Dodecenoic Acid (BDSF) | This compound |
| Producing Organism(s) | Pseudomonas aeruginosa[1] | Burkholderia cenocepacia[2][3][4] | Not yet identified |
| Primary Function(s) | Biofilm dispersion, inter-species and inter-kingdom signaling[1] | Regulation of virulence, biofilm formation, and motility[2][3][5] | Hypothesized to have signaling functions based on structural similarity to known signaling molecules. |
| Effective Concentration | 10 nM - 620 nM for biofilm dispersal in P. aeruginosa[1] | Micromolar concentrations for virulence modulation in P. aeruginosa[6] | To be determined |
| Known Receptor(s) | FadD1 (long-chain fatty acid-CoA ligase) in P. aeruginosa[7] | RpfR in B. cenocepacia[8] | To be determined |
| Interaction with other QS Systems | Interferes with Las, Rhl, and PQS systems in P. aeruginosa | Modulates AHL production in B. cenocepacia[2][3] | To be determined |
Signaling Pathways: A Tale of Two Analogs
The signaling pathways for cis-2-decenoic acid and cis-2-dodecenoic acid, while both centered on bacterial communication, exhibit distinct mechanisms. Understanding these can guide the search for a potential pathway for this compound.
In Pseudomonas aeruginosa, cis-2-decenoic acid binds to the long-chain fatty acid-CoA ligase FadD1. This interaction enhances the binding of FadD1 to the promoter region of the lasR gene, a master regulator of quorum sensing, thereby modulating its expression and downstream virulence functions.
In Burkholderia cenocepacia, cis-2-dodecenoic acid (BDSF) binds to the receptor protein RpfR. This binding event stimulates the phosphodiesterase activity of RpfR, leading to a decrease in the intracellular levels of the second messenger cyclic di-GMP (c-di-GMP). Altered c-di-GMP levels, in turn, affect the expression of genes related to motility, biofilm formation, and virulence.[8]
Experimental Protocols for Validation
To validate the potential role of this compound in quorum sensing, a systematic experimental approach is required. The following protocols, adapted from studies on its analogs, provide a roadmap for investigation.
Biofilm Dispersion Assay
This assay determines the ability of a compound to disperse pre-formed biofilms.
-
Organism: Pseudomonas aeruginosa PAO1 or other relevant bacterial strains.
-
Method:
-
Grow bacterial biofilms in 96-well microtiter plates for 24-48 hours.
-
Gently wash the wells with a buffer to remove planktonic cells.
-
Add fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 mM). Include a vehicle control (e.g., ethanol or DMSO) and a positive control (e.g., cis-2-decenoic acid).
-
Incubate for a defined period (e.g., 24 hours).
-
Quantify the remaining biofilm using crystal violet staining and measuring absorbance at a specific wavelength (e.g., 595 nm). A decrease in absorbance indicates biofilm dispersion.
-
Quantify planktonic cells in the supernatant by measuring optical density (e.g., at 600 nm) to assess dispersal into the liquid phase.
-
Virulence Factor Production Assays
These assays measure the effect of the compound on the production of specific virulence factors.
-
Pyocyanin Production in P. aeruginosa :
-
Grow P. aeruginosa in a suitable broth medium supplemented with different concentrations of this compound.
-
After incubation, extract pyocyanin from the culture supernatant with chloroform and then re-extract into an acidic aqueous solution.
-
Measure the absorbance of the acidic solution at 520 nm. A reduction in absorbance indicates decreased pyocyanin production.
-
-
Protease and Elastase Activity:
-
Grow bacteria in the presence of this compound.
-
Centrifuge the cultures and collect the supernatant.
-
Measure protease activity using an azocasein assay, where the release of a colored product is quantified spectrophotometrically.
-
Measure elastase activity using an elastin-Congo red assay, where the degradation of the substrate releases a colored dye.
-
Gene Expression Analysis
This method determines if this compound affects the transcription of known quorum sensing regulatory genes.
-
Method (qRT-PCR):
-
Expose bacterial cultures to a specific concentration of this compound for a defined period.
-
Extract total RNA from the bacterial cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for quorum sensing regulatory genes (e.g., lasR, rhlR, pqsR in P. aeruginosa) and a housekeeping gene for normalization.
-
Analyze the relative fold change in gene expression in treated versus untreated samples.
-
Workflow for Validating this compound's Role in Quorum Sensing
The following diagram illustrates a logical workflow for the comprehensive validation of this compound as a quorum sensing molecule.
Conclusion
The exploration of this compound's role in quorum sensing presents an exciting frontier in understanding bacterial communication. While its direct involvement remains to be validated, the established functions of its close analogs, cis-2-decenoic acid and cis-2-dodecenoic acid, provide a compelling rationale for its investigation. The comparative data and experimental frameworks presented in this guide are intended to catalyze research in this area, potentially unveiling a new player in the complex language of bacteria and offering novel targets for antimicrobial drug development. The scientific community is encouraged to employ these methodologies to elucidate the true biological function of this compound.
References
- 1. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cis-2-decenoic acid inhibits S. aureus growth and biofilm in vitro: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of cis-2-Nonenoic Acid and Other Biofilm Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cis-2-Nonenoic acid and other prominent biofilm inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in the development of novel anti-biofilm strategies.
The rise of antibiotic resistance has underscored the urgent need for alternative therapeutic approaches to combat bacterial infections. One of the key mechanisms of bacterial resistance is the formation of biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms offer protection from antibiotics and the host immune system, making infections difficult to treat. Consequently, the inhibition of biofilm formation has emerged as a promising strategy to control bacterial pathogenicity.
Among the various classes of biofilm inhibitors, fatty acids and their derivatives have garnered significant attention. This guide focuses on the comparative analysis of this compound, a medium-chain unsaturated fatty acid, against other known biofilm inhibitors. Due to the limited availability of specific data for this compound, this analysis heavily leverages data from its close structural analog, cis-2-decenoic acid (CDA), a well-studied signaling molecule in Pseudomonas aeruginosa.[1][2][3]
Quantitative Comparison of Biofilm Inhibitors
The efficacy of biofilm inhibitors is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the minimum biofilm inhibitory concentration (MBIC). The following tables summarize the available quantitative data for various biofilm inhibitors against key biofilm-forming pathogens.
Table 1: Comparative Efficacy of Biofilm Inhibitors against Pseudomonas aeruginosa
| Compound/Inhibitor | Target/Mechanism of Action | IC50 / Effective Concentration | Reference(s) |
| cis-2-Decenoic Acid (CDA) | Induces biofilm dispersion, inhibits formation | 2.5 nM - 310 nM (inhibition of formation) | [4] |
| ABA-1 | c-di-GMP signaling pathway inhibitor | IC50: 5.4 µM | [5] |
| ABA-2 | c-di-GMP signaling pathway inhibitor | IC50: 0.88 µM | [5] |
| ABA-4 | c-di-GMP signaling pathway inhibitor | 90% inhibition at 25 µM | [5] |
| ABA-5 | Quorum Sensing (LasR) Inhibitor | 100% inhibition at 50 µM | [5] |
| ABA-6 | Quorum Sensing (LasR) Inhibitor | 100% inhibition at 50 µM | [5] |
| D-Galactose Nanoparticles | LecA-mediated adhesion inhibitor | Inhibition above 6.3 µM - 12.6 µM | [6] |
| DZ2002 | S-adenosylhomocysteine hydrolase inhibitor | Significant inhibition (qualitative) | [7] |
Table 2: Comparative Efficacy of Biofilm Inhibitors against Staphylococcus aureus
| Compound/Inhibitor | Target/Mechanism of Action | IC50 / MBIC | Reference(s) |
| cis-2-Decenoic Acid (CDA) | Inhibits biofilm formation | ≥ 125 µg/mL (inhibition of formation) | [8] |
| Petroselinic Acid | Represses quorum-sensing genes | >65% inhibition at 100 µg/mL | [9] |
| Vaccenic Acid | Unknown | >65% inhibition at 100 µg/mL | [9] |
| Oleic Acid | Unknown | >65% inhibition at 100 µg/mL | [9] |
| Bromophenazine 4 | Unknown | IC50: 0.55 µM | [10] |
| Bromophenazine 6 | Unknown | IC50: 0.77 µM | [10] |
| Elasnin | Unknown | MBIC90: 1.25–2.5 μg/ml | [11] |
| Gurmarin | Unknown | IC50: 0.6 µg/ml | [12] |
Table 3: Comparative Efficacy of Biofilm Inhibitors against Candida albicans
| Compound/Inhibitor | Target/Mechanism of Action | IC50 / Effective Concentration | Reference(s) |
| cis-2-Decenoic Acid (CDA) | Induces biofilm dispersion | Induces dispersion (qualitative) | [13][14] |
| Liriope muscari extract | Inhibits yeast-to-hyphae transition | IC50: 1.56 μg/mL | [15] |
| Farnesol | Quorum sensing molecule, inhibits filamentation | Inhibits filamentation (qualitative) | [16] |
| S8-Thiazolidinedione-8 | Quorum sensing quencher | Significant decrease in biofilm formation | [16] |
| Alizarin | Downregulates hyphal-specific genes | 2 µg/mL inhibits hyphal formation | [16] |
| Chrysazin | Downregulates hyphal-specific genes | 2 µg/mL inhibits hyphal formation | [16] |
| Se-5 (Selenoester) | Unknown | IC50: 2 µg/mL | [17] |
| Se-7 (Selenoester) | Unknown | IC50: 3 µg/mL | [17] |
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation and comparison of biofilm inhibitors. Below are detailed protocols for key experiments cited in the comparative data.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay is widely used to quantify the inhibition of biofilm formation.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium (e.g., Tryptic Soy Broth for S. aureus, Luria-Bertani for P. aeruginosa) and incubate overnight at 37°C.
-
Inoculum Standardization: Dilute the overnight culture in fresh medium to a standardized optical density (OD) at 600 nm, typically 0.05-0.1.
-
Treatment Application: In a 96-well microtiter plate, add the standardized bacterial suspension to each well. Then, add serial dilutions of the test compound (e.g., this compound) to the wells. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Destaining: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain. Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the positive control.
Biofilm Dispersion Assay
This assay assesses the ability of a compound to disperse a pre-formed biofilm.
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the biofilm inhibition assay (steps 1-4).
-
Treatment of Pre-formed Biofilms: After the incubation period, remove the planktonic cells and gently wash the wells with PBS. Add fresh medium containing different concentrations of the test compound to the wells with the established biofilms.
-
Incubation: Incubate the plate for a defined period (e.g., 2-24 hours) to allow for dispersion.
-
Quantification of Remaining Biofilm: After the second incubation, quantify the remaining biofilm using the crystal violet staining method as described above (steps 5-8). The percentage of biofilm dispersion is calculated by comparing the absorbance of the treated wells to the untreated control wells.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which biofilm inhibitors act is critical for rational drug design and development. Fatty acids, including cis-2-alkenoic acids, are known to interfere with various signaling pathways that regulate biofilm formation.
The Role of cis-2-Alkenoic Acids in Biofilm Regulation
In P. aeruginosa, cis-2-decenoic acid (CDA) acts as a diffusible signal factor (DSF) that induces biofilm dispersion.[1][2] This process is thought to involve the transition of sessile biofilm cells to a planktonic, motile state. The proposed signaling pathway involves the sensor kinase DspA and the response regulator DspR, leading to the modulation of intracellular cyclic di-GMP levels, a key second messenger in biofilm regulation.
Caption: Proposed signaling pathway of cis-2-alkenoic acids in biofilm dispersion.
Experimental Workflow for Biofilm Inhibitor Screening
The process of identifying and characterizing novel biofilm inhibitors typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
Caption: A typical workflow for the discovery and characterization of biofilm inhibitors.
Conclusion and Future Directions
The available evidence strongly suggests that unsaturated fatty acids, particularly cis-2-alkenoic acids like cis-2-decenoic acid, are potent inhibitors of biofilm formation and inducers of biofilm dispersion across a range of clinically relevant pathogens. Their ability to act at nanomolar to micromolar concentrations makes them attractive candidates for further development as anti-biofilm agents.
However, a significant knowledge gap exists regarding the specific activity of this compound. While its structural similarity to CDA suggests it may possess similar properties, dedicated studies are required to quantify its efficacy and elucidate its precise mechanism of action. Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of this compound with CDA and other fatty acid inhibitors to determine its relative potency.
-
Quantitative analysis: Determination of IC50 and MBIC values for this compound against a broad panel of biofilm-forming microorganisms.
-
Mechanistic studies: Investigation of the signaling pathways affected by this compound to understand its molecular targets.
-
In vivo evaluation: Assessment of the in vivo efficacy and safety of this compound in relevant animal models of biofilm-associated infections.
Addressing these research questions will be crucial in unlocking the full therapeutic potential of this compound and other fatty acid-based biofilm inhibitors.
References
- 1. cis-2-Alkenoic Acids as Promising Drugs for the Control of Biofilm Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] cis-2-Alkenoic Acids as Promising Drugs for the Control of Biofilm Infections. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance [mdpi.com]
- 6. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles [mdpi.com]
- 7. Frontiers | In vitro inhibition of Pseudomonas aeruginosa PAO1 biofilm formation by DZ2002 through regulation of extracellular DNA and alginate production [frontiersin.org]
- 8. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. rsc.org [rsc.org]
- 11. Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of Staphylococcus aureus biofilm formation by gurmarin, a plant-derived cyclic peptide [frontiersin.org]
- 13. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 15. Inhibition of Candida albicans Biofilm Formation and Attenuation of Its Virulence by Liriope muscari - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Unveiling the Broad-Spectrum Activity of cis-2-Decenoic Acid: A Comparative Guide to its Effects on Diverse Bacterial Species
For Immediate Release
A comprehensive analysis of the fatty acid signaling molecule cis-2-decenoic acid (CDA) reveals its significant cross-species activity against a range of both Gram-positive and Gram-negative bacteria. This guide provides researchers, scientists, and drug development professionals with a comparative overview of CDA's efficacy in biofilm inhibition and dispersal, supported by experimental data and detailed protocols.
Cis-2-decenoic acid, a medium-chain unsaturated fatty acid, has emerged as a promising agent in the fight against bacterial biofilms, which are notoriously resistant to conventional antibiotics. Originally identified as a self-produced signaling molecule that triggers the dispersal of Pseudomonas aeruginosa biofilms, subsequent research has demonstrated its broad-spectrum effects across various bacterial species.[1][2] This guide synthesizes key findings on the differential activity of CDA, offering a valuable resource for evaluating its potential as a standalone or adjunctive therapeutic.
Quantitative Comparison of cis-2-Decenoic Acid Activity
The following table summarizes the effective concentrations of cis-2-decenoic acid required to elicit specific responses in different bacterial species, providing a clear comparison of its activity spectrum.
| Bacterial Species | Gram Stain | Effect | Effective Concentration | Reference |
| Pseudomonas aeruginosa | Negative | Biofilm Dispersion | 100 nM | [1] |
| Pseudomonas aeruginosa | Negative | Biofilm Inhibition | 2.5 nM | [3] |
| Escherichia coli | Negative | Biofilm Dispersion | 310 nM | [1][4] |
| Escherichia coli | Negative | Biofilm Inhibition | 310 nM | [5] |
| Klebsiella pneumoniae | Negative | Biofilm Inhibition | 310 nM | [3][5] |
| Salmonella enterica | Negative | Biofilm Dispersion | 310 nM | [4] |
| Staphylococcus aureus (MRSA) | Positive | Biofilm Inhibition | 125 µg/mL (734 µM) | [6] |
| Staphylococcus aureus (MRSA) | Positive | Growth Inhibition | ≥ 500 µg/mL (2.94 mM) | [6] |
| Staphylococcus aureus | Positive | Biofilm Dispersion | 310 nM | [4] |
| Bacillus cereus | Positive | Biofilm Dispersion | 310 nM | [4] |
Mechanism of Action and Experimental Workflow
Cis-2-decenoic acid primarily functions by inducing a transition from a sessile, biofilm-forming state to a planktonic, free-swimming state.[1] This process, known as biofilm dispersal, is crucial for the natural life cycle of many bacteria. By exogenously introducing CDA, it is possible to trigger this dispersal, rendering the bacteria more susceptible to antimicrobial agents. Furthermore, at varying concentrations, CDA has been shown to inhibit the initial formation of biofilms.[3][6]
The diagram below illustrates the proposed signaling pathway of CDA in promoting biofilm dispersal.
Caption: Proposed signaling pathway of cis-2-decenoic acid leading to biofilm dispersal.
A typical experimental workflow to assess the efficacy of CDA on bacterial biofilms is outlined in the following diagram.
Caption: A standard experimental workflow for evaluating the impact of CDA on bacterial biofilms.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the activity of cis-2-decenoic acid. Specific parameters may vary between studies.
Biofilm Inhibition Assay (Microtiter Plate)
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium and incubate overnight at the optimal temperature with shaking.
-
Inoculum Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh growth medium.
-
Plate Preparation: Add 100 µL of the prepared inoculum to the wells of a 96-well microtiter plate. Add 100 µL of twofold serial dilutions of cis-2-decenoic acid in the same medium to achieve the desired final concentrations. Include appropriate controls (medium only, inoculum without CDA).
-
Incubation: Incubate the plate under static conditions at the optimal temperature for 24-48 hours to allow for biofilm formation.
-
Quantification:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Biofilm Dispersal Assay (Continuous Flow)
-
Biofilm Growth: Grow biofilms of the test bacterium in a continuous flow system (e.g., flow cell) with a constant supply of fresh medium for a predetermined period (e.g., 48-72 hours) to establish mature biofilms.
-
Treatment: Introduce a solution of cis-2-decenoic acid at the desired concentration into the medium flow for a specific duration (e.g., 1-2 hours).
-
Effluent Analysis: Collect the effluent from the flow cell before, during, and after CDA treatment. Enumerate the colony-forming units (CFUs) in the effluent to quantify the number of dispersed cells. An increase in CFU counts during CDA treatment indicates biofilm dispersal.
-
Microscopic Analysis: Visualize the biofilm structure within the flow cell before and after treatment using microscopy techniques such as confocal laser scanning microscopy (CLSM) with appropriate fluorescent stains (e.g., LIVE/DEAD staining) to assess changes in biofilm architecture and cell viability.[4]
Conclusion
Cis-2-decenoic acid demonstrates significant potential as a broad-spectrum agent for the control of bacterial biofilms. Its ability to induce dispersal and inhibit biofilm formation across a range of clinically relevant Gram-positive and Gram-negative bacteria makes it a compelling candidate for further investigation. The data and protocols presented in this guide offer a foundation for researchers to explore the therapeutic applications of CDA and other fatty acid signaling molecules in combating biofilm-associated infections.
References
- 1. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. mdpi.com [mdpi.com]
- 4. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 5. A combination of cis-2-decenoic acid and antibiotics eradicates pre-established catheter-associated biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of cis-2-Unsaturated Fatty Acids: A Comparative Guide Focused on cis-2-Decenoic Acid
A note on the focus of this guide: Extensive literature review reveals a scarcity of in vivo validation studies specifically for the therapeutic potential of cis-2-Nonenoic acid. However, its close structural and functional analog, cis-2-decenoic acid (CDA), has been more thoroughly investigated, particularly for its antimicrobial and anti-biofilm properties. This guide will therefore focus on the in vivo validation of CDA as a representative molecule for this class of fatty acids, providing a comparative framework for its therapeutic potential. CDA is a signaling molecule produced by Pseudomonas aeruginosa and has demonstrated significant promise in combating bacterial biofilms, a major challenge in clinical practice.[1][2]
Therapeutic Potential and Mechanism of Action
Cis-2-decenoic acid primarily exerts its therapeutic effect not as a direct antimicrobial agent, but as a modulator of bacterial behavior, specifically by inducing the dispersion of biofilms and reverting persistent bacterial cells to a more susceptible state.[1][3] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers high tolerance to conventional antibiotics.[1][2] CDA has been shown to trigger the dispersal of these biofilms, causing the bacteria to revert to a planktonic (free-swimming) state, which is more vulnerable to antimicrobial agents.[1][2] This mechanism of action makes CDA a promising candidate for adjunctive therapy, to be used in combination with existing antibiotics to enhance their efficacy against biofilm-associated infections.[4][5]
Comparative Efficacy: Cis-2-Decenoic Acid as an Anti-Biofilm Agent
The following tables summarize the quantitative data from various studies, highlighting the in vivo and in vitro efficacy of CDA in reducing biofilm formation and enhancing antibiotic activity.
In Vitro Efficacy of cis-2-Decenoic Acid in Combination with Antibiotics
| Pathogen | Treatment | Concentration of CDA | Antibiotic | % Reduction in Biofilm Biomass | Reference |
| Escherichia coli | CDA + Ciprofloxacin | 310 nM | Ciprofloxacin | >78% | [4] |
| Klebsiella pneumoniae | CDA + Ampicillin | 310 nM | Ampicillin | >78% | [4] |
| Staphylococcus aureus | CDA + Vancomycin | 125 µg/mL | Vancomycin | Significant Reduction | [3][6] |
| Pseudomonas aeruginosa | CDA + Tobramycin | Not Specified | Tobramycin | Decreased MIC of Tobramycin | [7] |
In Vivo Efficacy of cis-2-Decenoic Acid in Animal Models
Specific quantitative in vivo data from animal models is limited in publicly available literature. The following represents a qualitative summary of findings.
| Animal Model | Pathogen | Treatment | Outcome | Reference |
| Rat Implant Model | Staphylococcus aureus (MRSA) | CDA in a chitosan sponge | Reduced biofilm formation on the implant. | [8] |
| Not Specified | Pseudomonas aeruginosa | CDA | Reduced biofilm formation. | [2] |
Experimental Protocols
In Vivo Rat Model of Implant-Associated Infection
This protocol is a generalized representation based on methodologies described in the literature for evaluating anti-biofilm agents in vivo.[8]
Objective: To evaluate the efficacy of cis-2-decenoic acid in preventing biofilm formation on a surgical implant in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Sterile surgical implants (e.g., titanium pins, catheters)
-
Staphylococcus aureus (MRSA) culture
-
Cis-2-decenoic acid formulation (e.g., loaded into a biodegradable carrier like a chitosan sponge)
-
Anesthetic agents (e.g., isoflurane)
-
Surgical instruments
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Broth (TSB) and Agar plates
Procedure:
-
Animal Preparation: Acclimatize rats for at least 7 days. Anesthetize the rat using isoflurane. Shave and sterilize the surgical site (e.g., femur).
-
Surgical Implantation: Create a surgical incision to expose the target bone or tissue. Insert the sterile implant.
-
Inoculation and Treatment: Inoculate the implant site with a clinically relevant dose of MRSA. For the treatment group, place the CDA-loaded carrier adjacent to the implant. For the control group, use a carrier without CDA.
-
Wound Closure: Close the incision with sutures or surgical staples.
-
Post-operative Care: Administer analgesics as required and monitor the animals for signs of infection.
-
Endpoint Analysis (e.g., 7 days post-surgery): Euthanize the rats. Aseptically remove the implant and surrounding tissue.
-
Quantification of Bacterial Load:
-
Wash the implant in sterile PBS to remove non-adherent bacteria.
-
Place the implant in a tube with TSB and sonicate to dislodge the biofilm.
-
Perform serial dilutions of the sonicated fluid and plate on Tryptic Soy Agar. .
-
Incubate the plates and count the colony-forming units (CFU) to determine the bacterial load on the implant.
-
Signaling Pathways and Mechanisms
Cis-2-decenoic acid acts as a signaling molecule that modulates gene expression in bacteria. In Pseudomonas aeruginosa, it is known to induce a complex transcriptional response that leads to the dispersion of biofilms.[9] This involves the upregulation of genes associated with motility and the downregulation of genes involved in biofilm matrix production.
Caption: Signaling pathway of cis-2-decenoic acid leading to biofilm dispersion.
The following diagram illustrates the experimental workflow for in vivo validation.
Caption: A typical experimental workflow for in vivo validation of anti-biofilm agents.
References
- 1. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cis-2-decenoic acid inhibits S. aureus growth and biofilm in vitro: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 6. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering | NSF Public Access Repository [par.nsf.gov]
- 9. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for cis-2-Nonenoic acid
In the landscape of pharmaceutical research and fine chemical synthesis, the efficient and stereoselective production of key intermediates is paramount. cis-2-Nonenoic acid, a structurally specific unsaturated fatty acid, presents a recurring synthetic challenge. This guide provides a head-to-head comparison of the primary synthesis routes to this compound, offering a critical evaluation of their respective yields, purities, and procedural complexities. The information is tailored for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable synthetic strategy for their needs.
Comparative Analysis of Synthesis Routes
The synthesis of this compound has been approached through several distinct chemical strategies. Below is a summary of the key performance indicators for the most common methods.
| Synthesis Route | Starting Material(s) | Key Reagents | Reported Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Favorskii Rearrangement | 2-Nonanone | Bromine, Sodium Hydroxide | ~28% | Moderate | Multi-step, >24 hours | Utilizes readily available starting materials. | Low yield, potential for isomeric impurities. |
| Isomerization | 3-Nonenoic acid | Potassium Hydroxide | Product mixture: ~82% 2-nonenoic acid | Low (as a mixture) | ~12 hours | Simple procedure. | Requires the less common 3-nonenoic acid, separation of isomers is necessary. |
| Bromination & Rearrangement | 2-Nonanone | Bromine, Alkali Carbonate | Moderate to High | Good | Multi-step, >12 hours | Foundational and well-documented method. | Use of bromine requires careful handling. |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic approach, the following diagrams illustrate the key transformations.
Caption: Comparative workflow of the three main synthesis routes to this compound.
Detailed Experimental Protocols
Favorskii Rearrangement
This method is a classical approach for the synthesis of carboxylic acids from ketones. One reported synthesis of cis-2-alkenoic acids involves the Favorskii rearrangement of α-haloketones. A 28% yield has been reported for this type of transformation.[1]
Experimental Protocol:
-
Halogenation of 2-Nonanone: The starting ketone, 2-nonanone, is first halogenated at the α-position to yield an α-haloketone.
-
Rearrangement: The α-haloketone is then treated with a strong base, such as sodium hydroxide. This induces a rearrangement to form the sodium salt of this compound.
-
Acidification and Extraction: The reaction mixture is acidified to protonate the carboxylate, and the resulting this compound is extracted using an organic solvent.
-
Purification: The crude product is purified, for instance, by crystallization at low temperatures (e.g., 15°C) to yield the final product.[1] The purity can be assessed by physical constants such as the refractive index.[1]
Isomerization of 3-Nonenoic Acid
This route involves the base-catalyzed isomerization of the double bond from the 3-position to the 2-position.
Experimental Protocol:
-
Reaction Setup: 3-Nonenoic acid is added to a concentrated aqueous solution of potassium hydroxide.
-
Isomerization: The mixture is heated under reflux for approximately 12 hours. This process converts a substantial amount of the 3-nonenoic acid salt to the corresponding 2-nonenoic acid salt.
-
Workup: After cooling, the mixture is acidified with a mineral acid (e.g., hydrochloric acid) to form the free acids.
-
Extraction and Distillation: The oily layer containing the mixture of acids is extracted with an organic solvent, washed, and then distilled under reduced pressure. This process yields a mixture containing approximately 82% 2-nonenoic acid and 18% 3-nonenoic acid.
-
Purification: The final product requires further purification to separate the 2-nonenoic acid from the starting material.
Two-Step Bromination and Rearrangement of 2-Nonanone
This is a widely documented and foundational method for preparing cis-α,β-unsaturated acids.[1]
Experimental Protocol:
-
Bromination: 2-Nonanone is subjected to bromination to produce 1,3-dibromo-2-nonanone as the primary product.[1] This reaction is typically carried out using molecular bromine in an inert solvent at controlled temperatures, often between 0°C and 25°C.[1]
-
Rearrangement: The resulting 1,3-dibromo-2-nonanone undergoes a base-catalyzed rearrangement to form this compound.[1] Mild alkaline conditions are generally favored to promote the formation of the cis isomer.[1]
-
Purification: The subsequent purification steps are critical for achieving high yield and purity of the final product.[1]
Modern Stereoselective Approaches
While the classical methods described above are functional, they often lack high stereoselectivity and can result in mixtures of isomers. Modern organic synthesis has seen the development of more controlled methods for creating specific isomers. For instance, stereospecific syntheses of cis-alkenoic acids can be achieved through methods like the cis-selective decarboxylative alkenylation of aliphatic carboxylic acids using photoredox and palladium catalysis.[1] Although not always directly applied to this compound in literature, these advanced techniques hold promise for achieving higher yields and stereoselectivity.
Conclusion
The choice of synthesis route for this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The two-step bromination and rearrangement of 2-nonanone stands out as a foundational and reliable method. While the Favorskii rearrangement is a classic approach, it often suffers from lower yields. The isomerization of 3-nonenoic acid is straightforward but is contingent on the availability of the starting material and requires significant purification. For applications demanding the highest purity and stereoselectivity, exploring modern catalytic methods may be the most fruitful avenue.
References
Comparative Analysis of Cis-2-Nonenoic Acid and Nonanoic Acid as Signaling Molecules
A detailed guide for researchers and drug development professionals on the signaling potential of an unsaturated fatty acid and its saturated analog.
The potency and mechanism of action of signaling molecules are fundamental to understanding cellular communication and developing novel therapeutics. This guide provides a comparative analysis of cis-2-nonenoic acid, an unsaturated fatty acid, and its saturated counterpart, nonanoic acid. While direct comparative studies on their signaling potency are limited, this document synthesizes the available experimental data to highlight their distinct biological roles and signaling pathways.
Molecular Structure and Physical Properties
The primary structural difference between this compound and nonanoic acid is the presence of a carbon-carbon double bond in the cis configuration in the former. This introduces a kink in the hydrocarbon chain of this compound, influencing its physical properties and, consequently, its interaction with biological systems.
| Property | This compound | Nonanoic Acid | Reference |
| Molecular Formula | C₉H₁₆O₂ | C₉H₁₈O₂ | [1][2] |
| Molecular Weight | 156.22 g/mol | 158.24 g/mol | [1][2] |
| Structure | Unsaturated fatty acid with a cis double bond between C2 and C3 | Saturated fatty acid | [2][3] |
| Physical State | Oily liquid | Oily liquid | [2] |
Signaling Activity and Potency: A Tale of Two Contexts
Current research indicates that this compound and nonanoic acid operate as signaling molecules in distinct biological contexts. This compound is primarily recognized for its role in microbial communication, whereas nonanoic acid has demonstrated effects in mammalian systems, particularly in inflammation and neuronal processes.
This compound: A Key Player in Microbial Communication
This compound belongs to the family of diffusible signal factors (DSFs), which are cis-2-unsaturated fatty acids that function as quorum-sensing molecules in various bacteria.[3] The defining structural feature for this signaling activity is the α,β-unsaturated double bond in the cis configuration.[3] Its close structural analog, cis-2-decenoic acid, is a well-studied autoinducer that triggers the dispersal of established biofilms in a wide range of bacteria, including both Gram-negative and Gram-positive species, as well as the fungus Candida albicans.[3][4][5][6] This process facilitates the transition of microbial cells from a sessile (biofilm) to a planktonic (free-swimming) state.
While the specific signaling pathway for this compound in mammalian cells is not yet well-elucidated, its structural class suggests potential immunomodulatory effects. Fatty acids are known to influence inflammatory pathways and cytokine production.[3]
Quantitative Data:
Currently, there is a lack of quantitative data such as EC50 or IC50 values for this compound in the context of mammalian cell signaling.
Nonanoic Acid: Modulator of Mammalian Cellular Processes
Nonanoic acid has been shown to exert biological effects on mammalian cells, particularly in the skin and nervous system.
-
Epidermal Inflammatory Response: In the epidermis, nonanoic acid can alter the sodium/potassium ratio, suggesting changes in cell membrane integrity. It also enhances the inflammatory response by increasing the expression of interleukin-6 (IL-6).
-
Neuronal Differentiation: Studies have indicated that nonanoic acid can promote neuronal differentiation and support neurite growth in specific cell lines.
-
Olfactory Receptor Agonism: Nonanoic acid acts as an agonist for the olfactory receptor OR51E1, which is expressed in small intestinal neuroendocrine tumor (SI-NET) cells. This interaction leads to a dose-dependent alteration in the metabolic activity of these cells.
Quantitative Data:
While comprehensive dose-response curves are not widely available, some studies have reported concentration-dependent effects of nonanoic acid. For instance, a concentration of 300 µM nonanoic acid was shown to increase the metabolic activity of primary cultured SI-NET cells.
Signaling Pathways
The signaling pathways for these two molecules appear to be distinct, reflecting their different biological roles.
This compound Signaling in Bacteria
In bacteria, cis-2-unsaturated fatty acids like this compound are involved in quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.
Caption: Bacterial quorum sensing pathway initiated by this compound.
Nonanoic Acid Signaling in Mammalian Cells
The signaling of nonanoic acid in mammalian cells involves interactions with G-protein coupled receptors (GPCRs) like OR51E1 and modulation of inflammatory pathways.
References
- 1. This compound | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1577-98-6 | Benchchem [benchchem.com]
- 4. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Bioactivity Findings for cis-2-Nonenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-2-Nonenoic acid is an unsaturated fatty acid with potential bioactive properties. However, a comprehensive review of published literature reveals a notable scarcity of direct quantitative data on its specific biological activities. In contrast, its close structural analog, cis-2-decenoic acid, has been more extensively studied and is recognized as a signaling molecule in microbial communication, particularly in the context of biofilm dispersion and enhancement of antimicrobial efficacy.[1]
This guide aims to provide a comparative overview of the known bioactivity of compounds structurally related to this compound, with a primary focus on cis-2-decenoic acid, to infer the potential biological activities of this compound. The information presented is intended to guide researchers in designing experiments to elucidate the bioactivity of this lesser-studied fatty acid.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for cis-2-decenoic acid and other relevant unsaturated fatty acids. This data can serve as a benchmark for future studies on this compound.
| Compound | Bioactivity | Target Organism(s) | Effective Concentration | Citation(s) |
| cis-2-Decenoic acid | Biofilm Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 µg/mL | [2] |
| Bacterial Growth Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 500 µg/mL | [2] | |
| Biofilm Dispersion | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Salmonella enterica | 310 nM (approximately 0.053 µg/mL) | [3][4][5] | |
| Enhancement of Antibiotic Efficacy (Tobramycin, Ciprofloxacin) | Pseudomonas aeruginosa | 100 nM (approximately 0.017 µg/mL) | [3] | |
| Reversion of Persister Cells | Pseudomonas aeruginosa, Escherichia coli | 100 nM - 310 nM | [3] | |
| Palmitoleic acid (C16:1) | Biofilm Inhibition | Acinetobacter baumannii | 20 µg/mL (38% reduction) | [6] |
| Myristoleic acid (C14:1) | Biofilm Inhibition | Acinetobacter baumannii | 20 µg/mL (24% reduction) | [6] |
Experimental Protocols
To facilitate the replication and direct investigation of this compound's bioactivity, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include positive controls (wells with bacteria and medium only) and negative controls (wells with medium only).
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation.
Protocol:
-
Preparation of Plates: In a 96-well microtiter plate, add different concentrations of this compound to a suitable growth medium.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
Washing: Gently remove the planktonic cells by washing the wells with a buffer (e.g., phosphate-buffered saline, PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the excess stain and wash the wells with water.
-
Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. The reduction in absorbance compared to the control (no compound) indicates the percentage of biofilm inhibition.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of mammalian cells.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., fibroblasts or macrophages) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the potential mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
References
- 1. [PDF] cis-2-Alkenoic Acids as Promising Drugs for the Control of Biofilm Infections. | Semantic Scholar [semanticscholar.org]
- 2. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Transcriptional Impact of Cis-2-Nonenoic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of signaling molecules on gene expression is paramount. This guide provides a comparative statistical analysis of cis-2-Nonenoic acid and its influence on transcriptional regulation. Due to a scarcity of direct research on this compound, this guide draws comparisons with the closely related and well-studied medium-chain fatty acid, cis-2-decenoic acid, to infer potential mechanisms and effects. The data presented is intended to provide a foundational understanding and guide future research in this area.
Comparative Analysis of Gene Expression Modulation
Below is a summary of gene expression changes observed in Pseudomonas aeruginosa biofilms when treated with cis-2-decenoic acid, which may serve as a predictive model for the effects of this compound.
| Functional Gene Category | Direction of Regulation by Cis-2-Decenoic Acid | Fold Change Range (Illustrative) | Implied Biological Process |
| Motility and Chemotaxis | Upregulated | 2 to 10-fold | Increased bacterial movement and dispersal |
| Biofilm Matrix Production | Downregulated | -2 to -8-fold | Inhibition of biofilm formation |
| Virulence Factors | Downregulated | -3 to -7-fold | Attenuation of pathogenicity |
| Metabolic Pathways (e.g., TCA cycle) | Upregulated | 1.5 to 5-fold | Shift to a more active metabolic state |
Note: The fold changes are illustrative and based on published studies of cis-2-decenoic acid. Specific effects of this compound would require direct experimental validation.
Inferred Signaling Pathways
Unsaturated fatty acids can act as signaling molecules through various pathways. In bacteria, cis-2-unsaturated fatty acids are key components of quorum sensing, a cell-to-cell communication system.[1] In mammalian cells, medium-chain fatty acids are known to interact with peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in metabolism and inflammation.
Bacterial Quorum Sensing Pathway
The following diagram illustrates a generalized quorum sensing pathway in bacteria that is influenced by cis-2-unsaturated fatty acids.
Caption: Generalized bacterial quorum sensing pathway mediated by a cis-2-unsaturated fatty acid.
Putative PPAR Agonist Pathway in Mammalian Cells
The structural similarity of this compound to other medium-chain fatty acids suggests it may act as a ligand for PPARs. This interaction would lead to the regulation of target genes involved in lipid metabolism and inflammation.
Caption: Inferred PPAR agonist signaling pathway for this compound in mammalian cells.
Experimental Protocols
To facilitate further research, this section outlines a standard experimental workflow for analyzing the effects of a fatty acid like this compound on gene expression in a bacterial or mammalian cell culture model.
Experimental Workflow
Caption: Standard experimental workflow for transcriptomic analysis.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Bacterial Model (e.g., P. aeruginosa): Grow cultures to mid-logarithmic phase in a suitable medium (e.g., Luria-Bertani broth). Introduce this compound (solubilized in an appropriate vehicle like ethanol or DMSO) at various concentrations. A vehicle-only control group must be included. Incubate for a predetermined time (e.g., 1-6 hours) to allow for transcriptional changes.
-
Mammalian Model (e.g., U-2 OS cells): Culture cells in a suitable medium (e.g., DMEM with 10% FBS) to a confluence of 70-80%. Replace the medium with a serum-free or low-serum medium containing this compound or a vehicle control. Incubate for a period of 6 to 24 hours.
2. RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), looking for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 1.8.
-
Determine RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer), ensuring an RNA Integrity Number (RIN) greater than 7.
3. Library Preparation and Sequencing (for RNA-Seq):
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Construct sequencing libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.
4. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the reads to the appropriate reference genome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Perform differential gene expression analysis between the this compound-treated and control groups to identify up- and down-regulated genes.
-
Conduct pathway and gene ontology enrichment analysis to determine the biological processes affected.
5. Validation by RT-qPCR:
-
Select a subset of differentially expressed genes for validation.
-
Synthesize cDNA from the same RNA samples used for RNA-Seq.
-
Perform quantitative real-time PCR (qPCR) using gene-specific primers.
-
Normalize the expression of target genes to one or more stable housekeeping genes.
-
Calculate the fold change in gene expression to confirm the RNA-Seq results.
This guide provides a framework for understanding and investigating the effects of this compound on gene expression. The comparative data and protocols herein should serve as a valuable resource for designing future experiments to elucidate the specific transcriptional signature of this and other medium-chain fatty acids.
References
Unlocking Antibiotic Synergy: Cis-2-Nonenoic Acid as a Potent Biofilm Disruptor and Antibiotic Adjuvant
For researchers, scientists, and drug development professionals, the challenge of antibiotic resistance is a constant battle. A promising strategy in this fight is the use of adjuvants that can enhance the efficacy of existing antibiotics. Cis-2-Nonenoic acid, a fatty acid signaling molecule, has emerged as a significant candidate, demonstrating a remarkable ability to work in synergy with conventional antibiotics to combat bacterial biofilms and planktonic bacteria.
This guide provides a comprehensive comparison of the synergistic effects of this compound with various antibiotics, supported by experimental data and detailed methodologies.
Synergistic Activity Against Planktonic Bacteria
The synergistic interaction between this compound and conventional antibiotics against planktonic bacteria is commonly evaluated using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy.
| Bacterial Strain | Antibiotic | FICI | Interpretation |
| Staphylococcus aureus | Tetracycline | ≤ 0.5 | Synergy[1] |
| Staphylococcus aureus | Linezolid | ≤ 0.5 | Synergy[1][2] |
| Staphylococcus aureus | Chlorhexidine | ≤ 0.5 | Synergy[1] |
| Pseudomonas aeruginosa | Amikacin | ≤ 0.5 | Synergy[1] |
| Pseudomonas aeruginosa | Ceftazidime | ≤ 0.5 | Synergy[1] |
| Pseudomonas aeruginosa | Ciprofloxacin | ≤ 0.5 | Synergy[1] |
| Pseudomonas aeruginosa | Tobramycin | Not specified | Decreased MIC[3][4] |
Efficacy in Biofilm Eradication
This compound has shown significant potential in disrupting and eradicating established bacterial biofilms, particularly when used in combination with antibiotics.
| Bacterial Species | Antibiotic | This compound Concentration | Biofilm Reduction |
| Escherichia coli | Ciprofloxacin or Ampicillin | 310 nM | ≥ 78% reduction in biomass[5] |
| Klebsiella pneumoniae | Ciprofloxacin or Ampicillin | 310 nM | ≥ 78% reduction in biomass[5] |
| Staphylococcus aureus | Various | 310 nM | ~80% reduction in biomass[6] |
| Bacillus cereus | Various | 310 nM | ~80% reduction in biomass[6] |
| Salmonella enterica | Various | 310 nM | ~80% reduction in biomass[6] |
| Escherichia coli | Various | 310 nM | ~80% reduction in biomass[6] |
| Methicillin-resistant S. aureus (MRSA) | Linezolid | Not specified | Inhibition at 2-16x lower concentrations[2] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[7][8]
-
Preparation of Reagents : Stock solutions of this compound and the desired antibiotic are prepared. A two-fold serial dilution of each compound is then prepared in a 96-well microtiter plate.
-
Plate Setup : The dilutions of the antibiotic are added to the plate along the x-axis, and the dilutions of this compound are added along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation : Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Incubation : The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Data Analysis : The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by visual inspection for turbidity or by measuring optical density. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy : FICI ≤ 0.5
-
Additive/Indifference : 0.5 < FICI ≤ 4
-
Antagonism : FICI > 4
-
Time-Kill Curve Assay
This dynamic assay assesses the rate at which bacteria are killed over time when exposed to antimicrobial agents, alone and in combination.[9][10]
-
Culture Preparation : A bacterial culture is grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 10^5 - 10^6 CFU/mL).
-
Treatment : The bacterial suspension is treated with:
-
This compound alone
-
Antibiotic alone
-
A combination of this compound and the antibiotic
-
A growth control (no antimicrobial agent)
-
-
Sampling and Plating : At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are taken from each treatment group, serially diluted, and plated on appropriate agar plates.
-
Incubation and Colony Counting : The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
Data Analysis : The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[10]
Biofilm Inhibition and Eradication Assay
These assays measure the ability of antimicrobial agents to prevent the formation of biofilms or to destroy pre-formed biofilms.
-
Biofilm Formation : Bacteria are cultured in a 96-well plate under conditions that promote biofilm formation. For inhibition assays, the antimicrobial agents are added at the beginning of the incubation period. For eradication assays, the biofilm is allowed to form first (e.g., for 24 hours), and then the planktonic cells are removed, and the biofilm is treated with the antimicrobial agents.
-
Incubation : The plate is incubated for a specified period (e.g., 24-48 hours).
-
Washing : The wells are washed to remove non-adherent planktonic cells.
-
Quantification :
-
Crystal Violet Staining : The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm biomass.
-
CFU Counting : The biofilm is physically disrupted (e.g., by sonication or scraping), and the released bacteria are serially diluted and plated to determine the number of viable cells.
-
Microscopy : Biofilms can be visualized using techniques like fluorescence microscopy with live/dead staining to assess the viability and structure of the biofilm.
-
Proposed Mechanism of Synergy
The synergistic effect of this compound is believed to stem from its ability to interact with and increase the permeability of the bacterial cell membrane.[11][12] This disruption of the membrane integrity is thought to facilitate the entry of conventional antibiotics into the bacterial cell, thereby enhancing their antimicrobial activity.[11][12] This mechanism is particularly effective against the less permeable cells within a biofilm, contributing to the observed potent anti-biofilm activity.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Effect of cis-2-Decenoic Acid on Biofilm Producing Pseudomonas aeruginosa [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A combination of cis-2-decenoic acid and antibiotics eradicates pre-established catheter-associated biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
Comparative Metabolomics of Bacteria Treated with cis-2-Nonenoic Acid: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to cis-2-Nonenoic Acid
This compound, also commonly referred to as cis-2-decenoic acid (C2DA), is a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa. It is known to play a crucial role in bacterial communication and lifestyle regulation, particularly in the context of biofilms. A significant body of research has demonstrated its ability to induce the dispersion of established biofilms and to revert metabolically dormant persister cells to an active, antibiotic-susceptible state. These effects are intrinsically linked to alterations in bacterial metabolism.
Observed Metabolic Effects of this compound
Treatment of bacteria with this compound has been shown to induce a shift towards a more metabolically active state. This is supported by several lines of evidence, although comprehensive metabolomic profiling data is limited. The following table summarizes the key metabolic-related changes observed in bacteria upon exposure to this compound.
| Metabolic Aspect | Bacterial Species | Observed Effect of this compound Treatment | Reference |
| Respiratory Activity | Pseudomonas aeruginosa, Escherichia coli | Increased respiratory activity in persister cells, indicating a shift from dormancy to active metabolism.[1][2] | Marques et al., 2014 |
| Transcriptional Changes (Metabolic Genes) | Pseudomonas aeruginosa, Escherichia coli | Upregulation of transcripts for several metabolic markers, including acpP, 16S rRNA, atpH, and ppx.[1][2] | Marques et al., 2014 |
| Intracellular ATP Levels | Pseudomonas aeruginosa, Staphylococcus aureus | Increased leakage of intracellular ATP, suggesting alterations in cell membrane permeability and energy metabolism. | Jennings et al., 2015 |
| Protein Abundance (Metabolic Proteins) | Pseudomonas aeruginosa | Changes in the abundance of various membrane and cytoplasmic proteins, some of which are involved in metabolic pathways.[2] | Marques et al., 2014 |
Comparative Performance with Other Alternatives
This compound's primary advantage over many traditional antibiotics is its mechanism of action, which is not directly bactericidal but rather modulates the bacterial phenotype. This can be particularly effective against antibiotic-tolerant persister cells and biofilms.
| Compound/Treatment | Mechanism of Action | Effect on Biofilms | Effect on Persister Cells |
| This compound | Induces biofilm dispersion and reverts persister cells to a metabolically active state. | Induces dispersal of pre-formed biofilms. | Reverts to an antibiotic-susceptible state.[1][2] |
| Conventional Antibiotics (e.g., Ciprofloxacin) | Inhibit essential cellular processes like DNA replication, protein synthesis, or cell wall synthesis in metabolically active cells. | Often ineffective against mature biofilms due to limited penetration and dormant cells. | Ineffective against dormant persister cells. |
| Other Quorum Sensing Inhibitors | Interfere with bacterial cell-to-cell communication systems that regulate virulence and biofilm formation. | Can prevent biofilm formation but may have limited effect on established biofilms. | Generally do not directly target persister cells. |
Experimental Protocols
While a specific study detailing the comparative metabolomics of this compound-treated bacteria with quantitative data is not available, the following protocol outlines a standard methodology for such an analysis, based on established practices in bacterial metabolomics.
Bacterial Culture and Treatment
-
Bacterial Strain and Growth Conditions: Culture the bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1) in a suitable growth medium (e.g., Luria-Bertani broth) at the optimal temperature (e.g., 37°C) with shaking.
-
Treatment with this compound: Grow the bacterial culture to the mid-logarithmic phase. Divide the culture into two groups: a treatment group and a control group. To the treatment group, add this compound to a final concentration known to be effective (e.g., 10 µM). To the control group, add the same volume of the vehicle used to dissolve the fatty acid (e.g., ethanol).
-
Incubation: Incubate both cultures for a defined period (e.g., 4 hours) under the same growth conditions.
Metabolite Extraction
-
Quenching Metabolism: Rapidly cool the bacterial cultures by adding them to a pre-chilled quenching solution (e.g., 60% methanol at -40°C) to halt metabolic activity.
-
Cell Lysis and Extraction: Centrifuge the quenched cell suspension to pellet the bacteria. Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water). Lyse the cells using methods such as bead beating or sonication.
-
Phase Separation: Separate the polar and non-polar metabolites by centrifugation. Collect the polar (upper aqueous phase) and non-polar (lower organic phase) fractions.
Metabolomic Analysis (GC-MS/LC-MS)
-
Sample Preparation: Dry the extracted metabolite fractions under a stream of nitrogen gas. For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using methoxyamine hydrochloride and MSTFA). For LC-MS analysis, reconstitute the dried metabolites in a suitable solvent.
-
Instrumentation: Analyze the prepared samples using a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Data Acquisition: Acquire the mass spectra of the metabolites.
Data Analysis
-
Peak Identification and Quantification: Process the raw data to identify and quantify the peaks corresponding to different metabolites using specialized software (e.g., XCMS, MetaboAnalyst).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, principal component analysis) to identify metabolites that are significantly different in abundance between the this compound-treated and control groups.
-
Pathway Analysis: Use pathway analysis tools (e.g., KEGG) to identify the metabolic pathways that are most significantly affected by the treatment.
Visualizations
Caption: Experimental workflow for comparative metabolomics.
References
- 1. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of cis-2-Nonenoic Acid's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the hypothesized mechanism of action of cis-2-Nonenoic acid. While direct experimental evidence of its effects on specific mammalian signaling pathways is currently limited in publicly available literature, its chemical structure, particularly the presence of an α,β-unsaturated carbonyl group, suggests a potential role as a modulator of key cellular signaling pathways involved in metabolism and cellular stress responses. This document outlines the experimental approaches and comparative data necessary to investigate these potential mechanisms.
Hypothesized Mechanisms of Action
Based on its structural similarity to known signaling molecules, this compound is hypothesized to exert its biological effects through the activation of one or more of the following pathways:
-
Peroxisome Proliferator-Activated Receptors (PPARs): As a fatty acid, this compound may act as a ligand for PPARs, a family of nuclear receptors that play crucial roles in lipid and glucose metabolism.
-
AMP-Activated Protein Kinase (AMPK): Alterations in cellular energy status, potentially influenced by fatty acid metabolism, can activate AMPK, a central regulator of energy homeostasis.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): The electrophilic nature of the α,β-unsaturated carbonyl moiety in this compound makes it a candidate for activating the Nrf2 pathway, a critical regulator of cellular antioxidant responses.
This guide will provide a comparative analysis of this compound against established activators of these pathways.
Comparative Data of Known Pathway Activators
To provide a benchmark for experimental validation, the following tables summarize the potency of well-characterized activators for each hypothesized pathway.
Table 1: Comparative Potency of PPAR Agonists
| Compound | PPAR Subtype | EC50 (nM) | Cell Line | Reference |
| GW9578 | PPARα | 8 | CV-1 | [1] |
| GW0742 | PPARδ | 28 | CV-1 | [1] |
| GW7845 | PPARγ | 1.2 | CV-1 | [1] |
| GW2331 | PPARα | 10-60 | Human, Mouse, Xenopus | [2] |
| Rosiglitazone | PPARγ | 16-24 | hPPARγ and mPPARγ expressing cells | [3] |
| Compound (S)-10 | PPARα/δ dual | 17 (PPARα), 23 (PPARδ) | HEK293T | [4] |
Table 2: Comparative Potency of AMPK Activators
| Compound | EC50 | Cell Line/System | Reference |
| A-769662 | ~300 nM | In vitro (human AMPK α1β1γ1) | [5] |
| C2 (AMP analog) | 10-30 nM | In vitro (AMPK complexes) | [5] |
| ZLN024 | 0.13-1.1 µM | Recombinant AMPK heterotrimers | [6] |
| PF-06409577 | 7 nM | AMPK α1β1γ1 isoform | [7] |
| GSK621 | 13-30 µM | AML cells | [7] |
Table 3: Comparative Potency of Nrf2 Activators
| Compound | EC50 (µM) | Cell Line | Reference |
| CDDO-Im | 0.41 | AREc32 | [8] |
| Andrographolide | 17 | AREc32 | [8] |
| trans-Chalcone | 18 | AREc32 | [8] |
| Sulforaphane | 33 | AREc32 | [8] |
| Curcumin | 36 | AREc32 | [8] |
Experimental Protocols for Pathway Activation Analysis
To independently verify the proposed mechanisms of action for this compound, the following experimental protocols are recommended.
PPAR Transactivation Assay
This assay determines the ability of a compound to activate PPARs, leading to the transcription of a reporter gene.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect cells with a PPAR expression vector (for PPARα, PPARβ/δ, or PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, treat the cells with varying concentrations of this compound or a known PPAR agonist (positive control) for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize luciferase activity to β-galactosidase activity.
-
Plot the fold induction of luciferase activity relative to vehicle-treated cells against the compound concentration to determine the EC50 value.
-
AMPK Activation Assay (Western Blot)
This assay measures the phosphorylation of AMPK, a key indicator of its activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate media.
-
Treat cells with various concentrations of this compound or a known AMPK activator (e.g., AICAR) for a specified time (e.g., 30 minutes to 24 hours).[9]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated AMPKα (Thr172).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.
-
Quantify the band intensities and express the level of phosphorylated AMPK as a ratio to total AMPK.
-
Nrf2 Activation Assay (Reporter Gene Assay)
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene under the control of the Antioxidant Response Element (ARE).
Methodology:
-
Cell Culture and Transfection:
-
Use a stable cell line expressing a luciferase reporter gene driven by an ARE promoter (e.g., AREc32 cells).[8]
-
Alternatively, transiently transfect a suitable cell line (e.g., HepG2) with an ARE-luciferase reporter plasmid.
-
-
Compound Treatment:
-
Plate the cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) for 12-24 hours.[8]
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Plot the fold induction of luciferase activity compared to vehicle-treated cells against the compound concentration to determine the EC50 value.
-
Visualizing Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Hypothesized PPAR signaling pathway activation by this compound.
Caption: Proposed AMPK signaling pathway activation by this compound.
Caption: Hypothesized Nrf2 signaling pathway activation by this compound.
Caption: Proposed experimental workflow for verifying this compound's mechanism.
Conclusion
The provided framework offers a comprehensive approach to independently investigate the mechanism of action of this compound. By employing the detailed experimental protocols and comparing the results with the provided data for known activators, researchers can elucidate whether this fatty acid indeed modulates PPAR, AMPK, or Nrf2 signaling pathways. Such verification is essential for understanding its potential therapeutic applications and for the development of novel drugs targeting these critical cellular pathways.
References
- 1. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AICAR | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safe Disposal of cis-2-Nonenoic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of cis-2-Nonenoic acid, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures to mitigate risks associated with this corrosive and environmentally hazardous substance.
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[2] Therefore, strict adherence to proper disposal protocols is imperative. Disposal procedures must comply with all federal, state, and local regulations.[1]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. Handling of this compound should be performed in a well-ventilated area, preferably under a chemical fume hood.[3]
Required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Body Protection: A lab coat or chemical-resistant apron.[1][6]
Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3]
-
Containment: For large spills, contain the spill by bunding.[1]
-
Absorption: Absorb the spilled material using an inert absorbent material such as dry sand, earth, or vermiculite.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[3][7]
-
Decontamination: Wash the spill site after the material has been completely picked up.[6]
Disposal Procedures
The primary methods for the disposal of this compound are through a licensed waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain. [3]
Recommended Disposal Options:
-
Chemical Incineration: The preferred method is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Approved Waste Disposal Plant: Alternatively, the contained waste should be sent to an approved waste disposal plant.[2][3]
Always consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with local and regional regulations.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [8] |
| Molecular Weight | 156.22 g/mol | [8] |
| Boiling Point | 268 - 269 °C | [2] |
| Melting Point | 9 °C | [2] |
| Density | 0.906 g/cm³ at 25 °C | [2] |
| Log Pow (Octanol/Water Partition Coefficient) | 3.4 at 25 °C | [2] |
Detailed Disposal Protocol
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
- Collect all waste containing this compound, including contaminated labware and absorbent materials from spills, in a designated, properly labeled, and sealed container.
- The container must be made of a material compatible with corrosive organic acids.
2. Labeling:
- Clearly label the waste container with "Hazardous Waste," "Corrosive," and "this compound."
- Include the date of waste accumulation.
3. Storage:
- Store the sealed waste container in a designated hazardous waste accumulation area.
- This area should be cool, dry, well-ventilated, and away from incompatible materials such as bases and reducing agents.[7]
4. Arrange for Pickup:
- Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.
- Provide the contractor with the Safety Data Sheet (SDS) for this compound.
5. Documentation:
- Complete all necessary hazardous waste manifests and other documentation as required by your institution and local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. chemos.de [chemos.de]
- 6. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling cis-2-Nonenoic acid
Essential Safety and Handling Guide for cis-2-Nonenoic Acid
This guide provides immediate, essential safety and logistical information for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Chemical Properties and Hazards
This compound is a corrosive substance that can cause severe skin burns and eye damage. It may also be corrosive to metals.[1] Inhalation of vapors or mists can be destructive to the mucous membranes and upper respiratory tract.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [2] |
| Molecular Weight | 156.22 g/mol | [2] |
| Boiling Point | 173 °C @ 20 mmHg | [2] |
| Signal Word | Danger | [1] |
| Hazard Statements | H290: May be corrosive to metalsH314: Causes severe skin burns and eye damage | [1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Neoprene, Nitrile rubber).[1][3] | To prevent skin contact, which can cause severe burns.[1] |
| Eye Protection | Safety goggles and a face shield.[1][4] | To protect against splashes that can cause severe eye damage.[1] |
| Body Protection | Impervious protective clothing (e.g., lab coat, apron) and protective boots if necessary.[1] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, use a NIOSH-approved respirator.[1] | To prevent inhalation of corrosive vapors and mists. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for safety and procedural consistency.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1][4]
-
Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Use corrosive-resistant equipment for handling and storage.[1]
2. Handling Procedure:
-
Wear all required PPE before handling the chemical.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe mists or vapors.[4]
-
After handling, wash hands and face thoroughly.[1]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Store in a corrosives area, away from incompatible materials.[4]
-
Store locked up.[4]
Emergency Response and First Aid
Immediate action is critical in the event of an exposure or spill.
| Emergency Scenario | First Aid and Response Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician.[4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][4] |
| Spill | Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. Soak up the spill with inert absorbent material and place it in a suitable, closed container for disposal.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
-
Do not empty into drains.[4]
-
Leave the chemical in its original container. Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
